Thieno[3,2-b]thiophene-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-b]thiophene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2S2/c8-7(9)6-3-5-4(11-6)1-2-10-5/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZXSZWCZGKLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349773 | |
| Record name | Thieno[3,2-b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1723-27-9 | |
| Record name | Thieno[3,2-b]thiophene-2-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90349773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thieno[3,2-b]thiophene-2-carboxylic Acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Thieno[3,2-b]thiophene-2-carboxylic Acid
This technical guide provides a comprehensive overview of the predominant synthesis pathway for thieno[3,2-b]thiophene-2-carboxylic acid, a crucial heterocyclic building block in the development of advanced organic materials and pharmaceuticals.[1][2] The target audience for this document includes researchers, medicinal chemists, and professionals in the fields of organic synthesis and drug development.
Introduction
Thieno[3,2-b]thiophenes are a class of fused heterocyclic compounds that have garnered significant interest due to their rigid, planar structure and electron-rich nature. These characteristics make them ideal candidates for applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The introduction of a carboxylic acid functional group at the 2-position of the thieno[3,2-b]thiophene core provides a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of more complex functional molecules.[3]
This guide focuses on the widely adopted four-step synthesis route reported by Fuller and co-workers, which commences from the readily available starting material, 3-bromothiophene.[1]
Core Synthesis Pathway
The most common and efficient synthesis of this compound is a four-step process starting from 3-bromothiophene. The overall pathway is depicted in the following diagram:
References
- 1. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
Thieno[3,2-b]thiophene-2-carboxylic acid molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological relevance of thieno[3,2-b]thiophene-2-carboxylic acid, a heterocyclic compound of significant interest in materials science and medicinal chemistry.
Core Concepts and Structure
This compound is a bicyclic aromatic compound featuring two fused thiophene rings, a scaffold known for its planarity and electron-rich nature. This core structure, often compared to naphthalene, is a key building block for organic semiconductors and biologically active molecules. The carboxylic acid functional group at the 2-position provides a reactive handle for further chemical modifications, such as amidation or esterification, enabling the synthesis of a diverse range of derivatives.
Molecular Formula: C7H4O2S2[1]
Molecular Structure:
The structure consists of a thieno[3,2-b]thiophene core with a carboxylic acid group attached to position 2.
-
SMILES: OC(=O)c1cc2sccc2s1[1]
-
InChI: 1S/C7H4O2S2/c8-7(9)6-3-5-4(11-6)1-2-10-5/h1-3H,(H,8,9)[1]
-
InChI Key: GVZXSZWCZGKLRS-UHFFFAOYSA-N[1]
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 184.24 g/mol | [1] |
| CAS Number | 1723-27-9 | [2] |
| Appearance | Solid (white to off-white) | [1][3] |
| Melting Point | 221 - 227 °C | [2] |
| Boiling Point | 386.7 ± 22.0 °C (at 760 mmHg) | [4] |
| Density | 1.6 ± 0.1 g/cm³ | [4] |
| Solubility | Low in water; soluble in some organic solvents. | [3] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Experimental data for this specific compound was not available in the searched literature. Characterization is typically confirmed via NMR. |
| ¹³C NMR | Experimental data for this specific compound was not available in the searched literature. Characterization is typically confirmed via NMR. |
| Mass Spectrometry | Exact Mass: 183.965271 |
Experimental Protocols: Synthesis
A well-established, large-scale synthesis for this compound has been reported, proceeding via a two-step process from 3-bromothiophene-2-carbaldehyde.[5]
Step 1: Synthesis of Ethyl thieno[3,2-b]thiophene-2-carboxylate
This step involves the reaction of 3-bromothiophene-2-carbaldehyde with ethyl 2-sulfanylacetate (ethyl thioglycolate) in the presence of potassium carbonate.
-
Reactants:
-
3-Bromothiophene-2-carbaldehyde (1.0 eq.)
-
Ethyl 2-sulfanylacetate (1.0 eq.)
-
Potassium carbonate
-
N,N-dimethylformamide (DMF)
-
-
Protocol:
-
Add 3-bromothiophene-2-carbaldehyde (25.71 g, 134.0 mmol) to a stirred mixture of ethyl 2-sulfanylacetate (14.8 cm³, 135.0 mmol), potassium carbonate (25.0 g), and DMF (250 cm³) at ambient temperature.[5]
-
Stir the resulting mixture for 72 hours at ambient temperature.[5]
-
Pour the reaction mixture into water (500 cm³) and extract with dichloromethane.[5]
-
Purify the crude product to yield ethyl thieno[3,2-b]thiophene-2-carboxylate. The reported yield for this step is 81%.[5]
-
Step 2: Hydrolysis to this compound
The ethyl ester is hydrolyzed using a strong base to yield the final carboxylic acid.
-
Reactants:
-
Ethyl thieno[3,2-b]thiophene-2-carboxylate (1.0 eq.)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
-
Protocol:
-
Hydrolyze the ethyl thieno[3,2-b]thiophene-2-carboxylate from Step 1 using aqueous lithium hydroxide in tetrahydrofuran (THF).[5]
-
Following the reaction, perform an acidic workup to protonate the carboxylate salt.
-
Isolate the solid product, this compound. This step proceeds with a reported yield of 90%.[5]
-
Synthesis Workflow Diagram
Caption: A two-step synthesis of this compound.
Biological Activity and Signaling Pathways
Derivatives of this compound have been identified as agonists for the G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor implicated in various physiological and pathological processes, including inflammation and metabolic diseases.
Upon activation by an agonist, GPR35 can initiate downstream signaling through at least two distinct pathways:
-
Gα₁₃-Mediated Pathway: The receptor couples to the Gα₁₃ subunit of heterotrimeric G proteins. This interaction initiates a signaling cascade that is a subject of ongoing research.
-
β-Arrestin Recruitment: Agonist binding also promotes the recruitment of β-arrestin-2 to the intracellular domain of the receptor. β-arrestin not only mediates receptor desensitization and internalization but also acts as a signal transducer itself, scaffolding other signaling proteins like those in the ERK1/2 pathway. Some agonists may show "biased agonism," preferentially activating either the G-protein or the β-arrestin pathway.
GPR35 Signaling Pathway Diagram
Caption: Dual signaling pathways of the GPR35 receptor upon agonist activation.
Applications in Research and Development
The unique electronic and structural properties of the thieno[3,2-b]thiophene core make it a valuable scaffold in several areas:
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Materials Science: The parent acid is a reactant used to create versatile α,ω-disubstituted tetratienoacene semiconductors, which are integral to high-performance organic thin-film transistors (OTFTs).[6]
-
Drug Discovery: As agonists of GPR35, derivatives of this compound are valuable as chemical probes to elucidate the biology and physiology of this receptor, with potential therapeutic applications in inflammatory and metabolic disorders.[6]
-
Organic Synthesis: The molecule serves as a versatile building block for constructing more complex, functionalized heterocyclic systems for a wide range of applications.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 4. Page loading... [guidechem.com]
- 5. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
In-depth Technical Guide: Characterization of Thieno[3,2-b]thiophene-2-carboxylic acid (CAS 1723-27-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data for Thieno[3,2-b]thiophene-2-carboxylic acid (CAS No. 1723-27-9), a key heterocyclic building block in the development of organic semiconductors and pharmacologically active agents. This document details the physicochemical properties, spectroscopic data, and relevant biological context to support its application in research and development.
Chemical Identity and Physical Properties
This compound is a fused heterocyclic compound with the molecular formula C₇H₄O₂S₂ and a molecular weight of 184.24 g/mol . Its structure consists of a thieno[3,2-b]thiophene core with a carboxylic acid group at the 2-position.
Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1723-27-9 | N/A |
| Molecular Formula | C₇H₄O₂S₂ | [1][2] |
| Molecular Weight | 184.24 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Not explicitly found | N/A |
| Boiling Point | 386.7 °C at 760 mmHg | N/A |
| Flash Point | 187.6 °C | N/A |
| Solubility | Low solubility in water | [2] |
Spectroscopic Characterization
Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While a complete set of raw spectra was not publicly available, the following sections compile expected and reported spectroscopic features based on related compounds and general principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the protons and carbons of this compound are based on the analysis of similar thiophene-based structures.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.8-8.2 | d | ~5.0 |
| H-5 | ~7.4-7.6 | d | ~5.2 |
| H-6 | ~7.2-7.4 | d | ~5.2 |
| COOH | >12 | br s | - |
Note: Predicted values are based on general thiophene and thienothiophene chemical shifts. The acidic proton of the carboxylic acid is expected to be a broad singlet at a high chemical shift and may be exchangeable with D₂O.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165-175 |
| C-2 | ~135-145 |
| C-3 | ~125-135 |
| C-3a | ~138-148 |
| C-5 | ~120-130 |
| C-6 | ~120-130 |
| C-6a | ~138-148 |
Note: Predicted values are based on typical ranges for substituted thienothiophenes.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid group and the aromatic rings.
Table 4: Expected FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |
| C-H stretch (Aromatic) | ~3100 | Medium |
| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |
| C=C stretch (Aromatic) | 1400-1600 | Medium |
| C-O stretch (Carboxylic acid) | 1210-1320 | Strong |
| C-S stretch (Thiophene) | 600-800 | Medium |
Note: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 184.
Table 5: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Fragment | Description |
| 184 | [C₇H₄O₂S₂]⁺ | Molecular Ion (M⁺) |
| 167 | [C₇H₃OS₂]⁺ | Loss of OH |
| 139 | [C₆H₃S₂]⁺ | Loss of COOH |
Experimental Protocols
A detailed experimental protocol for the large-scale synthesis of this compound has been reported by Fuller, Iddon, and Smith. The general workflow for such a synthesis is outlined below.
Caption: General workflow for the synthesis of this compound.
A more specific, though related, synthesis for Thieno[3,2-b]thiophene-2,5-dicarboxylic acid involves the following steps:
-
Starting Material: Thieno[3,2-b]thiophene.
-
Dilithiation: Reaction with two equivalents of n-butyllithium to form the 2,5-dilithio derivative.
-
Carboxylation: Quenching the dilithiated intermediate with an excess of solid carbon dioxide (dry ice).
-
Acidification: Acidification of the reaction mixture to yield the dicarboxylic acid.
Biological Activity and Signaling Pathways
Derivatives of this compound have been identified as agonists for the G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor that is increasingly recognized as a potential therapeutic target for inflammatory and cardiovascular diseases.
GPR35 Signaling
Activation of GPR35 can trigger multiple downstream signaling pathways, exhibiting both pro- and anti-inflammatory effects depending on the cellular context. The primary signaling cascades initiated by GPR35 are mediated by Gα proteins (Gαi/o and Gα12/13) and β-arrestin.
Caption: Simplified GPR35 signaling pathways upon agonist binding.
Key Signaling Events:
-
Gαi/o Pathway: Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can subsequently modulate the MAPK/ERK pathway.
-
Gα12/13 Pathway: While not fully elucidated for all ligands, Gα12/13 coupling can influence Rho GTPase signaling, impacting the cytoskeleton.
-
Gαq Pathway (Context-Dependent): In some systems, GPR35 can couple to Gαq, activating phospholipase Cβ (PLCβ). This leads to an increase in intracellular calcium (Ca²⁺) and subsequent activation of Src family kinases.
-
β-Arrestin Pathway: Upon agonist binding, GPR35 can recruit β-arrestin. β-arrestin can act as a scaffold for signaling proteins, leading to the activation of pathways like MAPK/ERK and Akt. It can also inhibit the NF-κB pathway by interacting with IκBα.[1]
The dual nature of GPR35 signaling, capable of initiating both pro- and anti-inflammatory responses, makes it a complex but promising target for drug development. The specific cellular background and the biased agonism of ligands, such as derivatives of this compound, can determine the ultimate physiological outcome.
Conclusion
This compound is a valuable synthetic intermediate with established applications in materials science and emerging potential in pharmacology. This guide provides a foundational understanding of its chemical and physical properties, along with a framework for its spectroscopic identification. The connection of its derivatives to GPR35 agonism opens up exciting avenues for the development of novel therapeutics targeting inflammatory and cardiovascular diseases. Further research to fully elucidate the specific characterization data and to explore the structure-activity relationships of its derivatives is warranted.
References
Navigating the Solubility Landscape of Thieno[3,2-b]thiophene-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thieno[3,2-b]thiophene-2-carboxylic acid, a heterocyclic compound, is a critical building block in the development of novel organic semiconductors and pharmacologically active agents. Its utility in these advanced applications is intrinsically linked to its solubility characteristics in various organic solvents, which dictates its processability for electronic device fabrication and its formulation for therapeutic delivery. This technical guide provides a comprehensive overview of the solubility profile of this compound, details experimental protocols for solubility determination, and illustrates its relevance in synthetic and biological pathways.
Solubility Profile
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments consistently indicate low solubility in water and a degree of solubility in certain organic solvents.[1] It has been noted that derivatives of thieno[3,2-b]thiophene often exhibit very limited solubility in common organic solvents, a characteristic that can present challenges for characterization techniques such as NMR spectroscopy.[2]
| Solvent | Qualitative Solubility | Notes |
| Water | Low Solubility[1] | |
| Dichloromethane | Soluble[1] | |
| Chloroform | Soluble[1] | |
| Common Organic Solvents | Limited Solubility (inferred for derivatives)[2] | This may also apply to the parent compound. |
Experimental Protocol for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran, dimethyl sulfoxide)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the solid to settle.
-
To separate the undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculate the original solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
Synthesis and Biological Significance
This compound serves as a key intermediate in the synthesis of more complex molecules for various applications. A common synthetic route involves the hydrolysis of its corresponding ester.
References
Synthesis of Thieno[3,2-b]thiophene Derivatives from 3-Bromothiophene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic strategies for the preparation of thieno[3,2-b]thiophene derivatives, utilizing the readily available starting material, 3-bromothiophene. Thieno[3,2-b]thiophene is a significant heterocyclic scaffold in materials science and medicinal chemistry, valued for its electron-rich nature and rigid, planar structure, which are desirable characteristics for organic semiconductors and pharmacologically active molecules.[1] This document details key reaction pathways, provides specific experimental protocols, and presents quantitative data to facilitate the practical application of these methodologies in a research and development setting.
Core Synthetic Strategies
The synthesis of the thieno[3,2-b]thiophene core from 3-bromothiophene can be broadly categorized into several effective methods. The choice of a particular synthetic route often depends on the desired substitution pattern on the final thieno[3,2-b]thiophene molecule. The most prevalent and versatile strategies include:
-
Lithiation and Cyclization: This classical approach involves the initial lithiation of 3-bromothiophene to generate a reactive organolithium intermediate, which can then undergo reaction with a suitable electrophile to construct the second thiophene ring.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. These methods offer a powerful means to form carbon-carbon bonds and construct the thieno[3,2-b]thiophene framework with a high degree of control over the substitution pattern.[2][3]
-
Direct C-H Arylation: As a more atom-economical approach, direct C-H arylation has emerged as a powerful tool for the synthesis of biaryl compounds, including thieno[3,2-b]thiophene derivatives.[4][5][6][7] This method avoids the pre-functionalization of one of the coupling partners, thereby reducing the number of synthetic steps.
This guide will now delve into the detailed experimental protocols for key synthetic transformations and present the associated quantitative data in a structured format.
Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.
Caption: High-level overview of synthetic routes to thieno[3,2-b]thiophene derivatives.
Experimental Protocols and Quantitative Data
Synthesis of Thieno[3,2-b]thiophene via Lithiation and Cyclization
This method represents a fundamental approach to the unsubstituted thieno[3,2-b]thiophene core. A typical procedure involves the lithiation of 3-bromothiophene followed by quenching with sulfur and subsequent reaction with an appropriate reagent to form the second ring.[8][9]
Experimental Protocol: Synthesis of Thieno[3,2-b]thiophene-2-carboxylic acid [2]
-
Lithiation of 3-Bromothiophene: To a solution of 3-bromothiophene in anhydrous diethyl ether at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour.
-
Sulfur Quench: Elemental sulfur (1.1 equivalents) is added portion-wise to the reaction mixture, and the solution is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature.
-
Reaction with Methyl Bromoacetate: Methyl bromoacetate (1.1 equivalents) is added, and the mixture is stirred at room temperature overnight.
-
Work-up and Cyclization: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then subjected to cyclization conditions, for instance, using a base like sodium methoxide, to yield the thieno[3,2-b]thiophene derivative.[9] Subsequent hydrolysis of the ester furnishes the carboxylic acid.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 3-Bromothiophene | 1. n-BuLi, 2. S, 3. BrCH₂CO₂Me, 4. NaOMe, 5. LiOH | This compound | Not explicitly stated | [2][9] |
Palladium-Catalyzed Synthesis of Thieno[3,2-b]thiophene Derivatives
Palladium-catalyzed cross-coupling reactions are highly efficient for creating substituted thieno[3,2-b]thiophenes. Both Stille and Suzuki couplings are commonly employed.[2][3]
Caption: Comparison of Stille and Suzuki coupling workflows.
Experimental Protocol: Stille Coupling for the Synthesis of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene [2]
-
Reaction Setup: A mixture of 2,5-dibromothieno[3,2-b]thiophene (1 equivalent), tributyl(thiophen-2-yl)stannane (2.3 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) in dry DMF is prepared in a flask under a nitrogen atmosphere.
-
Reaction Conditions: The mixture is heated to 90 °C and stirred overnight.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched with water. The resulting solid is collected by filtration and washed sequentially with water, 1 N HCl, and acetone. The crude product can be further purified by vacuum sublimation.
Experimental Protocol: Suzuki Coupling for the Synthesis of Phenyl-substituted Thieno[3,2-b]thiophene Derivatives [2]
-
Reaction Setup: To a solution of the corresponding brominated thieno[3,2-b]thiophene derivative (1 equivalent) and the appropriate arylboronic acid (2.2 equivalents) in THF, an aqueous solution of sodium carbonate (2 M, 4 equivalents) is added.
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) is added, and the mixture is degassed.
-
Reaction Conditions: The reaction mixture is heated to reflux under an argon atmosphere for 24 hours.
-
Work-up and Purification: After cooling, the mixture is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
| Starting Material | Coupling Partner | Catalyst | Product | Yield (%) | Reference |
| 2,5-Dibromothieno[3,2-b]thiophene | Tributyl(thiophen-2-yl)stannane | Pd(PPh₃)₄ | 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene | 63 | [3] |
| 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene | 4-dodecyl-phenylboronic acid | Pd(PPh₃)₄ | Compound 5 (as per reference) | 74 | [2][3] |
| 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene | 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Compound 6 (as per reference) | 74 | [2][3] |
Direct C-H Arylation for the Synthesis of Arylated Thieno[3,2-b]thiophenes
Direct C-H arylation offers a more streamlined approach by avoiding the synthesis of organometallic reagents.[4]
Caption: General workflow for direct C-H arylation of thieno[3,2-b]thiophenes.
Experimental Protocol: Palladium-Catalyzed Direct Arylation of Thieno[3,2-b]thiophene [4]
-
Reaction Setup: In a reaction vessel, the thieno[3,2-b]thiophene derivative (1 equivalent), aryl bromide (1.2 equivalents), palladium(II) acetate (0.02 equivalents), a suitable ligand (e.g., a phosphine ligand, if required), and a base (e.g., potassium acetate, 2 equivalents) are combined in a solvent such as DMAc.
-
Reaction Conditions: The mixture is degassed and heated to a specified temperature (e.g., 120-150 °C) for a designated period (e.g., 12-24 hours) under an inert atmosphere.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
| Thiophene Substrate | Aryl Halide | Catalyst System | Product | Yield (%) | Reference |
| 2-Phenylthieno[3,2-b]thiophene | 4-Bromobenzonitrile | Pd(OAc)₂/KOAc | 2-Phenyl-3-(4-cyanophenyl)thieno[3,2-b]thiophene | 85 | [4] |
| Thiophene | Bromobenzene | Pd(OAc)₂/Pivalic acid | 2-Phenylthiophene | up to 90 | [5] |
Conclusion
The synthesis of thieno[3,2-b]thiophene derivatives from 3-bromothiophene is a well-established field with a variety of reliable synthetic methodologies. The classical lithiation-cyclization route provides access to the core structure, while palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, and the more recent direct C-H arylation techniques offer versatile and efficient pathways to a wide range of functionalized derivatives. The choice of synthetic strategy will be dictated by the specific target molecule, desired substitution pattern, and the availability of starting materials. The protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds for applications in materials science and drug discovery.
References
- 1. Thienothiophene - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Thieno[3,2-b]thiophene-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of Thieno[3,2-b]thiophene-2-carboxylic acid, a key heterocyclic building block in the development of novel therapeutics and advanced materials. While direct, publicly available spectroscopic data for this specific compound is limited, this guide synthesizes information from closely related derivatives to provide a robust framework for its characterization by Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy. Furthermore, it details the relevant G protein-coupled receptor 35 (GPR35) signaling pathway, a target of significant interest for derivatives of this molecule.
Spectroscopic Data
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR (ppm) in DMSO-d₆ | Predicted ¹³C NMR (ppm) in DMSO-d₆ |
| H-3 | ~8.1 - 8.3 (s) | ~127 - 129 |
| H-5 | ~7.8 - 8.0 (d) | ~125 - 127 |
| H-6 | ~7.3 - 7.5 (d) | ~123 - 125 |
| COOH | ~12.0 - 13.0 (br s) | ~162 - 164 |
| C-2 | - | ~138 - 140 |
| C-3 | - | ~127 - 129 |
| C-3a | - | ~137 - 139 |
| C-5 | - | ~125 - 127 |
| C-6 | - | ~123 - 125 |
| C-6a | - | ~142 - 144 |
Note: These are predicted values based on the analysis of derivatives and are subject to experimental verification.
Table 2: UV-Vis Absorption Data for Thieno[3,2-b]thiophene Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| 2,5-diphenylthieno[3,2-b]thiophene | THF | 415 | [1] |
| 2,5-bis(4-dodecylphenyl)thieno[3,2-b]thiophene | THF | 401 | [1] |
| 2,5-bis(4-(trifluoromethyl)phenyl)thieno[3,2-b]thiophene | THF | 408 | [1] |
| Thieno[3,2-b]thiophene (parent compound) | Not specified | ~270, ~290, ~300 |
Note: The absorption maximum for this compound is expected to be in a similar range, influenced by the carboxylic acid substituent.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound, based on established practices for similar compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to determine a suitable concentration that gives an absorbance reading between 0.1 and 1.0.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the cuvette containing the sample solution.
-
Scan the sample over a wavelength range of approximately 200-600 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Visualizations
Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis.
Signaling Pathway
Derivatives of this compound have been identified as agonists of the G protein-coupled receptor 35 (GPR35). The activation of this receptor can lead to the recruitment of β-arrestin, a key event in signal transduction and receptor regulation.
References
A Technical Guide to the Thermal Stability and Decomposition Analysis of Thieno[3,2-b]thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical framework and best-practice methodologies for assessing the thermal stability of Thieno[3,2-b]thiophene-2-carboxylic acid. As of the date of this guide, specific experimental data on the thermal decomposition of this exact compound is not extensively available in peer-reviewed literature. The data and protocols presented herein are based on established analytical techniques and findings from closely related thienothiophene derivatives.
Introduction
Thieno[3,2-b]thiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in materials science and pharmaceuticals. Their rigid, planar structure and electron-rich nature make them valuable building blocks for organic semiconductors and active pharmaceutical ingredients. This compound, as a key intermediate, possesses a reactive carboxylic acid group that allows for further functionalization.
Understanding the thermal stability and decomposition pathway of this core molecule is critical for drug development professionals, ensuring safety, and defining shelf-life and storage conditions. For materials scientists, this data informs the processing parameters for creating stable organic electronic devices. This guide outlines the standard experimental procedures for characterizing these thermal properties.
Thermal Properties of Related Thienothiophene Compounds
While specific data for this compound is sparse, analysis of its derivatives provides insight into the stability of the core thienothiophene structure. Thermogravimetric Analysis (TGA) is commonly used to determine the decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs.
The data below, summarized from studies on related molecules, suggests that the thienothiophene scaffold possesses high thermal stability.
| Compound Name | Structure | Decomposition Temp. (Td) at 5% Weight Loss (°C) | Melting Point (°C) |
| 2,6-Dioctyldithieno[3,2-b:2′,3′-d]thiophene | Dithienothiophene with Octyl chains | 292 °C[1] | 42 °C[1] |
| 2,6-Bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | Dithienothiophene with Octylthiophene groups | 396 °C[1] | 139 °C[1] |
| 2,6-Bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | Dithienothiophene with Ethylhexylthiophene groups | 392 °C[1] | 127 °C[1] |
Note: The addition of aromatic side groups appears to enhance the thermal stability of the dithienothiophene core.
Recommended Experimental Protocols
To robustly characterize the thermal properties of this compound, a two-pronged approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Protocol for Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is the primary method for determining thermal stability and decomposition temperatures.
Objective: To determine the onset temperature of decomposition and quantify mass loss during thermal degradation.
Apparatus:
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e, TA Instruments Q500)[2][3]
-
High-precision microbalance
-
Alumina or platinum crucibles (Alumina is common for general purposes)[2]
-
Inert gas supply (high-purity Nitrogen or Argon)
Procedure:
-
Sample Preparation: Place 5-10 mg of finely ground this compound powder into a pre-tared TGA crucible.[2] The precise mass should be recorded.
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 30-50 mL/min to ensure an oxygen-free environment, preventing oxidative decomposition.[2]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5-10 minutes.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[4] This is a standard rate for initial screening.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Calculate the first derivative of the mass loss curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
-
Quantify the percentage of mass loss for each decomposition step.
-
Protocol for Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.
Objective: To determine the melting point and identify other phase transitions prior to decomposition.
Apparatus:
-
Differential Scanning Calorimeter
-
Aluminum or hermetically sealed sample pans
-
Crimping press for sealing pans
Procedure:
-
Sample Preparation:
-
Accurately weigh 3-10 mg of the sample into an aluminum DSC pan.[5]
-
Place the lid on the pan and crimp it using the press to encapsulate the sample. This is crucial for compounds that might sublime or decompose, generating gas pressure.
-
Prepare an empty, sealed aluminum pan to be used as a reference.[6]
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a standard flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature beyond the melting point but below the decomposition temperature identified by TGA.
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
The melting point (Tm) is typically identified as the peak temperature of the endothermic melting transition. The onset temperature of the peak is also frequently reported.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).
-
Protocol for Decomposition Product Identification
Identifying the gaseous byproducts of decomposition is crucial for understanding the degradation mechanism. This is best achieved by coupling TGA with Mass Spectrometry (TGA-MS) or by using Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS).
Objective: To identify the chemical structures of volatile compounds released during thermal decomposition.
Apparatus:
-
A Pyrolysis unit coupled to a Gas Chromatograph with a Mass Spectrometer detector (Py-GC-MS).
-
Alternatively, a TGA instrument with a heated transfer line connected to a Mass Spectrometer (TGA-MS).
Procedure (Pyrolysis-GC-MS):
-
Sample Preparation: A small, precisely weighed amount of the sample (typically <1 mg) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to the specific decomposition temperature (identified from the TGA curve, e.g., the DTG peak temperature) in an inert atmosphere.[7] This process, known as a "single shot" pyrolysis, breaks the molecule into smaller, stable fragments.
-
Chromatographic Separation: The volatile fragments (pyrolyzates) are swept by a carrier gas (e.g., Helium) into a GC column. The column separates the different compounds based on their boiling points and interaction with the column's stationary phase.
-
Mass Spectrometry Detection: As each separated compound elutes from the GC column, it enters the MS detector. The MS ionizes the molecules and fragments them into a predictable pattern based on their structure.
-
Data Analysis: The mass spectrum of each fragment is compared against a spectral library (e.g., NIST) to identify its chemical structure. This allows for the reconstruction of the likely decomposition pathway. Given the presence of sulfur, a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) can be used in parallel to confirm which fragments contain sulfur.[8]
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental protocols described above.
Caption: Workflow for TGA and DSC Analysis.
Caption: Workflow for Decomposition Product Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. epfl.ch [epfl.ch]
- 3. wcnt.wisc.edu [wcnt.wisc.edu]
- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 5. sfu.ca [sfu.ca]
- 6. web.williams.edu [web.williams.edu]
- 7. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Properties of Novel Thieno[3,2-b]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic system of thieno[3,2-b]thiophene has emerged as a critical building block in the field of organic electronics. Its rigid, planar structure and electron-rich nature facilitate strong π-π stacking and efficient charge transport, making its derivatives promising candidates for a new generation of electronic devices. This guide provides a comprehensive overview of the electronic properties of novel thieno[3,2-b]thiophene derivatives, with a focus on quantitative data, detailed experimental protocols, and visual workflows to aid in research and development.
Core Electronic Properties of Thieno[3,2-b]thiophene Derivatives
The electronic behavior of thieno[3,2-b]thiophene-based materials is governed by key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the resulting energy bandgap, and the charge carrier mobility. These properties are intricately linked to the molecular design, including the nature of substituent groups and the degree of π-conjugation.
The HOMO and LUMO levels are crucial in determining the charge injection and transport properties, as well as the stability of organic semiconductor materials. A lower HOMO level generally imparts greater oxidative stability.[1] The energy bandgap, the difference between the LUMO and HOMO levels, dictates the optical absorption properties of the material. These parameters are commonly investigated using cyclic voltammetry (CV) for electrochemical characterization and UV-Vis spectroscopy for optical characterization.[2]
Table 1: Electronic Properties of Selected Thieno[3,2-b]thiophene Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) | Optical Bandgap (eV) | Reference |
| Oligomers | |||||
| 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene | -4.94 (calculated) | -2.44 (calculated) | 2.50 | 2.50 | [1][3] |
| 2,5-Bis(5-(4-dodecylphenyl)thien-2-yl)thieno[3,2-b]thiophene | - | - | - | 2.80 | [1] |
| 2,5-Bis(5-(4-(trifluoromethyl)phenyl)thien-2-yl)thieno[3,2-b]thiophene | - | - | - | 2.65 | [1] |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives | |||||
| 2,6-dioctyldithieno[3,2-b:2′,3′-d]thiophene | -5.42 | -1.67 | 3.75 | 3.75 | [1] |
| 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | -5.09 | -2.31 | 2.78 | 2.78 | [1] |
| 2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | -5.19 | -2.46 | 2.73 | 2.73 | [1] |
| Polymers | |||||
| P1 (DPP-Thieno[3,2-b]thiophene copolymer) | -5.3 | -3.5 | 1.8 | - | [4] |
| P2 (DPP-Thieno[3,2-b]thiophene homopolymer) | -5.4 | -3.7 | 1.7 | - | [4] |
Note: The values presented are extracted from various sources and experimental conditions may differ.
The charge carrier mobility (μ) is a measure of how quickly charge carriers (holes or electrons) can move through a material under the influence of an electric field. It is a critical performance metric for organic field-effect transistors (OFETs). Thieno[3,2-b]thiophene derivatives have demonstrated impressive hole mobilities, in some cases exceeding that of amorphous silicon.
Table 2: Charge Carrier Mobility of Selected Thieno[3,2-b]thiophene-Based OFETs
| Active Material | Device Architecture | Mobility (cm²/Vs) | On/Off Ratio | Processing | Reference |
| 2,6-dioctyldithieno[3,2-b:2′,3′-d]thiophene | Top-contact, Bottom-gate | 0.10 | > 10^7 | Solution-shearing | [1] |
| 2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | Top-contact, Bottom-gate | 0.0091 | > 10^7 | Solution-shearing | [1] |
| Monoalkylated Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene | - | up to 1.6 | 10^5 | Spin-coating | [5] |
| P1 (DPP-Thieno[3,2-b]thiophene copolymer) | Top-gate, Bottom-contact | 1.95 (hole) | ~10^5 | Spin-coating | [4] |
| P2 (DPP-Thieno[3,2-b]thiophene homopolymer) | Top-gate, Bottom-contact | 0.30 (electron) | 10^4-10^5 | Spin-coating | [4] |
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental to advancing the science of organic electronics. This section provides an overview of the key methodologies used to characterize the electronic properties of thieno[3,2-b]thiophene derivatives.
Synthesis of Thieno[3,2-b]thiophene Derivatives
The synthesis of novel thieno[3,2-b]thiophene derivatives often involves palladium-catalyzed cross-coupling reactions such as Stille or Suzuki couplings.[1][3] These methods allow for the precise attachment of various functional groups to the thieno[3,2-b]thiophene core, enabling the fine-tuning of its electronic properties.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a potent electrochemical technique used to determine the HOMO and LUMO energy levels of a material by measuring its oxidation and reduction potentials.
Protocol:
-
Solution Preparation: Dissolve the thieno[3,2-b]thiophene derivative in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[1] The concentration of the analyte is typically in the millimolar range.
-
Cell Assembly: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).[2]
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[2]
-
Measurement: Scan the potential between a defined range at a specific scan rate (e.g., 50-100 mV/s).
-
Data Analysis: The onset potentials of the first oxidation (Eox) and reduction (Ered) peaks are used to calculate the HOMO and LUMO energy levels, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The following equations are commonly used:
-
HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8]
-
Optical Characterization: UV-Vis Spectroscopy
UV-Vis spectroscopy is employed to investigate the light-absorbing properties of the thieno[3,2-b]thiophene derivatives and to determine their optical bandgap.
Protocol:
-
Sample Preparation:
-
Solution: Dissolve the compound in a suitable UV-transparent solvent (e.g., chloroform, THF) at a known concentration.
-
Thin Film: Deposit a thin film of the material onto a transparent substrate (e.g., quartz or glass) by spin-coating, drop-casting, or vacuum deposition.
-
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-1100 nm). A blank spectrum of the solvent or substrate is recorded first for background correction.
-
Data Analysis: The optical bandgap (Egopt) is estimated from the onset of the absorption edge (λonset) in the spectrum using the equation: Egopt (eV) = 1240 / λonset (nm).
Device Fabrication and Characterization: Organic Field-Effect Transistors (OFETs)
The fabrication of OFETs allows for the direct measurement of the charge carrier mobility of the thieno[3,2-b]thiophene derivatives. A common device architecture is the bottom-gate, top-contact configuration.
Protocol for a Solution-Processed, Bottom-Gate, Top-Contact OFET:
-
Substrate Preparation:
-
Start with a heavily n-doped Si wafer with a thermally grown SiO₂ layer, which serves as the gate electrode and gate dielectric, respectively.
-
Clean the substrate ultrasonically in a series of solvents (e.g., acetone, isopropanol) and deionized water.
-
Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) or a polymer brush (e.g., polystyrene, PS) to improve the semiconductor-dielectric interface.[1]
-
-
Semiconductor Deposition:
-
Dissolve the thieno[3,2-b]thiophene derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene).
-
Deposit a thin film of the semiconductor onto the treated substrate using a solution-processing technique like spin-coating or solution-shearing.[1]
-
Anneal the film at an optimized temperature to improve crystallinity and morphology.
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes (typically gold) on top of the semiconductor layer through a shadow mask by thermal evaporation.
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer.
-
The charge carrier mobility (μ) is calculated from the transfer characteristics in the saturation regime using the following equation: IDS = (W / 2L) * Ci * μ * (VG - VT)² where IDS is the drain-source current, W and L are the channel width and length, Ci is the capacitance per unit area of the gate dielectric, VG is the gate voltage, and VT is the threshold voltage.
-
Conclusion
Thieno[3,2-b]thiophene derivatives stand out as a highly promising class of materials for organic electronics. Their versatile synthesis allows for the fine-tuning of their electronic properties to meet the demands of various applications, from high-performance transistors to efficient solar cells. The systematic investigation of their HOMO/LUMO energy levels, bandgaps, and charge carrier mobilities, guided by the detailed experimental protocols outlined in this guide, is essential for unlocking their full potential. The continued exploration of novel derivatives and the optimization of device fabrication processes will undoubtedly pave the way for the next generation of flexible, low-cost, and high-performance electronic devices.
References
The Thieno[3,2-b]thiophene Core: A Technical Guide to its Chemical Reactivity
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]thiophene scaffold, a fused bicyclic aromatic heterocycle, has garnered significant attention in materials science and medicinal chemistry.[1][2][3][4] Its planar, electron-rich structure and potential for extended π-conjugation make it a desirable building block for organic semiconductors, polymers, and biologically active molecules.[3][5][6] This technical guide provides an in-depth exploration of the chemical reactivity of the thieno[3,2-b]thiophene core, offering a valuable resource for researchers engaged in its application.
Electrophilic Aromatic Substitution: Preferential Reactivity at the α-Positions
The thieno[3,2-b]thiophene core undergoes electrophilic aromatic substitution, with a pronounced preference for the α-positions (C2 and C5). This regioselectivity is attributed to the greater stabilization of the cationic intermediate formed during attack at these positions.
A key example of this reactivity is the bromination of the thieno[3,2-b]thiophene core. Treatment with N-bromosuccinimide (NBS) allows for controlled mono- and di-bromination. For instance, 2,5-dibromothieno[3,2-b]thiophene can be synthesized in high yield.[7] Further bromination can lead to the formation of 2,3,5,6-tetrabromothieno[3,2-b]thiophene.[8][9]
Table 1: Electrophilic Bromination of Thieno[3,2-b]thiophene
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Thieno[3,2-b]thiophene | NBS (2 equiv.) | 2,5-Dibromothieno[3,2-b]thiophene | 83 | [7] |
| Thieno[3,2-b]thiophene-2-carboxylic acid | Bromine | 2,3,5,6-Tetrabromothieno[3,2-b]thiophene | - | [10] |
Experimental Protocol: Synthesis of 2,5-Dibromothieno[3,2-b]thiophene
To a solution of thieno[3,2-b]thiophene in a suitable solvent such as a mixture of chloroform and acetic acid, N-bromosuccinimide (2.0 equivalents) is added in portions at room temperature. The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford 2,5-dibromothieno[3,2-b]thiophene.
Metallation: A Gateway to Functionalization
Metallation, particularly lithiation using organolithium reagents like n-butyllithium (n-BuLi), is a powerful strategy for the functionalization of the thieno[3,2-b]thiophene core. Similar to electrophilic substitution, metallation occurs selectively at the α-positions (C2 and C5).[8][11] The resulting lithiated intermediates are potent nucleophiles that can react with a wide range of electrophiles to introduce various substituents.
Competitive metallation experiments have shown that thieno[3,2-b]thiophene is approximately six times more reactive than thiophene towards butyllithium.[11] Treatment with one equivalent of n-BuLi followed by quenching with an electrophile, such as carbon dioxide, yields the corresponding 2-substituted derivative.[11] The use of two equivalents of n-BuLi leads to 2,5-dilithiation, providing a route to symmetrically 2,5-disubstituted thieno[3,2-b]thiophenes.[8][10][12]
Table 2: Metallation and Functionalization of Thieno[3,2-b]thiophene
| Starting Material | Reagent | Electrophile | Product | Yield (%) | Reference |
| Thieno[3,2-b]thiophene | n-BuLi (1 equiv.) | CO₂ | This compound | 74 | [11] |
| Thieno[3,2-b]thiophene | n-BuLi (2 equiv.) | CO₂ | Thieno[3,2-b]thiophene-2,5-dicarboxylic acid | - | [11] |
| 3,6-Dibromothieno[3,2-b]thiophene | n-BuLi (2 equiv.) | - | 3,6-Dilithiothieno[3,2-b]thiophene | - | [8] |
Experimental Protocol: Synthesis of this compound
To a solution of thieno[3,2-b]thiophene (1.0 equivalent) in dry diethyl ether under an inert atmosphere, a solution of n-butyllithium (1.0 equivalent) in hexane is added dropwise at a low temperature (e.g., -78 °C). The reaction mixture is stirred for a designated period, after which it is poured onto an excess of crushed solid carbon dioxide (Dry Ice). The mixture is allowed to warm to room temperature, and the solvent is evaporated. The residue is then treated with water, and the aqueous layer is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The product is collected by filtration and can be purified by recrystallization.[11]
Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the thieno[3,2-b]thiophene core, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated thieno[3,2-b]thiophenes, readily accessible through electrophilic halogenation, are common starting materials for these transformations.
Suzuki Coupling
The Suzuki coupling reaction, which couples an organoboron reagent with an organohalide, has been extensively used to introduce aryl and heteroaryl substituents onto the thieno[3,2-b]thiophene scaffold.[7][13] For example, 2,5-dibromothieno[3,2-b]thiophene can be coupled with various arylboronic acids in the presence of a palladium catalyst and a base to yield 2,5-diarylthieno[3,2-b]thiophenes.[14] Site-selective Suzuki reactions on polyhalogenated thieno[3,2-b]thiophenes have also been developed, allowing for programmed synthesis of tetraarylthieno[3,2-b]thiophenes.[15]
Table 3: Suzuki Cross-Coupling Reactions of Brominated Thieno[3,2-b]thiophenes
| Thieno[3,2-b]thiophene Derivative | Boronic Acid | Catalyst | Product | Yield (%) | Reference |
| 2,5-Bis(5-bromothien-2-yl)thieno[3,2-b]thiophene | 4-Dodecylphenylboronic acid | Pd(PPh₃)₄ | 2,5-Bis(5-(4-dodecylphenyl)thien-2-yl)thieno[3,2-b]thiophene | 69 | [7] |
| 2,5-Bis(5-bromothien-2-yl)thieno[3,2-b]thiophene | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | 2,5-Bis(5-(4-(trifluoromethyl)phenyl)thien-2-yl)thieno[3,2-b]thiophene | 74 | [7] |
| 2,3,5,6-Tetrabromothieno[3,2-b]thiophene | Arylboronic acid | Pd(PPh₃)₄ | 2-Aryl-3,5,6-tribromothieno[3,2-b]thiophene | - | [15] |
Stille Coupling
The Stille coupling reaction, involving the reaction of an organostannane with an organohalide, provides another efficient method for the functionalization of thieno[3,2-b]thiophene.[3] For instance, 2,5-dibromothieno[3,2-b]thiophene reacts with tributyl(thien-2-yl)stannane to produce 2,5-di(thien-2-yl)thieno[3,2-b]thiophene.[7][14]
Table 4: Stille Cross-Coupling Reactions of Brominated Thieno[3,2-b]thiophenes
| Thieno[3,2-b]thiophene Derivative | Organostannane | Catalyst | Product | Yield (%) | Reference |
| 2,5-Dibromothieno[3,2-b]thiophene | Tributyl(thien-2-yl)stannane | Pd(PPh₃)₄ | 2,5-Di(thien-2-yl)thieno[3,2-b]thiophene | 63 | [7] |
| 2,5-Bis(5-(tributylstannyl)thiophen-2-yl)thieno[3,2-b]thiophene | Bromobenzene | PdCl₂(PPh₃)₂ | 2,5-Bis(5-phenylthiophen-2-yl)thieno[3,2-b]thiophene | - | [14] |
Heck Coupling
The Heck coupling reaction, which forms a substituted alkene from an aryl or vinyl halide and an alkene, has also been applied to the functionalization of the thieno[3,2-b]thiophene core, further expanding the synthetic possibilities.[13]
Experimental Protocol: General Procedure for Suzuki Coupling
A mixture of the brominated thieno[3,2-b]thiophene derivative (1.0 equivalent), the arylboronic acid (1.2-2.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 equivalents), and a base like potassium carbonate or potassium phosphate in a suitable solvent system (e.g., toluene, water, or THF) is degassed and heated under an inert atmosphere (e.g., argon) until the starting material is consumed.[15] After cooling to room temperature, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired aryl-substituted thieno[3,2-b]thiophene.
Conclusion
The thieno[3,2-b]thiophene core exhibits a rich and versatile chemical reactivity, making it an exceptionally valuable scaffold in contemporary chemical research. Its propensity for regioselective electrophilic substitution and metallation at the α-positions, coupled with the broad applicability of palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of a diverse array of functionalized derivatives. The methodologies outlined in this guide offer a solid foundation for researchers aiming to explore and exploit the unique properties of this important heterocyclic system in the development of novel materials and therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieno[3,2-b]thiophene | 251-41-2 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. ossila.com [ossila.com]
- 10. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives | Semantic Scholar [semanticscholar.org]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thieme-connect.com [thieme-connect.com]
fundamental chemistry of fused thiophene carboxylic acids
An In-depth Technical Guide on the Fundamental Chemistry of Fused Thiophene Carboxylic Acids
Introduction
Fused thiophene carboxylic acids represent a significant class of heterocyclic compounds, holding a pivotal role in the fields of medicinal chemistry and materials science. Their rigid, planar molecular architecture, combined with the electron-rich nature of the thiophene ring, imparts a unique set of physicochemical properties. These characteristics make them highly valuable scaffolds for the rational design of novel therapeutic agents and the development of advanced organic electronic materials. This technical guide provides a comprehensive exploration of their fundamental chemistry, with a focus on synthetic methodologies, reactivity profiles, and key physicochemical properties, tailored for researchers, scientists, and professionals in drug development.
Synthetic Methodologies
The synthesis of fused thiophene carboxylic acids can be accomplished through a variety of strategic approaches. The selection of a particular synthetic route is often dictated by the desired substitution pattern on the heterocyclic core and the specific nature of the ring system fused to the thiophene moiety.
One of the most prevalent and versatile methods for the synthesis of substituted thiophenes, which can be precursors to fused systems, is the Gewald reaction . This multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. The resulting 2-aminothiophene is a versatile intermediate that can be further elaborated to construct the fused ring system and introduce the carboxylic acid functionality.
Another cornerstone in thiophene synthesis is the Fiesselmann thiophene synthesis . This method entails the reaction of a β-keto ester with a thioglycolic acid derivative, providing a direct route to various thiophene-based structures. It is particularly advantageous for the preparation of thieno[3,2-b]thiophenes and related fused heterocyclic systems.
Modern synthetic organic chemistry has also embraced palladium-catalyzed cross-coupling reactions , such as the Suzuki and Heck reactions, as powerful and efficient tools for the construction of complex fused thiophene architectures. These methodologies offer high regioselectivity and functional group tolerance, enabling the introduction of a diverse array of substituents onto the thiophene scaffold.
A widely employed strategy for synthesizing thieno[3,2-b]thiophene-2-carboxylic acid involves a multi-step sequence starting from thiophene. This process includes acylation, followed by the introduction of a thioglycolate moiety, and subsequent cyclization and hydrolysis to yield the desired fused carboxylic acid.
Experimental Protocols
Synthesis of this compound
A representative experimental protocol for the synthesis of this compound is outlined below. This multi-step synthesis provides a practical example of the construction of a fused thiophene carboxylic acid.
Step 1: Synthesis of 3-Bromothiophene Bromination of thiophene is a common starting point for the elaboration of more complex derivatives.
Step 2: Synthesis of Thieno[3,2-b]thiophene The reaction of 3-bromothiophene with methyl thioglycolate, followed by cyclization, yields the core thieno[3,2-b]thiophene scaffold.
Step 3: Synthesis of this compound Formylation of the thieno[3,2-b]thiophene core, followed by oxidation of the resulting aldehyde, affords the target carboxylic acid.
Reactivity and Chemical Transformations
The chemical reactivity of fused thiophene carboxylic acids is governed by the interplay of the electron-donating thiophene ring and the electron-withdrawing carboxylic acid group.
Electrophilic Aromatic Substitution: The thiophene ring is inherently susceptible to electrophilic attack. The regioselectivity of these reactions is directed by the existing substituents and the electronic nature of the fused ring system. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.
Transformations of the Carboxylic Acid Group: The carboxylic acid functionality is a versatile handle for a wide range of chemical modifications, which are crucial for the development of derivatives with tailored properties.
-
Esterification: The reaction with alcohols under acidic catalysis yields the corresponding esters.
-
Amide Formation: Coupling with amines, often facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), leads to the formation of amides. This transformation is fundamental in the synthesis of a vast number of biologically active molecules.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH4).
-
Decarboxylation: The removal of the carboxyl group can be achieved by heating, sometimes in the presence of a suitable catalyst.
Physicochemical Properties
The physicochemical properties of fused thiophene carboxylic acids are of paramount importance for their applications in drug discovery and materials science.
Acidity (pKa): The acidity of the carboxylic acid proton is modulated by the electronic effects of the fused heterocyclic system. The presence of electron-withdrawing substituents on the thiophene ring enhances the acidity, resulting in a lower pKa value, whereas electron-donating groups have the opposite effect.
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a critical determinant of a molecule's pharmacokinetic profile. The lipophilicity of fused thiophene carboxylic acids is significantly influenced by the nature and substitution pattern of the fused ring system.
Spectroscopic Characteristics: Fused thiophene carboxylic acids display distinct spectroscopic signatures that are useful for their characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts provide detailed information about the electronic environment of the protons and carbons within the molecule.
-
Infrared (IR) Spectroscopy: A characteristic and strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is typically observed in the region of 1700 cm⁻¹.
-
UV-Visible Spectroscopy: The electronic absorption maxima are dependent on the extent of the π-conjugated system within the molecule.
Data Presentation
| Compound | Synthesis Yield (%) | pKa | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Signals (cm⁻¹) |
| This compound | 70-85 | ~4-5 | 7.3-8.5 (aromatic) | 120-145 (aromatic), ~165 (C=O) | ~1700 (C=O) |
| Thieno[2,3-b]thiophene-2-carboxylic acid | 65-80 | ~4-5 | 7.2-8.4 (aromatic) | 120-145 (aromatic), ~165 (C=O) | ~1700 (C=O) |
Applications in Drug Development and Signaling Pathways
Fused thiophene carboxylic acids are recognized as "privileged scaffolds" in medicinal chemistry. Their rigid conformation allows for a precise spatial arrangement of pharmacophoric features, facilitating high-affinity interactions with biological targets. These scaffolds have been successfully incorporated into a diverse array of therapeutic agents, including anti-inflammatory drugs, protein kinase inhibitors, and antimicrobial agents. The carboxylic acid group frequently plays a crucial role as a key pharmacophore, engaging in critical hydrogen bonding interactions with the active sites of proteins.
For instance, certain derivatives of fused thiophene carboxylic acids have been investigated as inhibitors of enzymes involved in inflammatory signaling pathways, such as cyclooxygenase (COX).
Caption: Inhibition of the COX enzyme by a fused thiophene carboxylic acid.
Experimental and Logical Workflows
The development of novel drugs based on the fused thiophene carboxylic acid scaffold typically follows a structured workflow, from initial design and synthesis to biological evaluation.
Caption: A typical workflow for drug discovery.
Methodological & Application
Thieno[3,2-b]thiophene-2-carboxylic Acid: A Versatile Building Block for High-Performance p-Type Organic Semiconductors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Thieno[3,2-b]thiophene-2-carboxylic acid and its derivatives have emerged as crucial building blocks in the design and synthesis of p-type organic semiconductors. Their rigid, planar structure and electron-rich nature facilitate strong intermolecular π-π stacking, which is essential for efficient charge transport.[1][2] These characteristics make them promising candidates for a wide range of applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2][3] The thieno[3,2-b]thiophene core offers enhanced stability compared to other oligothiophenes, which often suffer from poor air stability and rapid device degradation.[4]
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and device fabrication of p-type organic semiconductors based on the thieno[3,2-b]thiophene scaffold.
Key Properties and Advantages
Organic semiconductors derived from thieno[3,2-b]thiophene exhibit a range of desirable properties that make them suitable for high-performance electronic devices:
-
High Charge Carrier Mobility: The planar structure and tendency for ordered molecular packing lead to excellent charge transport characteristics.[1]
-
Good Thermal and Environmental Stability: The fused ring system imparts significant stability, a critical factor for the longevity and reliability of organic electronic devices.[1][4]
-
Solution Processability: The introduction of appropriate side chains can enhance solubility, enabling the use of cost-effective solution-based fabrication techniques such as spin-coating and solution-shearing.[1]
-
Tunable Electronic Properties: The electronic properties, such as the HOMO and LUMO energy levels, can be fine-tuned through chemical modification of the thieno[3,2-b]thiophene core and the addition of various end-capping groups.[4][5]
Data Presentation: Properties of Thieno[3,2-b]thiophene Derivatives
The following tables summarize key quantitative data for various p-type organic semiconductors derived from thieno[3,2-b]thiophene.
Table 1: Physicochemical Properties of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives [6]
| Compound | Decomposition Temperature (°C, 5% weight loss) | Melting Temperature (°C) | Optical Band Gap (eV) |
| 1 | 292 | 42 | 3.75 |
| 2 | 396 | 139 | 2.78 |
| 3 | 392 | 127 | 2.73 |
Table 2: Electrochemical Properties and OFET Performance of DTT Derivatives [6]
| Compound | Oxidation Potential (V) | HOMO Level (eV) | Hole Mobility (cm²/Vs) | On/Off Ratio |
| 1 | 1.14 | -5.54 | 0.000028 | ~10⁵ |
| 2 | 0.81 | -5.21 | 0.067 | >10⁷ |
| 3 | 0.90 | -5.30 | 0.0091 | >10⁶ |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key intermediates and the fabrication of organic field-effect transistors.
Protocol 1: Synthesis of 2,5-Dibromothieno[3,2-b]thiophene
This protocol describes the bromination of thieno[3,2-b]thiophene, a key starting material for further functionalization.
Materials:
-
Thieno[3,2-b]thiophene
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
Procedure:
-
Dissolve thieno[3,2-b]thiophene in a mixture of chloroform and DMF.
-
Slowly add N-Bromosuccinimide (NBS) to the solution in the dark at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract the product with chloroform.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2,5-dibromothieno[3,2-b]thiophene.
Protocol 2: Synthesis of Thieno[3,2-b]thiophene Derivatives via Suzuki Coupling[4]
This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling reaction to introduce aryl groups onto the thieno[3,2-b]thiophene core.
Materials:
-
2,5-Dibromothieno[3,2-b]thiophene
-
Arylboronic acid (e.g., 4-dodecyl-phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and water (solvent system)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 2,5-dibromothieno[3,2-b]thiophene, the arylboronic acid (2.2 equivalents), and the palladium catalyst in toluene.
-
Add an aqueous solution of the base (e.g., 2M K₂CO₃).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired aryl-substituted thieno[3,2-b]thiophene derivative.
Protocol 3: Synthesis of Thieno[3,2-b]thiophene Derivatives via Stille Coupling[4]
This protocol describes a general procedure for the palladium-catalyzed Stille coupling reaction.
Materials:
-
2,5-Dibromothieno[3,2-b]thiophene
-
Organotin reagent (e.g., tributyl(thiophen-2-yl)stannane)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or PdCl₂(PPh₃)₂
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-dibromothieno[3,2-b]thiophene and the organotin reagent (2.2 equivalents) in the anhydrous solvent.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir for several hours to remove the tin byproducts.
-
Filter the mixture and extract the filtrate with an appropriate organic solvent.
-
Wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 4: Fabrication of Top-Contact, Bottom-Gate Organic Field-Effect Transistors (OFETs)
This protocol details the fabrication of OFETs using a solution-shearing method for the deposition of the organic semiconductor.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate and gate dielectric)
-
Organic semiconductor solution (e.g., 5-10 mg/mL in a high-boiling point solvent like chloroform, chlorobenzene, or dichlorobenzene)
-
Gold (for source and drain electrodes)
-
Substrate cleaning solvents (acetone, isopropanol)
-
(Optional) Surface treatment agent (e.g., octadecyltrichlorosilane - OTS)
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer to the desired size.
-
Sonciate the substrates sequentially in acetone and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
(Optional) Treat the substrates with an oxygen plasma or a piranha solution to create a hydrophilic surface.
-
-
(Optional) Surface Treatment:
-
For a hydrophobic surface, treat the SiO₂ with a self-assembled monolayer (SAM) of OTS by vapor deposition or solution immersion.
-
-
Organic Semiconductor Deposition (Solution-Shearing): [7][8]
-
Place the cleaned substrate on a temperature-controlled stage.
-
Dispense a small volume of the organic semiconductor solution onto the substrate.
-
Bring a shearing blade (e.g., a clean glass slide or another silicon wafer) into contact with the solution at a small angle to the substrate.
-
Move the shearing blade across the substrate at a constant speed (typically 0.1-10 mm/s).
-
The solvent evaporates at the meniscus, leaving a thin, crystalline film of the organic semiconductor. The substrate temperature is a critical parameter to control the crystallization rate.[8]
-
-
Source-Drain Electrode Deposition:
-
Thermally evaporate gold (Au) through a shadow mask to define the source and drain electrodes on top of the organic semiconductor film. A typical thickness for the gold electrodes is 30-50 nm.
-
-
Annealing:
-
Anneal the completed devices at a temperature below the melting point of the organic semiconductor (typically 80-120 °C) in an inert atmosphere (e.g., a nitrogen-filled glovebox) to improve the film morphology and device performance.
-
-
Characterization:
-
Measure the electrical characteristics of the OFETs (transfer and output curves) using a semiconductor parameter analyzer in a shielded probe station.
-
Visualizations
The following diagrams illustrate the key processes and relationships involved in the development of p-type organic semiconductors based on this compound.
Caption: Synthetic workflow for p-type semiconductors.
Caption: OFET fabrication workflow.
Caption: Structure-property-performance relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. Solution Sheared Deposition of Organic Semiconductor Thin-Films with Oriented Crystalline Morphology | Explore Technologies [techfinder.stanford.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 8. Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dye-Sensitized Solar Cells (DSSCs)
Introduction
Dye-sensitized solar cells (DSSCs), also known as Grätzel cells, represent a prominent class of third-generation photovoltaic technology.[1] These cells offer a low-cost, environmentally friendlier, and relatively simple alternative to conventional silicon-based solar cells.[2][3] DSSCs are particularly noted for their good performance under low-light and diffuse sky conditions.[4] The core of a DSSC is a photoelectrochemical system where a monolayer of sensitizing dye absorbs light, initiating the process of converting solar energy into electrical energy.[4] The main components include a photoanode, a dye sensitizer, an electrolyte with a redox mediator, and a counter electrode.[4]
Working Principle
The conversion of light to electricity in a DSSC is a multi-step process that mimics natural photosynthesis. The process can be broken down into four key steps:[5]
-
Light Absorption and Electron Excitation: Incident photons from sunlight pass through the transparent conductive oxide (TCO) glass and are absorbed by the dye molecules adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). This absorption of energy excites electrons in the dye from their ground state (S) to an excited state (S*).[1][6]
-
Electron Injection: The excited electrons are then injected into the conduction band of the TiO₂ semiconductor nanoparticles.[1][7] This leaves the dye molecules in an oxidized state (S+). The high porosity and large surface area of the nanostructured TiO₂ are crucial for adsorbing a large number of dye molecules.[7]
-
Electron Transport and Collection: The injected electrons diffuse through the interconnected TiO₂ nanoparticles to the TCO-coated anode.[1] From there, they are collected and flow into an external circuit, generating an electric current that can power a load.[1][6]
-
Dye Regeneration and Redox Mediation: The oxidized dye molecule (S+) is regenerated by accepting an electron from a redox mediator, typically an iodide/triiodide (I⁻/I₃⁻) couple, present in the electrolyte solution.[6] The iodide ion is oxidized to triiodide in this step. The electrons that have passed through the external circuit return to the counter electrode (cathode), where they reduce the triiodide back to iodide ions, thus completing the circuit and regenerating the mediator.[5][7]
Caption: A step-by-step workflow for the fabrication of a DSSC.
Protocol 2: Characterization of DSSC Performance
This protocol describes the standard methods for evaluating the performance of a fabricated DSSC.
Equipment:
-
Solar simulator (calibrated to AM 1.5, 100 mW/cm²)
-
Source measure unit (SMU) or a potentiostat *[8] Computer for data acquisition
-
Black mask to define the active area of the cell (e.g., 0.25 cm²)
Procedure:
-
Current-Voltage (I-V) Measurement:
-
Place the DSSC under the solar simulator, ensuring the light is incident on the photoanode side.
-
Use a black mask to precisely define the active area being illuminated. This prevents overestimation of the current density. [9] * Connect the photoanode (working electrode) and the counter electrode (cathode) to the source measure unit.
-
Sweep the voltage from a reverse bias (e.g., -0.1 V) to a forward bias past the Voc (e.g., 0.8 V) and measure the resulting current. [10] * Plot the current density (J) versus the voltage (V).
-
From the J-V curve, determine the key parameters:
-
Voc: The voltage at which the current is zero.
-
Jsc: The current density at zero voltage.
-
Fill Factor (FF): Calculated as FF = (Vmax × Jmax) / (Voc × Jsc), where Vmax and Jmax are the voltage and current density at the maximum power point.
-
Power Conversion Efficiency (PCE): Calculated as η (%) = (Voc × Jsc × FF) / Pin × 100, where Pin is the incident power density (100 mW/cm²).
-
-
-
Electrochemical Impedance Spectroscopy (EIS) (Optional):
-
EIS is a powerful technique used to investigate the internal kinetics of the DSSC, such as charge transfer resistance at the TiO₂/dye/electrolyte interface and the counter electrode. [2][11] * The measurement is performed by applying a small AC voltage perturbation at different DC biases (e.g., at Voc) over a range of frequencies. [10][11] * The resulting impedance data can be fitted to an equivalent circuit model to extract values for different resistive and capacitive elements within the cell.
-
[11]*** DSSC Characterization Workflow
Caption: Workflow for characterizing DSSC performance using I-V measurements.
References
- 1. Dye-sensitized solar cell - Wikipedia [en.wikipedia.org]
- 2. motivection.imeirs.org [motivection.imeirs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medienportal.siemens-stiftung.org [medienportal.siemens-stiftung.org]
- 6. Dye Sensitized Solar Cells-Dye Solar Cells-DSSC-DSC Gamry Instruments [gamry.com]
- 7. youtube.com [youtube.com]
- 8. worldwidejournals.com [worldwidejournals.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. metrohm.com [metrohm.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes: The Role of Hole Transport Materials in Perovskite Solar Cells
For Researchers, Scientists, and Development Professionals
Introduction: The Critical Role of the Hole Transport Material (HTM)
Perovskite solar cells (PSCs) have emerged as a leading next-generation photovoltaic technology, with power conversion efficiencies (PCEs) rapidly exceeding 25%.[1] This remarkable progress is due to the exceptional optoelectronic properties of perovskite materials and the strategic optimization of each functional layer within the solar cell stack.[2] Among these layers, the Hole Transport Layer (HTL), composed of a Hole Transport Material (HTM), is a critical component that dictates not only efficiency but also the long-term stability of the device.
The primary function of the HTM is to efficiently extract photogenerated "holes" (positive charge carriers) from the perovskite absorber layer and transport them to the anode (positive electrode), while simultaneously blocking electrons to prevent charge recombination.[3] An ideal HTM possesses several key characteristics:
-
High Hole Mobility: To efficiently transport charges and minimize resistive losses.
-
Suitable Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM must align with the Valence Band Maximum (VBM) of the perovskite to ensure efficient hole extraction with minimal energy loss.[3]
-
Electron Blocking Capability: The Lowest Unoccupied Molecular Orbital (LUMO) of the HTM should be higher than the Conduction Band Minimum (CBM) of the perovskite to act as an effective barrier for electrons.
-
High Transparency: To allow maximum light to reach the perovskite layer.
-
Chemical and Thermal Stability: To ensure the long-term operational stability of the solar cell.
Visualizing the HTM's Function in a Perovskite Solar Cell
The diagrams below illustrate the fundamental structure and operating principles of a standard n-i-p perovskite solar cell, highlighting the integral role of the HTM.
Caption: Structure of an n-i-p perovskite solar cell showing charge carrier separation and transport.
The energy level alignment between layers is crucial for efficient charge separation. The following diagram illustrates the ideal energetic landscape that allows the HTM to perform its function.
Caption: Energy band diagram showing favorable alignment for hole extraction and electron blocking.
Classification and Comparison of Hole Transport Materials
HTMs are broadly classified into two main categories: organic and inorganic. Each class has distinct advantages and disadvantages.
-
Organic HTMs: These are the most widely used materials, particularly small molecules like Spiro-OMeTAD and polymers like PTAA and PEDOT:PSS . They generally offer good film-forming properties and have achieved the highest PCEs. However, they are often expensive, and their performance relies on chemical dopants (e.g., Li-TFSI, tBP), which can reduce the long-term stability of the device.[1]
-
Inorganic HTMs: Materials such as nickel oxide (NiOₓ) , copper(I) thiocyanate (CuSCN) , and copper(I) oxide (Cu₂O) are gaining significant attention. They offer superior chemical and thermal stability, high hole mobility, and are often more cost-effective.[4] While historically lagging in efficiency compared to their organic counterparts, recent advancements have enabled inorganic HTMs to achieve PCEs exceeding 20%.[5]
Table 1: Performance Comparison of Common Hole Transport Materials
| HTM Class | Material Name | Typical PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Key Advantages | Key Disadvantages |
| Organic | Spiro-OMeTAD | 20 - 25+ | 1.10 - 1.16 | 23 - 25 | 75 - 82 | High efficiency, good film quality | High cost, requires dopants, lower stability[6] |
| Organic | PEDOT:PSS | 15 - 19 | 0.95 - 1.05 | 20 - 23 | 65 - 75 | Solution processable, transparent | Acidic nature can corrode TCO, hygroscopic[1] |
| Inorganic | NiOₓ | 18 - 22 | 1.05 - 1.12 | 22 - 24 | 70 - 78 | High stability, low cost, tunable properties[6][7] | Performance sensitive to deposition conditions |
| Inorganic | CuSCN | 18 - 21 | 1.00 - 1.10 | 22 - 24 | 70 - 77 | High hole mobility, low cost, stable[5][8] | Solubility issues, can be difficult to deposit uniformly[4] |
| Inorganic | Cu₂O | ~20 (Simulated >25) | ~1.10 | ~24 | ~80 | Low cost, abundant, stable | Performance depends on achieving optimal properties[9] |
Note: The performance values are representative and can vary significantly based on the specific perovskite composition, device architecture, and fabrication methods.
Experimental Protocols
Detailed and reproducible protocols are essential for fabricating high-performance PSCs. The following sections provide step-by-step methodologies for device fabrication and characterization.
The fabrication and testing of a perovskite solar cell follows a sequential process, from substrate preparation to final performance analysis.
Caption: General workflow for the fabrication and characterization of perovskite solar cells.
This protocol describes a common method for fabricating a planar n-i-p PSC in a nitrogen-filled glovebox.
-
Substrate Cleaning:
-
Etch patterned Fluorine-doped Tin Oxide (FTO) coated glass substrates with 2M HCl and zinc powder.
-
Sequentially sonicate the substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use.
-
-
Electron Transport Layer (ETL) Deposition (TiO₂):
-
Deposit a compact TiO₂ layer via spray pyrolysis at 450°C using a precursor solution of titanium diisopropoxide bis(acetylacetonate) in isopropanol.
-
Deposit a mesoporous TiO₂ layer by spin-coating a commercial TiO₂ paste (diluted in ethanol) at 5000 rpm for 30 seconds.
-
Anneal the substrate at 500°C for 30 minutes. After cooling, immerse in a 40 mM TiCl₄ aqueous solution at 70°C for 30 minutes, then rinse, dry, and anneal again at 500°C for 30 minutes.
-
-
Perovskite Layer Deposition (e.g., MA-based):
-
Prepare a precursor solution of lead iodide (PbI₂) and methylammonium iodide (MAI) in a solvent like DMF or DMSO.
-
Transfer the cooled TiO₂-coated substrates into a nitrogen-filled glovebox.
-
Deposit the perovskite solution onto the substrate via a two-step spin-coating process. For example, spin at 1000 rpm for 10 seconds, then at 6000 rpm for 30 seconds. During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the film on a hotplate at 100°C for 45-60 minutes to form the crystalline perovskite structure.
-
-
Hole Transport Layer (HTL) Deposition (Spiro-OMeTAD):
-
Prepare the HTL solution: Dissolve 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene.
-
Add 28.8 µL of 4-tert-butylpyridine (tBP) and 17.5 µL of a lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) stock solution (520 mg Li-TFSI in 1 mL acetonitrile) to the Spiro-OMeTAD solution.
-
Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
Allow the film to oxidize in ambient air (in a desiccator) overnight.
-
-
Anode Deposition:
-
Using a thermal evaporator, deposit an 80-100 nm thick layer of gold (Au) or silver (Ag) through a shadow mask to define the active area of the solar cell.
-
This protocol outlines a low-temperature method for depositing a NiOₓ HTL, suitable for inverted (p-i-n) or standard (n-i-p) architectures where high-temperature processing is undesirable.
-
NiOₓ Nanoparticle Ink Preparation:
-
Synthesize NiOₓ nanoparticles (NPs) via a chemical precipitation method. A common route involves adding NaOH solution to a nickel nitrate hexahydrate solution to precipitate Ni(OH)₂.[10]
-
The Ni(OH)₂ precipitate is then washed, dried, and annealed (e.g., at 270-300°C) to form NiOₓ NPs.[10]
-
Prepare a stable ink by dispersing the NiOₓ NPs (e.g., 20 mg/mL) in a suitable solvent system, such as a mixture of isopropanol and deionized water, followed by sonication.[10]
-
-
Substrate Preparation:
-
Clean the substrate (e.g., ITO for inverted cells, or the perovskite layer for standard cells) as described in Protocol 1, Step 1. Ensure the surface is free of contaminants.
-
-
Spin-Coating Deposition:
-
Dispense the NiOₓ nanoparticle ink onto the substrate.
-
Spin-coat at a speed of 2000-4000 rpm for 30-60 seconds to form a uniform thin film. The exact parameters depend on the desired thickness and ink properties.[10]
-
-
Annealing:
-
Anneal the coated substrate on a hotplate or in a furnace. Low-temperature processing is a key advantage of this method. Annealing temperatures between 150°C and 300°C are common.[10]
-
Anneal for 30-60 minutes in air to remove residual solvents and improve the film's crystallinity and electrical properties.
-
The primary method for evaluating a solar cell's performance is by measuring its current density-voltage (J-V) characteristics under simulated sunlight.[2]
-
Equipment Setup:
-
Use a solar simulator (calibrated to AM1.5G, 100 mW/cm²) as the light source.
-
Use a source measure unit (SMU) to apply a voltage bias and measure the resulting current.
-
Use a probe station to make electrical contact with the solar cell's anode and cathode.
-
A light-tight enclosure is necessary to avoid stray light.
-
-
J-V Measurement Procedure:
-
Place the fabricated PSC on the sample stage and make electrical contact.
-
Use a mask with a precisely defined aperture (e.g., 0.09 cm²) to illuminate only the active area of the device.
-
Illuminate the cell and allow it to stabilize for a few seconds.
-
Sweep the voltage from a reverse bias (e.g., -0.2 V) to a forward bias (e.g., 1.2 V) while recording the current. This is the "forward scan."
-
Immediately sweep the voltage back from forward to reverse bias. This is the "reverse scan." Hysteresis between these scans is a common phenomenon in PSCs.[11]
-
-
Data Extraction:
-
From the J-V curve (typically the reverse scan yields higher performance), extract the key photovoltaic parameters:
-
Open-Circuit Voltage (Voc): The voltage at which the current is zero.
-
Short-Circuit Current Density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): The ratio of the maximum power output to the product of Voc and Jsc.
-
Power Conversion Efficiency (PCE): The ratio of the maximum electrical power output to the incident light power.
-
-
Conclusion and Future Outlook
The hole transport material is a cornerstone of high-efficiency, stable perovskite solar cells. While doped organic HTMs like Spiro-OMeTAD have historically set performance benchmarks, their high cost and contribution to instability remain significant barriers to commercialization. Inorganic HTMs are emerging as highly promising alternatives, offering excellent stability and cost-effectiveness. Future research will focus on developing novel dopant-free organic and high-performance inorganic HTMs, as well as optimizing the HTM/perovskite interface to minimize defects and further enhance the longevity and efficiency of perovskite solar cell technology.
References
- 1. Efficient and Stable Perovskite Solar Cells Based on Inorganic Hole Transport Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement Techniques for Perovskite Solar Cells | Fluxim — Fluxim [fluxim.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 6. researchgate.net [researchgate.net]
- 7. NiOx Hole Transport Layer for Perovskite Solar Cells with Improved Stability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spiro-OMeTAD or CuSCN as a preferable hole transport material for carbon-based planar perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. nanocomposix.com [nanocomposix.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Synthesis of Thieno[3,2-b]thiophene-Based Polymers for Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thieno[3,2-b]thiophene-based polymers, a class of materials with significant promise for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. The inherent rigidity and extended π-conjugation of the thieno[3,2-b]thiophene moiety contribute to desirable electronic properties such as high charge carrier mobility.[1][2]
Application Notes
Thieno[3,2-b]thiophene-based polymers are versatile organic semiconductors. Their electronic properties can be finely tuned by copolymerizing thieno[3,2-b]thiophene units with various electron-donating or electron-accepting monomers.[3][4] This donor-acceptor (D-A) strategy is a cornerstone in designing high-performance polymers for specific electronic applications. The selection of the comonomer and the polymerization method are critical factors that dictate the final properties of the polymer, such as its molecular weight, solubility, solid-state packing, and ultimately, its performance in a device.
Common polymerization techniques for synthesizing these polymers include palladium-catalyzed cross-coupling reactions like Stille, Suzuki, and Direct Arylation Polymerization (DAP). Each method offers distinct advantages and disadvantages concerning reaction conditions, tolerance to functional groups, and atom economy.[5][6][7][8] For instance, Stille coupling is known for its reliability and tolerance to a wide range of functional groups, while DAP presents a more atom-economical and environmentally friendly alternative by avoiding the preparation of organotin or organoboron reagents.[5][8][9]
The performance of thieno[3,2-b]thiophene-based polymers is highly dependent on their molecular characteristics and solid-state morphology. Key performance indicators for OFETs include charge carrier mobility, while for OPVs, power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF) are crucial.[10][11]
Performance Data of Thieno[3,2-b]thiophene-Based Polymers
The following tables summarize key performance data for various thieno[3,2-b]thiophene-based polymers in organic electronic devices.
Table 1: Performance of Thieno[3,2-b]thiophene-Based Polymers in Organic Field-Effect Transistors (OFETs)
| Polymer | Comonomer | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |
| P1 | Thiophene | 1.95 | 0.03 |
| P2 | - (Homopolymer) | - | - |
| DPP-2ClTT | Diketopyrrolopyrrole (DPP) | 0.89 | 1.36 |
| IID-2ClTT | Isoindigo (IID) | - | - |
Data sourced from multiple reports, specific device architectures and measurement conditions may vary.[9][10]
Table 2: Performance of Thieno[3,2-b]thiophene-Based Polymers in Organic Photovoltaic (OPV) Devices
| Polymer/Acceptor Blend | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |
| P1:PC71BM | ~0.57 | ~15 | 0.61 | 5.4 |
| P2:PC71BM | ~0.57 | ~9 | - | ~3 |
| PM6:ThPy3 | - | 23.82 | 0.771 | 15.3 |
| PM6:IT-4Cl | 0.798 | 20.89 | 0.758 | 12.6 |
| PM6:BTP-eC9:ThPy4 (Ternary) | 0.849 | 27.08 | 0.802 | 18.43 |
| PTBTz-2 based device | - | 16.84 | - | 9.72 |
| PTBTz-5 based device | - | - | - | 6.91 |
| PIDTT-TzTz:PC71BM | - | - | 0.59 | 5.90 |
Data sourced from multiple reports, device fabrication and testing conditions may vary.[1][10][11][12][13]
Table 3: Optoelectronic Properties of Selected Thieno[3,2-b]thiophene-Based Polymers
| Polymer | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| P1 | -5.05 | -3.68 | - |
| P2 | -5.05 | -3.76 | - |
| P1 (thiophene comonomer) | - | - | 2.0 |
| P2 (thieno[3,2-b]thiophene comonomer) | - | - | 1.7 |
| DPP-2ClTT | -5.35 | -3.66 | - |
| IID-2ClTT | -5.88 | -3.73 | - |
HOMO/LUMO levels are often estimated from electrochemical measurements and optical bandgap.[3][4][9][10]
Experimental Workflows and Protocols
The following diagrams and protocols outline the general procedures for the synthesis of thieno[3,2-b]thiophene-based polymers.
Stille Polymerization Workflow
Caption: General workflow for Stille cross-coupling polymerization.
Protocol: Stille Polymerization of a Thieno[3,2-b]thiophene-based Polymer
This protocol is a generalized procedure and may require optimization for specific monomers.
Materials:
-
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene (or other distannylated derivative)
-
Dibrominated comonomer (e.g., a diketopyrrolopyrrole or benzothiadiazole derivative)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])[5]
-
Anhydrous high-boiling point solvent (e.g., toluene, chlorobenzene)[5]
-
Inert gas (Argon or Nitrogen)
-
Standard air-sensitive reaction glassware (Schlenk line, etc.)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the distannylated thieno[3,2-b]thiophene monomer and an equimolar amount of the dibrominated comonomer in the anhydrous solvent.
-
Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.[5]
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux (typically 110-130 °C) and stir for 24-48 hours.[5] The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC).
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove catalyst residues and low molecular weight oligomers.
-
Precipitate the purified polymer from the final high-boiling point solvent fraction into a non-solvent and dry under vacuum.
Suzuki Polymerization Workflow
Caption: General workflow for Suzuki cross-coupling polymerization.
Protocol: Suzuki Polymerization of a Thieno[3,2-b]thiophene-based Polymer
This protocol is a generalized procedure and may require optimization for specific monomers.
Materials:
-
2,5-Dibromothieno[3,2-b]thiophene
-
Arylboronic acid or arylboronic ester comonomer
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])[6]
-
Base (e.g., aqueous sodium carbonate or potassium carbonate)
-
Solvent system (e.g., toluene/water or THF/water)[6]
-
Phase-transfer catalyst (optional, e.g., Aliquat 336)
-
Inert gas (Argon or Nitrogen)
-
Standard reaction glassware
Procedure:
-
To a reaction flask, add the 2,5-dibromothieno[3,2-b]thiophene, an equimolar amount of the arylboronic acid comonomer, the palladium catalyst, and the solvent.[6]
-
Add the aqueous base solution and a phase-transfer catalyst if needed.
-
Thoroughly degas the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere for 24-72 hours.
-
After cooling, separate the organic layer.
-
Precipitate the polymer by adding the organic solution to a non-solvent like methanol.
-
Filter the polymer and wash it with water and methanol to remove inorganic salts and catalyst residues.
-
Further purification can be performed by Soxhlet extraction as described for the Stille polymerization.
-
Dry the final polymer under vacuum.
Direct Arylation Polymerization (DAP) Workflow
Caption: General workflow for Direct Arylation Polymerization (DAP).
Protocol: Direct Arylation Polymerization (DAP) of a Thieno[3,2-b]thiophene-based Polymer
This protocol is a generalized procedure and requires careful optimization of reaction conditions to ensure high selectivity and avoid side reactions.[8][9]
Materials:
-
Thieno[3,2-b]thiophene (or a substituted derivative)
-
Dibrominated comonomer
-
Palladium catalyst (e.g., Palladium(II) acetate [Pd(OAc)2])
-
Ligand (e.g., a phosphine ligand like P(o-MeOPh)3)[8]
-
Base (e.g., potassium carbonate)[8]
-
Additive (e.g., pivalic acid)[8]
-
High-boiling point, nonpolar aprotic solvent (e.g., 1,2-dimethylbenzene)[8]
-
Inert gas (Argon or Nitrogen)
-
Standard reaction glassware
Procedure:
-
In a reaction vessel, combine the thieno[3,2-b]thiophene monomer, an equimolar amount of the dibrominated comonomer, the palladium catalyst, the ligand, the base, and the additive.[8]
-
Add the anhydrous, degassed solvent under an inert atmosphere.
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C) for 12-48 hours.
-
After the polymerization is complete, cool the mixture and dilute it with a suitable solvent like chloroform or toluene.
-
Filter the solution to remove any insoluble salts.
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Collect the polymer by filtration and wash it thoroughly.
-
Purify the polymer using Soxhlet extraction.
-
Dry the final polymer product under vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Characterization of Thiophene and Thieno[3,2-b]thiophene Containing Conjugated Polymers [open.metu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Arylation Polycondensation of Thienothiophenes with Various Dibromoarylenes | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heteroheptacene-based acceptors with thieno[3,2-b]pyrrole yield high-performance polymer solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thienothiophene-based copolymers for high-performance solar cells, employing different orientations of the thiazole group as a π bridge - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes: Stille Coupling Reactions Utilizing Thieno[3,2-b]thiophene Derivatives
Introduction
The Stille cross-coupling reaction is a powerful and versatile synthetic tool for the formation of carbon-carbon bonds. This reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. For researchers and professionals in drug development and materials science, the Stille coupling offers a reliable method for the synthesis of complex molecules incorporating the thieno[3,2-b]thiophene core, a key building block in organic electronics and pharmaceuticals.[1][2] Thieno[3,2-b]thiophene derivatives are of significant interest due to their rigid, planar structure and electron-rich nature, which impart desirable electronic and photophysical properties to the resulting materials.[1]
Key Advantages of the Stille Coupling for Thieno[3,2-b]thiophene Derivatives
-
Functional Group Tolerance: The Stille coupling is renowned for its tolerance to a wide array of functional groups on both the organostannane and the organic halide, minimizing the need for protecting groups and simplifying synthetic routes.[3][4]
-
Stability of Reagents: Organotin reagents are generally stable to air and moisture, making them easier to handle and store compared to other organometallic reagents.[4][5]
-
Versatility in Substrate Scope: A broad range of halogenated thieno[3,2-b]thiophenes (possessing chloro, bromo, or iodo substituents) and thieno[3,2-b]thiophene-based organostannanes can be effectively utilized, allowing for the synthesis of a diverse library of compounds.[5][6]
Reaction Mechanism and Considerations
The catalytic cycle of the Stille coupling generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligands, solvent, and temperature is crucial for achieving high yields and reaction efficiency. For instance, palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] are commonly employed as catalysts.[3][6] Anhydrous, high-boiling point aromatic solvents like toluene are often used to facilitate the reaction at elevated temperatures.[3]
Experimental Protocols
General Protocol for Stille Coupling of a Halogenated Thieno[3,2-b]thiophene with an Organotin Reagent
This protocol provides a generalized procedure for the Stille coupling reaction. The specific quantities of reagents and reaction parameters should be optimized for each specific substrate combination.
Materials:
-
Halogenated thieno[3,2-b]thiophene derivative (e.g., 2,5-dibromothieno[3,2-b]thiophene)
-
Organotin reagent (e.g., aryl-, heteroaryl-, or vinylstannane)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2)
-
Anhydrous solvent (e.g., toluene, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
-
Heating mantle with a temperature controller
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add the halogenated thieno[3,2-b]thiophene derivative (1.0 eq.), the organotin reagent (typically 1.1-1.2 eq. per halide), and the palladium catalyst (e.g., 1-5 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser.
-
Solvent Addition: Add the anhydrous solvent via syringe. The concentration of the reactants is typically in the range of 0.1-0.5 M.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (often reflux) and stir vigorously. Monitor the progress of the reaction by an appropriate analytical technique such as TLC, GC-MS, or LC-MS. Reaction times can vary from a few hours to 24 hours.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The work-up procedure may vary depending on the properties of the product. A typical work-up involves quenching the reaction with an aqueous solution (e.g., saturated KF solution to remove tin byproducts), followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired coupled product.
Data Presentation
Table 1: Examples of Stille Coupling Reactions with Thieno[3,2-b]thiophene Derivatives
| Entry | Thieno[3,2-b]thiophene Derivative | Coupling Partner | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,5-bis(5-tributylstannylthiophen-2-yl)thieno[3,2-b]thiophene | Bromobenzene | PdCl2(PPh3)2 (0.57) | THF | Reflux | 20 | Good | [6] |
| 2 | 2,3,5-Tribromothieno[3,2-b]thiophene | Hexamethylditin | Pd(PPh3)4 | Toluene | 110-120 | - | - | [3] |
| 3 | Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane | 6-bromobenzo[b]thiophene | Pd(PPh3)4 | Toluene | 120 | 16 | 45.6 | [7] |
Note: The yield for entry 2 was not specified in the source material.
Mandatory Visualization
Caption: General workflow for the Stille coupling of thieno[3,2-b]thiophene derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Coupling Functionalization of Thieno[3,2-b]thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the thieno[3,2-b]thiophene-2-carboxylic acid core via palladium-catalyzed Suzuki cross-coupling reactions. The primary strategy outlined involves the coupling of a halogenated this compound derivative with various arylboronic acids. This approach is robust, versatile, and allows for the synthesis of a diverse library of substituted thieno[3,2-b]thiophene compounds, which are of significant interest in medicinal chemistry and materials science.
The protocols provided are based on established methodologies for similar thiophene-based carboxylic acids, ensuring a high probability of success. For optimal results and to prevent unwanted side reactions, the carboxylic acid group is typically protected as an ester prior to the Suzuki coupling reaction.
General Workflow for Functionalization
The overall synthetic strategy involves a three-step process:
-
Esterification: Protection of the carboxylic acid group of a halogenated this compound (e.g., 5-bromo-thieno[3,2-b]thiophene-2-carboxylic acid) to prevent interference with the basic conditions of the Suzuki reaction.
-
Suzuki Cross-Coupling: Palladium-catalyzed coupling of the esterified and halogenated thieno[3,2-b]thiophene with a selected arylboronic acid.
-
Deprotection (Saponification): Hydrolysis of the ester to regenerate the carboxylic acid functionality on the newly functionalized thieno[3,2-b]thiophene core.
Caption: General workflow for the functionalization of this compound.
Experimental Protocols
Protocol 1: Esterification of 5-bromo-thieno[3,2-b]thiophene-2-carboxylic acid
This protocol describes the protection of the carboxylic acid group as a pentyl ester. Other alcohols can be used to generate different esters.
Materials:
-
5-bromo-thieno[3,2-b]thiophene-2-carboxylic acid
-
Amyl alcohol (Pentanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-thieno[3,2-b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add amyl alcohol (1.2 eq) and DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pentyl 5-bromo-thieno[3,2-b]thiophene-2-carboxylate.
Protocol 2: Suzuki Cross-Coupling of Pentyl 5-bromo-thieno[3,2-b]thiophene-2-carboxylate
This protocol outlines the coupling of the esterified starting material with various arylboronic acids.
Materials:
-
Pentyl 5-bromo-thieno[3,2-b]thiophene-2-carboxylate
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and Water (4:1 mixture) or Toluene and Water
Procedure:
-
To a Schlenk flask, add pentyl 5-bromo-thieno[3,2-b]thiophene-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (1,4-dioxane/water or toluene/water).
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pentyl 5-aryl-thieno[3,2-b]thiophene-2-carboxylate.
Data Presentation: Representative Yields for Suzuki Coupling
The following table summarizes typical yields obtained for the Suzuki coupling of a protected 5-bromothiophene-2-carboxylic acid with various arylboronic acids, which can be expected to be similar for the thieno[3,2-b]thiophene analogue.[1][2]
| Entry | Arylboronic Acid | R Group | Yield (%) |
| 1 | Phenylboronic acid | -H | 70-80 |
| 2 | 4-Methoxyphenylboronic acid | 4-OCH₃ | 75-85 |
| 3 | 4-Chlorophenylboronic acid | 4-Cl | 65-75 |
| 4 | 3,4-Dichlorophenylboronic acid | 3,4-diCl | 60-70 |
| 5 | 4-Acetylphenylboronic acid | 4-COCH₃ | 55-65 |
Protocol 3: Saponification of Pentyl 5-aryl-thieno[3,2-b]thiophene-2-carboxylate
This protocol describes the deprotection of the ester to yield the final carboxylic acid product.
Materials:
-
Pentyl 5-aryl-thieno[3,2-b]thiophene-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the pentyl 5-aryl-thieno[3,2-b]thiophene-2-carboxylate (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux or stir at room temperature, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final 5-aryl-thieno[3,2-b]thiophene-2-carboxylic acid.
Signaling Pathway and Logical Relationships
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
Application Notes and Protocols for Developing GPR35 Agonists from Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the identification and characterization of novel GPR35 agonists derived from the thieno[3,2-b]thiophene-2-carboxylic acid scaffold. This document outlines the key signaling pathways of GPR35, detailed protocols for relevant in vitro functional assays, and a summary of reported data for key compounds.
Introduction to GPR35 and this compound Derivatives
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, cardiovascular function, and cancer.[1][2][3] As such, it has emerged as a promising therapeutic target. This compound derivatives have been identified as a potent class of GPR35 agonists.[4][5] Notably, the carboxylic acid group on this scaffold has been found to be critical for receptor activation.[4] This document provides the necessary protocols and information to facilitate the discovery and development of novel GPR35 agonists based on this chemical series.
GPR35 Signaling Pathways
Upon agonist binding, GPR35 can signal through two primary pathways: G protein-dependent and β-arrestin-mediated (G protein-independent) pathways. The engagement of these pathways can be ligand- and cell-type-specific, leading to diverse cellular responses.[1][6]
G Protein-Dependent Signaling: GPR35 has been shown to couple to Gαi/o and Gα12/13 proteins.[1][6]
-
Gαi/o Coupling: Activation of the Gαi/o pathway typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
Gα12/13 Coupling: Gα12/13 activation can influence cellular processes like cell morphology and migration through the activation of the RhoA signaling pathway.[6]
β-Arrestin-Mediated Signaling: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This recruitment leads to receptor desensitization and internalization. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[1][7]
Experimental Protocols
Detailed protocols for key in vitro assays to characterize GPR35 agonists are provided below.
Protocol 1: β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol is adapted from the DiscoverX PathHunter® β-arrestin assay, which measures the recruitment of β-arrestin to an activated GPR35.[6][8]
Materials:
-
PathHunter® GPR35 cells (e.g., from Eurofins DiscoverX)
-
Cell Plating Reagent
-
Test compounds (this compound derivatives)
-
Reference agonist (e.g., Zaprinast)
-
PathHunter® Detection Reagents
-
384-well white, solid-bottom tissue culture plates
-
Luminescence plate reader
Procedure:
Day 1: Cell Plating
-
Culture PathHunter® GPR35 cells according to the supplier's instructions.
-
Harvest and resuspend the cells in Cell Plating Reagent at a concentration of 250,000 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: Compound Addition and Signal Detection
-
Prepare serial dilutions of test compounds and reference agonist in the appropriate vehicle (e.g., DMSO), and then dilute further in Cell Plating Reagent. The final concentration should be 5X the desired final assay concentration.
-
Add 5 µL of the 5X compound dilutions to the corresponding wells of the cell plate.
-
Incubate the plate at 37°C for 90 minutes.
-
Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions.
-
Allow the detection reagent to equilibrate to room temperature.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the chemiluminescence on a plate reader.
Data Analysis:
-
Normalize the data to a vehicle control (0% activation) and a maximal concentration of a reference agonist (100% activation).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Protocol 2: Calcium Mobilization Assay (FLIPR® Assay)
This protocol measures changes in intracellular calcium concentration upon GPR35 activation, typically reflecting Gαq/11 or promiscuous Gα16 coupling.[9][10]
Materials:
-
HEK293 cells transiently or stably expressing GPR35
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
FLIPR® Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (optional, to prevent dye extrusion)
-
Test compounds and reference agonist
-
96- or 384-well black-wall, clear-bottom tissue culture plates
-
FLIPR® or FlexStation® instrument
Procedure:
Day 1: Cell Plating
-
Culture GPR35-expressing cells to ~80% confluency.
-
Harvest and resuspend cells in culture medium.
-
Plate the cells into a 96- or 384-well plate at an appropriate density and incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: Dye Loading and Assay
-
Prepare the calcium dye loading buffer according to the manufacturer's instructions. This may involve dissolving the dye in an organic solvent and then diluting it in Assay Buffer, potentially containing probenecid.
-
Remove the culture medium from the cell plate and add an equal volume of the dye loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
During the incubation, prepare a compound plate with serial dilutions of test compounds and reference agonist at 4X the final desired concentration in Assay Buffer.
-
Place both the cell plate and the compound plate into the FLIPR® or FlexStation® instrument.
-
Initiate the instrument protocol, which will add the compounds from the compound plate to the cell plate and immediately begin measuring fluorescence.
-
Monitor fluorescence changes over a period of 1-3 minutes.
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to a vehicle control (0% response) and a maximal concentration of a reference agonist (100% response).
-
Plot the normalized peak response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine EC50 and Emax values.
Protocol 3: [35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G protein activation.[11][12]
Materials:
-
Membranes from cells expressing GPR35
-
[35S]GTPγS (radiolabeled)
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Test compounds and reference agonist
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filter plates
-
Microplate scintillation counter or filtration apparatus
Procedure:
-
Prepare a reaction mixture containing cell membranes, GDP (typically 1-10 µM), and varying concentrations of the test compound or reference agonist in assay buffer.
-
Pre-incubate the mixture for 15-30 minutes at 30°C.
-
Initiate the binding reaction by adding [35S]GTPγS (typically 0.1-0.5 nM).
-
Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Terminate the reaction.
-
For SPA: Add a suspension of SPA beads and incubate for a further 1-2 hours to allow the membranes to bind to the beads. Centrifuge the plate and count using a microplate scintillation counter.
-
For Filtration: Rapidly filter the reaction mixture through a filter plate under vacuum. Wash the filters several times with ice-cold assay buffer. Dry the filters and measure the retained radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all measurements.
-
Normalize the specific binding data to the basal level (no agonist) and the maximal stimulation by a reference agonist.
-
Plot the stimulated [35S]GTPγS binding against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Data Presentation
The following table summarizes the reported agonist activity of selected this compound derivatives at GPR35.
| Compound ID | Structure | GPR35 Agonist Activity (EC50, nM) | Assay Type | Reference |
| YE210 | 6-bromo-3-methylthis compound | 63.7 ± 4.1 | Dynamic Mass Redistribution (DMR) | [4][13] |
| Compound 13 | (Structure not specified) | Most potent agonist in the series | β-arrestin translocation | [5] |
| Compound 30 | (Structure not specified) | High efficacy | β-arrestin translocation | [5] |
| Compound 36 | (Structure not specified) | High efficacy | β-arrestin translocation | [5] |
Note: The specific structures for compounds 13, 30, and 36 were not detailed in the cited abstract. Researchers should refer to the full publication for complete chemical information.
Synthesis of this compound Derivatives
The synthesis of the this compound core generally involves a ring closure reaction followed by hydrolysis.[4] For example, the synthesis of this compound (10) can be achieved by reacting 3-Bromothiophene-2-carbaldehyde with ethyl mercaptoacetate in the presence of K2CO3 in DMF, followed by hydrolysis.[4] Further derivatization at various positions of the thieno[3,2-b]thiophene core can be achieved using standard organic chemistry techniques, such as Pd-catalyzed Stille or Suzuki coupling reactions.[14] The synthesis of specific potent agonists like 6-bromo-3-methylthis compound (YE210) would involve modifications of these general procedures, likely starting from appropriately substituted thiophene precursors.[4]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel and potent GPR35 agonists. The protocols and data presented in these application notes provide a solid foundation for researchers to screen, identify, and characterize new chemical entities targeting GPR35 for potential therapeutic applications. The use of a combination of functional assays, such as β-arrestin recruitment, calcium mobilization, and GTPγS binding, will enable a comprehensive understanding of the pharmacological properties of these compounds.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 5. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. mdpi.com [mdpi.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cosmobio.co.jp [cosmobio.co.jp]
- 14. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for the Fabrication of Thin-Film Transistors using Soluble Thieno[3,2-b]thiophene Oligomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication of organic thin-film transistors (OTFTs) utilizing soluble thieno[3,2-b]thiophene oligomers as the active semiconductor layer. Thieno[3,2-b]thiophene-based materials are a promising class of organic semiconductors due to their excellent charge transport properties and environmental stability.[1][2] Solution-based processing techniques for these materials offer the potential for low-cost, large-area, and flexible electronics.[3][4]
Overview of Thieno[3,2-b]thiophene Oligomers for OTFTs
Soluble thieno[3,2-b]thiophene oligomers are organic molecules that can be dissolved in common organic solvents, enabling the use of simple and scalable deposition methods like spin-coating and solution-shearing. These materials typically exhibit p-type semiconductor behavior, meaning they conduct positive charge carriers (holes). The performance of OTFTs based on these materials is highly dependent on the molecular structure of the oligomer, the processing conditions, and the device architecture.
Device Architectures
The most common device architectures for OTFTs fabricated from soluble thieno[3,2-b]thiophene oligomers are the bottom-gate bottom-contact (BGBC) and top-contact bottom-gate configurations.
-
Bottom-Gate, Bottom-Contact (BGBC): In this configuration, the source and drain electrodes are pre-patterned on the dielectric layer before the deposition of the organic semiconductor. This is a common architecture for lab-scale fabrication using pre-fabricated substrates.[4]
-
Bottom-Gate, Top-Contact: Here, the organic semiconductor layer is deposited first, followed by the thermal evaporation of the source and drain electrodes on top. This can sometimes lead to better contact and improved device performance.
Experimental Data Summary
The performance of OTFTs based on various soluble thieno[3,2-b]thiophene oligomers is summarized in the tables below. These tables provide a comparative overview of key performance metrics.
Table 1: Performance of OTFTs based on Star-Shaped Thieno[3,2-b]thiophene Molecules
| Molecule | Deposition Method | Solvent | Mobility (cm²/Vs) | On/Off Ratio | Measurement Environment |
| Molecule 1 | Spin-coating | Chlorobenzene | 10⁻⁴ - 10⁻³ | - | Air & Vacuum |
| Molecule 2 | Spin-coating | CS₂ | up to 9.2 x 10⁻³ | - | Air |
| Molecule 3 | Spin-coating | CS₂ | ~10⁻³ | - | Air |
| Molecule 4 | Spin-coating | CS₂ | ~10⁻³ | - | Air |
Data sourced from references[3][4]. Note: Blending with polystyrene (PS) was found to improve device performance.[4]
Table 2: Performance of OTFTs based on Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives
| Compound | Deposition Method | Substrate Treatment | Mobility (cm²/Vs) | On/Off Ratio |
| Compound 1 | Solution-shearing | PS-treated SiO₂/Si | 2.8 x 10⁻⁵ | ~10⁷ |
| Compound 2 | Solution-shearing | PS-treated SiO₂/Si | 0.067 | ~10⁷ |
| Compound 3 | Solution-shearing | PS-treated SiO₂/Si | 0.0091 | ~10⁷ |
Data sourced from reference[5]. Note: These devices were fabricated in a top-contact, bottom-gate configuration.[5]
Table 3: Performance of OTFTs based on other Thieno[3,2-b]thiophene Oligomers
| Oligomer | Deposition Method | Substrate Temperature | Mobility (cm²/Vs) | On/Off Ratio |
| HT2TT | Vacuum Deposition | 70 °C | up to 0.025 | ~1.2 x 10³ |
| NDTT-10 | Spin-coating & Annealing | - | up to 0.22 | - |
| NDTT-12 | Spin-coating & Annealing | - | up to 0.13 | - |
| Monoalkylated DNTT | Spin-coating | - | up to 0.5 | 10⁴ - 10⁷ |
Data sourced from references[6][7][8].
Experimental Protocols
This section provides detailed protocols for the fabrication of OTFTs using soluble thieno[3,2-b]thiophene oligomers.
Substrate Preparation
A clean substrate is crucial for the fabrication of high-performance OTFTs. The following protocol is for the cleaning of n-doped Si wafers with a SiO₂ dielectric layer.
-
Sonication: Sequentially sonicate the Si/SiO₂ substrates in a series of solvents to remove organic and inorganic contaminants. A typical sequence is:
-
Deionized (DI) water with detergent (e.g., Hellmanex) for 15 minutes.
-
DI water rinse.
-
Acetone for 15 minutes.
-
Isopropanol (IPA) for 15 minutes.
-
-
Drying: Dry the substrates under a stream of dry nitrogen or argon.
-
UV-Ozone Treatment (Optional but Recommended): Treat the substrates with UV-ozone for 10-15 minutes to remove any remaining organic residues and to create a more hydrophilic surface.
-
Surface Modification (Optional): To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) can be applied. For example, treatment with octadecyltrichlorosilane (OTS) can create a hydrophobic surface which may improve molecular ordering of the semiconductor.
Solution Preparation
The quality of the semiconductor solution directly impacts the quality of the deposited thin film.
-
Solvent Selection: Choose a suitable solvent in which the thieno[3,2-b]thiophene oligomer is readily soluble. Common solvents include chlorobenzene, carbon disulfide (CS₂), and toluene.[3][5]
-
Concentration: Prepare a solution with a concentration typically in the range of 1-10 mg/mL. The optimal concentration will depend on the specific oligomer and the deposition technique.
-
Dissolution: Dissolve the oligomer in the chosen solvent by stirring, potentially with gentle heating (e.g., at 40-60 °C) to aid dissolution. Ensure the oligomer is fully dissolved to avoid aggregates in the thin film.
-
Filtering: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
Thin-Film Deposition
The following are common solution-based deposition techniques.
-
Place the cleaned substrate on the spin-coater chuck.
-
Dispense a small amount of the filtered semiconductor solution onto the center of the substrate.
-
Spin the substrate at a speed typically between 1000 and 4000 rpm for 30-60 seconds. The final film thickness is controlled by the solution concentration and the spin speed.
-
Anneal the film on a hotplate at a temperature between 80-150 °C for 10-30 minutes to remove residual solvent and potentially improve the film morphology.
-
Place the cleaned substrate on a heated stage.
-
Dispense a drop of the semiconductor solution near the edge of a shearing blade (e.g., a clean glass slide or another silicon wafer).
-
Bring the shearing blade into contact with the substrate at a small angle.
-
Move the blade at a constant, slow speed (e.g., 0.01-0.1 mm/s) across the substrate to deposit a uniform thin film.
-
The substrate temperature during shearing is a critical parameter for controlling film crystallinity.
Electrode Deposition (for Top-Contact Devices)
-
Use a shadow mask to define the source and drain electrode patterns.
-
Deposit the electrode material (typically gold for p-type semiconductors) through thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).
-
The thickness of the electrodes is typically 30-50 nm.
Device Characterization
-
Place the fabricated device on a probe station.
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the transistor.
-
From the transfer characteristics in the saturation regime, extract key performance parameters such as the field-effect mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th).
Visualizations
The following diagrams illustrate the experimental workflow and device architecture.
Caption: Experimental workflow for fabricating solution-processed OTFTs.
Caption: Schematic of a bottom-gate, bottom-contact (BGBC) OTFT.
References
- 1. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Thin Film Transistors Incorporating Solution Processable Thieno[3,2-b]thiophene Thienoacenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of thieno[3,2-b]thiophene derived conjugated oligomers for field-effect transistors applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Naphthodithieno[3,2-b]thiophene-based semiconductors: synthesis, characterization, and device performance of field-effect transistors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note and Protocols for Measuring Charge Mobility in Thieno[3,2-b]thiophene-based OFETs
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup and measurement of charge mobility in Organic Field-Effect Transistors (OFETs) based on Thieno[3,2-b]thiophene derivatives. Thieno[3,2-b]thiophene and its derivatives are a significant class of organic semiconductors known for their excellent charge transport properties and environmental stability, making them promising candidates for a variety of organic electronic applications.[1][2][3]
Introduction
Organic Field-Effect Transistors (OFETs) are fundamental components in the field of organic electronics. The performance of an OFET is largely determined by the charge carrier mobility (µ) of the organic semiconductor used.[4] Charge mobility quantifies how quickly charge carriers (electrons or holes) move through the material under the influence of an electric field. Thieno[3,2-b]thiophene-based materials have garnered considerable interest due to their rigid, planar molecular structure and strong intermolecular interactions, which facilitate efficient charge transport.[1][3][5] Accurate and reproducible measurement of charge mobility is crucial for material screening, device optimization, and understanding the fundamental structure-property relationships in these organic semiconductors.
This application note details the fabrication of Thieno[3,2-b]thiophene-based OFETs and the subsequent characterization of their charge mobility.
Experimental Protocols
Fabrication of Bottom-Gate, Top-Contact (BGTC) OFETs
The following protocol outlines the fabrication of a typical Bottom-Gate, Top-Contact (BGTC) OFET device architecture, which is a commonly used configuration for evaluating the performance of new organic semiconductors.[1][6]
Materials and Equipment:
-
Highly doped silicon wafers (acting as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (gate dielectric)
-
Thieno[3,2-b]thiophene-based organic semiconductor solution (e.g., dissolved in chloroform or other suitable organic solvent)
-
Substrate cleaning solvents (e.g., acetone, isopropanol, deionized water)
-
Surface treatment agent (e.g., octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS))
-
Metal for source and drain electrodes (e.g., Gold)
-
Spin coater
-
Thermal evaporator
-
Probe station
-
Semiconductor parameter analyzer
Protocol:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Sonicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with an oxygen plasma or a piranha solution to create a hydrophilic surface.
-
-
Gate Dielectric Surface Treatment:
-
To improve the interface quality and promote better molecular ordering of the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM).
-
For an OTS treatment, immerse the cleaned substrates in a 10 mM solution of OTS in toluene for 20 minutes.
-
Rinse the substrates with fresh toluene and then isopropanol.
-
Dry the substrates with nitrogen gas and anneal at 120 °C for 20 minutes.
-
-
Organic Semiconductor Deposition:
-
Prepare a solution of the Thieno[3,2-b]thiophene derivative in a suitable solvent (e.g., 5-10 mg/mL in chloroform).
-
Deposit the organic semiconductor film onto the treated SiO₂ surface using a spin coater. A typical spin coating recipe is a two-step process: 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds.
-
Anneal the film at a temperature optimized for the specific material (e.g., 100-150 °C) to improve crystallinity and film morphology.
-
-
Source and Drain Electrode Deposition:
-
Define the source and drain electrodes by thermally evaporating gold (Au) through a shadow mask.
-
The typical thickness of the Au electrodes is 50-100 nm.
-
The channel length (L) and channel width (W) are defined by the dimensions of the shadow mask.
-
Charge Mobility Measurement
The charge mobility is extracted from the transfer characteristics of the OFET, which is a plot of the drain current (ID) versus the gate voltage (VG) at a constant drain voltage (VD).[6][7]
Equipment:
-
Probe station with micro-manipulators
-
Semiconductor parameter analyzer (e.g., Keithley 4200-SCS)
Protocol:
-
Device Connection:
-
Place the fabricated OFET on the probe station chuck.
-
Carefully land the probe tips on the source, drain, and gate electrodes.
-
-
Measurement of Transfer Characteristics:
-
The measurement is typically performed in the saturation regime. To ensure operation in this regime, set the drain voltage (VD) to be greater than the gate voltage minus the threshold voltage (|VD| > |VG - Vth|). A common practice is to set VD to a high constant value (e.g., -60 V for a p-type semiconductor).
-
Sweep the gate voltage (VG) from a positive voltage (e.g., +20 V) to a negative voltage (e.g., -60 V) for a p-type semiconductor.
-
Record the corresponding drain current (ID).
-
-
Calculation of Charge Mobility:
-
In the saturation regime, the drain current is described by the equation: ID = (μ * Ci * W) / (2 * L) * (VG - Vth)² where:
-
μ is the charge carrier mobility
-
Ci is the capacitance per unit area of the gate dielectric
-
W is the channel width
-
L is the channel length
-
VG is the gate voltage
-
Vth is the threshold voltage
-
-
Plot the square root of the absolute value of the drain current (√|ID|) versus the gate voltage (VG).
-
The slope of the linear region of this plot is equal to √((μ * Ci * W) / (2 * L)).
-
The charge mobility (μ) can then be calculated using the following formula: μ = (2 * L * (slope)²) / (Ci * W)
-
The threshold voltage (Vth) can be determined by extrapolating the linear portion of the √|ID| vs. VG plot to the VG axis.
-
Data Presentation
The following table summarizes reported charge mobility values for various Thieno[3,2-b]thiophene-based OFETs.
| Thieno[3,2-b]thiophene Derivative | Device Architecture | Deposition Method | Charge Mobility (cm²/Vs) | On/Off Ratio | Reference |
| 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | Top-Contact, Bottom-Gate | Solution-Shearing | 0.10 | ~10⁷ | [5] |
| DPh-BTBT | Top-Contact, Bottom-Gate | Vacuum Deposition | 2.0 | 10⁸ | [8] |
| Thieno[3,2-b]thiophene-diketopyrrolopyrrole copolymer with thiophene | Not specified | Not specified | 1.95 | Not specified | [9] |
| HT2TT | Top-Contact, Bottom-Gate | Vacuum Deposition | 0.025 | ~1.2 x 10³ | [10] |
| 2-(anthracen-2-yl)-5-hexylthieno[3,2-b]thiophene | Single-Crystal Transistor | Solution-Processed | 0.1 | Not specified | [2] |
| Naphthodithieno[3,2-b]thiophene (NDTT-10) | Not specified | Thermal Annealing | 0.22 | Not specified | [11] |
| Thienoacene dimer based on thieno[3,2-b]thiophene | Thin-Film Transistor | Not specified | up to 1.33 | Not specified | [12] |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for OFET fabrication and the logical relationship of the charge mobility measurement setup.
Caption: Experimental workflow for the fabrication of a Thieno[3,2-b]thiophene-based OFET.
Caption: Logical workflow for the measurement and calculation of charge mobility in an OFET.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A guide for the characterization of organic electrochemical transistors and channel materials - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00920J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of thieno[3,2-b]thiophene derived conjugated oligomers for field-effect transistors applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Thienoacene dimers based on the thieno[3,2-b]thiophene moiety: synthesis, characterization and electronic properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
solution-processing techniques for Thieno[3,2-b]thiophene thienoacenes
An in-depth guide to the solution-processing of thieno[3,2-b]thiophene-based thienoacenes is presented, tailored for researchers, scientists, and drug development professionals. This document provides detailed application notes and experimental protocols for the fabrication of organic electronic devices and highlights potential biomedical applications of this class of compounds.
Application Notes
Thieno[3,2-b]thiophene and its fused-ring derivatives, known as thienoacenes, are a significant class of organic semiconductors. Their rigid, planar structure and extended π-conjugation facilitate efficient charge transport, making them prime candidates for applications in organic electronics.[1] Solution-processing techniques offer a cost-effective and scalable method for fabricating devices such as Organic Thin-Film Transistors (OTFTs) and Organic Photovoltaics (OPVs).[1][2]
The performance of solution-processed thienoacene-based devices is highly dependent on the morphology of the thin film, which is influenced by factors including the choice of solvent, solution concentration, deposition technique, and the use of additives like insulating polymers. Polystyrene (PS) is often blended with thienoacenes to improve film uniformity and device performance.[2][3] This can lead to a significant increase in charge carrier mobility.[2][3] Substrate surface treatment, for instance with octyltrichlorosilane (OTS), is another critical step to promote the desired molecular ordering.[2]
While the primary application of these materials is in organic electronics, derivatives of thieno[3,2-b]thiophene have also been explored for their therapeutic potential. Studies have shown that certain derivatives exhibit activity as GPR35 agonists, and others have demonstrated antimicrobial and anticancer properties, indicating a potential, albeit less explored, avenue for their use in drug development.[4][5][6]
Quantitative Data Summary
The following tables summarize the performance of OTFTs fabricated from solution-processed thieno[3,2-b]thiophene thienoacenes under various conditions.
Table 1: Device Performance of Solution-Processed Thieno[3,2-b]thiophene Thienoacene OTFTs
| Thienoacene Derivative | Deposition Method | Solvent | Additive | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Star-shaped thienoacene (most conjugated) | Spin Coating | CS₂ | Polystyrene (PS) | 9.2 x 10⁻³ | - | [2][3] |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivative 2 | Solution-Shearing | - | - | 0.067 | ~10⁷ | [7] |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivative 3 | Solution-Shearing | - | - | 0.0091 | ~10⁷ | [7] |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivative 1 | Solution-Shearing | - | - | 2.8 x 10⁻⁵ | ~10⁷ | [7] |
| Star-shaped thienoacenes (general) | Spin Coating | CS₂ | Polystyrene (PS) | ~10⁻³ | - | [2][3] |
| Star-shaped thienoacenes (general) | Spin Coating | Chlorobenzene | None | ~10⁻⁴ | - | [2] |
Experimental Protocols
Detailed methodologies for the fabrication of solution-processed thieno[3,2-b]thiophene thienoacene OTFTs are provided below. These protocols are based on bottom-gate, bottom-contact or top-contact device architectures.
Protocol 1: Substrate Preparation for OTFT Fabrication
This protocol describes the cleaning and surface treatment of Si/SiO₂ substrates.
-
Initial Cleaning:
-
Plasma Treatment:
-
Surface Modification with Self-Assembled Monolayer (SAM):
-
Prepare a 1% solution of octyltrichlorosilane (OTS) in toluene.[8]
-
Immerse the cleaned and plasma-treated substrates in the OTS solution.[8]
-
Heat the substrates in the solution at 70°C for 1 hour.[8]
-
After immersion, thoroughly rinse the substrates with toluene to remove any excess OTS.[8]
-
Dry the substrates in a vacuum oven at 70°C for 1 hour.[8]
-
Protocol 2: Semiconductor Solution Preparation
This protocol details the preparation of thienoacene solutions for deposition.
-
Solution without Additives:
-
Weigh 5 mg of the thieno[3,2-b]thiophene thienoacene derivative.
-
Dissolve the material in 1 mL of a suitable solvent such as carbon disulfide (CS₂) or chlorobenzene.[8]
-
Heat the solution to 60°C for CS₂ or 90°C for chlorobenzene to ensure complete dissolution.[8]
-
Before deposition, filter the solution through a 0.2 µm PTFE membrane to remove any particulate matter.[8]
-
-
Solution with Polystyrene (PS) Blend:
-
Prepare a 5 mg/mL stock solution of polystyrene (e.g., Mₙ = 194 kDa) in CS₂.[8]
-
Weigh 5 mg of the thienoacene derivative and add 1 mL of the PS/CS₂ stock solution to achieve a 1:1 weight ratio of thienoacene to PS.[8]
-
Heat the mixture at 60°C for 10 minutes to ensure both components are fully dissolved.[8]
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.2 µm PTFE membrane prior to use.[8]
-
Protocol 3: Thin Film Deposition by Spin Coating
This protocol describes the deposition of the semiconductor layer using a spin coater.
-
Deposition:
-
Place the prepared substrate on the chuck of the spin coater.
-
Dispense approximately 200 µL of the filtered semiconductor solution onto the center of the substrate.[8]
-
Spin coat the solution at a speed ranging from 500 to 2500 rpm for 60 seconds. The spin speed will influence the final film thickness.[8]
-
-
Post-Deposition Annealing:
Protocol 4: Thin Film Deposition by Solution Shearing
This protocol provides a general guideline for the solution shearing technique.
-
Setup:
-
Place the substrate on a heated stage.
-
Position a shearing blade (e.g., a clean glass slide or another substrate) at a small angle and a fixed gap above the substrate.
-
-
Deposition:
-
Dispense a controlled volume of the thienoacene solution in front of the shearing blade.
-
Move the shearing blade at a constant, slow speed across the substrate to deposit a uniform thin film. The deposition speed and substrate temperature are critical parameters to control film morphology.
-
-
Annealing:
-
Anneal the film on the heated stage to facilitate solvent evaporation and promote crystallization. The annealing temperature and time will be material-specific.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Thin Film Transistors Incorporating Solution Processable Thieno[3,2-b]thiophene Thienoacenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application of Thieno[3,2-b]thiophene Derivatives in Polymer Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thieno[3,2-b]thiophene and its derivatives have emerged as a significant class of building blocks in the design of high-performance organic photovoltaic materials. Their rigid, planar structure and excellent charge transport properties make them ideal candidates for both donor and acceptor materials in polymer solar cells (PSCs). This document provides a comprehensive overview of their application, including detailed experimental protocols and performance data.
Application Notes
The thieno[3,2-b]thiophene unit, a fused bicyclic system, offers several advantages in the design of photoactive materials for PSCs. Its rigid and coplanar structure facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport. The electron-rich nature of the thiophene rings can be readily tuned through chemical modification, allowing for precise control over the frontier energy levels (HOMO and LUMO) of the resulting polymers and small molecules. This tunability is essential for optimizing the open-circuit voltage (Voc) and short-circuit current density (Jsc) of the solar cell device.
Recent advancements have focused on incorporating thieno[3,2-b]thiophene into various molecular architectures, including:
-
Donor-Acceptor (D-A) Copolymers: Thieno[3,2-b]thiophene can serve as a donor unit or as part of a larger fused donor system, often copolymerized with electron-deficient acceptor units. This D-A strategy effectively narrows the bandgap of the polymer, enhancing light absorption in the solar spectrum. For instance, copolymers incorporating thieno[3,2-b]thiophene have demonstrated high power conversion efficiencies (PCEs).
-
Non-Fullerene Acceptors (NFAs): Fused-ring electron acceptors based on thieno[3,2-b]thiophene cores have shown great promise as alternatives to traditional fullerene derivatives. These NFAs exhibit strong light absorption, tunable energy levels, and excellent morphological stability, leading to PSCs with improved performance and longevity. For example, heteroheptacene-based acceptors incorporating thieno[3,2-b]pyrrole have achieved high PCEs and fill factors.[1][2][3]
-
π-Bridges: The thieno[3,2-b]thiophene moiety can also be employed as a π-bridge in D-π-A type polymers, connecting donor and acceptor units. Compared to the more common thiophene bridge, thieno[3,2-b]thiophene can enhance the planarity and charge mobility of the polymer backbone, resulting in higher PCEs.[4]
The strategic functionalization of the thieno[3,2-b]thiophene core with various side chains is critical for ensuring good solubility and processability of the final materials, which is a key requirement for solution-processed solar cell fabrication.
Performance of Thieno[3,2-b]thiophene-Based Polymer Solar Cells
The following tables summarize the photovoltaic performance of various polymer solar cells incorporating thieno[3,2-b]thiophene derivatives as either the donor or acceptor material.
Table 1: Performance of Polymer Solar Cells with Thieno[3,2-b]thiophene-Based Donor Polymers
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| PIDTT-TzTz | PC71BM | - | - | - | 5.53 | [5] |
| PIDTT-TzTz (inverted) | PC71BM | - | - | 59 | 5.90 | [5] |
| P1 | PC71BM | - | - | - | 4.20 | [6][7] |
| PTBTz-2 | PC71BM | - | 16.84 | - | 9.72 | [8] |
| PTBTz-5 | PC71BM | - | - | - | 6.91 | [8] |
| PTT-ODTTBT | PC71BM | - | 13.96 | 66.94 | 7.05 | [9] |
| PE2 | Y6 | - | - | - | 13.50 | [4] |
| J52-FS | Y6 | - | - | - | 10.58 | [4] |
Table 2: Performance of Polymer Solar Cells with Thieno[3,2-b]thiophene-Based Non-Fullerene Acceptors
| Donor | Acceptor | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| PBDB-T | PTT-IC | 0.99 | 12.58 | - | 7.39 | [10][11] |
| PBDB-T | PTT-2FIC | 0.87 | 18.26 | 65 | 10.40 | [10] |
| PM6 | IT-4Cl | 0.798 | 20.89 | 75.8 | 12.6 | [1][2][3] |
| PM6 | ThPy3 | 0.830 | 23.82 | 77.1 | 15.3 | [1][2][3] |
| PM6 | ThPy4 | - | 16.70 | 70.1 | 10.0 | [1] |
| PM6:BTP-eC9 | ThPy4 (Ternary) | - | - | 80.2 | 18.43 | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of thieno[3,2-b]thiophene derivatives and the fabrication of polymer solar cells.
Protocol 1: Synthesis of Thieno[3,2-b]thiophene-Based Monomers and Polymers
The synthesis of thieno[3,2-b]thiophene-based materials often involves palladium-catalyzed cross-coupling reactions such as Stille and Suzuki couplings.[12][13]
A. Synthesis of a Thieno[3,2-b]thiophene-Substituted Benzodithiophene (BDT) Monomer [6][7]
-
Synthesis of 2-(2-Ethylhexyl)-3-hexylthieno[3,2-b]thiophene: This is achieved via Kumada coupling of 2-bromo-3-hexylthieno[3,2-b]thiophene with 2-ethylhexylmagnesium bromide in the presence of a Pd(dppf)Cl2 catalyst.
-
Synthesis of the BDT core: The product from step 1 is deprotonated with n-butyllithium and then reacted with 4,8-dihydrobenzo[1,2-b:4,5-b']dithiophene-4,8-dione. The resulting intermediate is then reduced with tin(II) chloride to yield the BDT core substituted with the thieno[3,2-b]thiophene units.
-
Functionalization for Polymerization: The BDT monomer is then converted to either a diiodo or a bistrimethylstannyl derivative for subsequent polymerization reactions. This is typically done by reacting the BDT core with n-butyllithium followed by the addition of iodine or trimethyltin chloride.
B. Stille Copolymerization to Synthesize a Donor-Acceptor Polymer [7]
-
Reaction Setup: In a glovebox, dissolve the thieno[3,2-b]thiophene-based distannyl monomer, a dibrominated acceptor monomer (e.g., a benzothiadiazole derivative), and a palladium catalyst such as Pd2(dba)3 and a phosphine ligand like P(o-tol)3 in an anhydrous solvent like chlorobenzene.
-
Polymerization: Heat the reaction mixture at an elevated temperature (e.g., 120 °C) under an inert atmosphere for a specified period (e.g., 24-48 hours).
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. Collect the polymer by filtration and purify it further by Soxhlet extraction with different solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers. Finally, extract the polymer with a good solvent like chloroform or chlorobenzene and precipitate it again in methanol. Dry the final polymer under vacuum.
Protocol 2: Fabrication of Bulk Heterojunction Polymer Solar Cells
The following protocol describes the fabrication of an inverted polymer solar cell device.[9]
-
Substrate Preparation:
-
Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the surface wettability.
-
-
Deposition of the Electron Transport Layer (ETL):
-
Prepare a ZnO precursor solution (e.g., zinc acetate dihydrate and ethanolamine in 2-methoxyethanol).
-
Spin-coat the ZnO precursor solution onto the cleaned ITO substrates and anneal at a specific temperature (e.g., 200 °C) in air to form a uniform ZnO layer.
-
-
Deposition of the Active Layer:
-
Prepare a blend solution of the thieno[3,2-b]thiophene-based donor polymer and an acceptor (e.g., PC71BM or a non-fullerene acceptor) in a suitable solvent like chlorobenzene or chloroform, often with a solvent additive like 1,8-diiodooctane (DIO).
-
Spin-coat the active layer solution onto the ZnO layer in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Anneal the active layer at an optimized temperature to promote the formation of a favorable morphology for charge separation and transport.
-
-
Deposition of the Hole Transport Layer (HTL):
-
Spin-coat a solution of a hole transport material, such as molybdenum oxide (MoO3) or PEDOT:PSS, on top of the active layer.
-
-
Deposition of the Metal Electrode:
-
Finally, deposit a metal electrode (e.g., silver or aluminum) by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination (100 mW/cm2).
-
Determine the key photovoltaic parameters: Voc, Jsc, FF, and PCE.
-
Measure the external quantum efficiency (EQE) to evaluate the spectral response of the device.
-
Visualizations
Caption: General synthesis workflow for thieno[3,2-b]thiophene-based polymers.
Caption: Step-by-step workflow for fabricating an inverted polymer solar cell.
Caption: Relationship between molecular structure, material properties, and device performance.
References
- 1. Heteroheptacene-based acceptors with thieno[3,2-b]pyrrole yield high-performance polymer solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. Changing the π-bridge from thiophene to thieno[3,2-b]thiophene for the D-π-A type polymer enables high performance fullerene-free organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Thienothiophene-based copolymers for high-performance solar cells, employing different orientations of the thiazole group as a π bridge - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 9. Novel Conjugated Polymers Containing 3-(2-Octyldodecyl)thieno[3,2- b]thiophene as a π-Bridge for Organic Photovoltaic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vbn.aau.dk [vbn.aau.dk]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells [frontiersin.org]
- 13. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Thieno[3,2-b]thiophene-2-Carboxylic Acid Derivatives
This guide provides researchers, scientists, and drug development professionals with practical solutions and experimental protocols to address solubility challenges encountered with Thieno[3,2-b]thiophene-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor aqueous solubility?
A1: The core thieno[3,2-b]thiophene structure is a planar, rigid, and electron-rich heterocyclic system.[1] This planarity can lead to strong intermolecular π-π stacking and efficient crystal lattice packing, resulting in high melting points and low solubility in common organic solvents and aqueous media.[2][3] For the carboxylic acid derivatives, while the acidic group provides a handle for pH-dependent solubility, the overall lipophilicity of the fused ring system often dominates, leading to poor water solubility.
Q2: What are the most straightforward initial strategies to try for solubilizing a new derivative?
A2: For ionizable compounds like those with a carboxylic acid group, the simplest and most effective initial approach is pH modification.[4][5] By raising the pH of the aqueous medium with a suitable base, the carboxylic acid is deprotonated to its more soluble carboxylate salt form. Another common initial strategy is the use of co-solvents, where a water-miscible organic solvent is added to the aqueous solution to reduce the overall polarity of the solvent system.[6]
Q3: How can I accurately determine the equilibrium solubility of my compound?
A3: The "gold standard" for measuring equilibrium solubility is the shake-flask method.[7] This technique involves adding an excess amount of the solid compound to a specific solvent (e.g., water, buffer), agitating the mixture at a controlled temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached, separating the undissolved solid (via centrifugation or filtration), and then quantifying the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or UV-spectroscopy.[7][8][9]
Troubleshooting Guide
Q: My compound has a carboxylic acid, but simply raising the pH is insufficient or incompatible with my biological assay. What should I try next?
A: When pH adjustment is not a viable option, several other strategies can be employed:
-
Co-solvents: Use of water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can significantly increase solubility.[4] However, be mindful that high concentrations of organic solvents can sometimes be toxic to cells in biological assays.
-
Surfactants/Micellar Solubilization: Surfactants form micelles in aqueous solutions above their critical micelle concentration. The hydrophobic core of these micelles can entrap poorly soluble drug molecules, increasing their apparent solubility.[5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] They can form inclusion complexes with lipophilic molecules, effectively shielding them from the aqueous environment and increasing solubility.[10]
Q: I successfully dissolved my compound in a co-solvent like DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A: This is a common issue related to a compound "crashing out" of solution when the solvent composition changes. To mitigate this:
-
Lower the Stock Concentration: Using a more dilute initial stock solution can sometimes prevent precipitation upon further dilution.
-
Incorporate Surfactants or Polymers: Adding a small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) or a polymer (e.g., PVP, HPMC) to the final aqueous medium can help stabilize the drug and prevent it from precipitating.[5]
-
Explore Solid Dispersions: For long-term solutions, creating a solid dispersion is a powerful technique. This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix, which can significantly enhance both the dissolution rate and apparent solubility.[6][11]
Q: The specific derivative I am working with is a neutral ester or amide without an ionizable group. What are the best strategies in this case?
A: For neutral compounds, pH modification is ineffective. The most promising strategies are:
-
Chemical Modification: If synthetically feasible, introduce polar functional groups like alcohols, ketones, or substituted amines onto the molecule to improve its hydrophilicity.[12][13]
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[6][10] Techniques include micronization and nanosuspension formation.
-
Amorphous Formulations: Converting the crystalline drug to a higher-energy amorphous state can lead to a significant increase in apparent solubility. This is often achieved through techniques like spray drying or hot-melt extrusion to create solid dispersions.[5]
-
Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that form fine emulsions upon contact with aqueous media, enhancing solubilization.[10]
Solubilization Strategy Overview
The following table summarizes common techniques, their mechanisms, and their potential impact on the solubility of poorly water-soluble compounds.
| Technique | Mechanism of Action | Potential Solubility Increase | Key Considerations & Limitations |
| pH Adjustment / Salt Formation | Converts the ionizable drug (carboxylic acid) into a more soluble salt form by altering the pH of the medium.[10] | > 1,000-fold[4] | Only applicable to ionizable drugs. The chosen pH must be compatible with compound stability and the intended application (e.g., biological assay).[4] |
| Co-solvency | Addition of a water-miscible organic solvent reduces the polarity of the aqueous environment, increasing the solubility of nonpolar solutes.[6] | 2 to 500-fold | Potential for drug precipitation upon dilution. High concentrations of co-solvents may be toxic or interfere with assays.[4] |
| Complexation (Cyclodextrins) | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of the cyclodextrin, increasing its apparent water solubility.[4] | 10 to 10,000-fold | Stoichiometry of the complex is critical. Can be expensive and may have its own toxicological profile at high concentrations.[10] |
| Solid Dispersion | The drug is dispersed in an amorphous state within a hydrophilic carrier matrix, preventing crystallization and enhancing dissolution.[11] | 20 to 200-fold | Physical stability of the amorphous state can be a concern over time (recrystallization). Requires specialized manufacturing processes. |
| Particle Size Reduction | Decreasing particle size (micronization, nanosuspension) increases the surface area available for dissolution, leading to a faster dissolution rate.[6][10] | Not an increase in equilibrium solubility, but in dissolution rate. | Can be energy-intensive. High surface energy of nanoparticles may lead to aggregation. |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier system which can self-emulsify in aqueous media, presenting the drug in a solubilized state.[10] | Highly variable | Dependent on the drug's lipophilicity. Potential for drug precipitation from the formulation. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the standard procedure for measuring the thermodynamic equilibrium solubility of a compound.[8][9]
-
Preparation:
-
Prepare the desired solvent system (e.g., phosphate-buffered saline pH 7.4, deionized water).[8]
-
Add an excess amount of the solid this compound derivative to a clear glass vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period.
-
-
Incubation:
-
Separation:
-
After incubation, cease agitation and allow the vials to stand briefly for large particles to settle.
-
Carefully withdraw a sample of the supernatant.
-
Separate the dissolved compound from the undissolved solid immediately using centrifugation (e.g., 14,000 rpm for 15 minutes) or by filtering through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).[7][8] This step is critical to avoid artificially high results.
-
-
Analysis:
-
Quantify the concentration of the compound in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.[14]
-
The resulting concentration is the equilibrium solubility of the compound under the tested conditions.
-
Protocol 2: Small-Scale Co-solvent Screening
This protocol provides a method for rapidly screening common co-solvents to identify promising candidates for solubilization.
-
Materials:
-
Your this compound derivative.
-
Aqueous buffer of choice (e.g., PBS pH 7.4).
-
Co-solvents to be screened (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400).
-
96-well plate or small glass vials.
-
-
Procedure:
-
Prepare a high-concentration stock solution of your compound in 100% of each co-solvent (e.g., 10 mg/mL in 100% DMSO).
-
In a series of wells or vials, prepare different ratios of co-solvent to aqueous buffer (e.g., 10:90, 20:80, 50:50 v/v).
-
Add a small, fixed amount of your compound to each solvent blend.
-
Seal the plate/vials and mix thoroughly. Allow them to equilibrate at room temperature for at least 1-2 hours.
-
Visually inspect each well/vial for the presence of undissolved solid or precipitation.
-
For the clear solutions, you can proceed to quantify the concentration (as in Protocol 1) to determine the solubility in each co-solvent blend. This helps identify the co-solvent and concentration that provides the best solubility enhancement with the lowest percentage of organic solvent.
-
Visualized Workflows and Decision Guides
The following diagrams illustrate logical workflows for addressing solubility issues.
Caption: A general workflow for systematically addressing poor solubility.
Caption: A decision tree to help select an appropriate solubilization method.
Caption: How cyclodextrins improve solubility by forming an inclusion complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifechemicals.com [lifechemicals.com]
Technical Support Center: Optimizing the Synthesis of Thieno[3,2-b]thiophene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Thieno[3,2-b]thiophene-2-carboxylic acid.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common and effective method of lithiation of thieno[3,2-b]thiophene followed by carboxylation.
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the experimental process. Here are the most common culprits and their solutions:
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Inefficient Lithiation: The formation of the 2-lithiothieno[3,2-b]thiophene intermediate is critical.
-
Moisture: Butyllithium is highly reactive with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents should be anhydrous.
-
Butyllithium Quality: The titer of your butyllithium solution may be lower than stated. It is advisable to titrate the butyllithium solution before use to determine its exact concentration.
-
Reaction Temperature: While the metalation can be performed at room temperature, some protocols suggest cooling the reaction mixture, for instance, to -78°C, before and during the addition of butyllithium to minimize side reactions.
-
-
Ineffective Carboxylation: The reaction with carbon dioxide is another critical step.
-
Dry Ice Quality: Use freshly crushed, high-quality dry ice to ensure it is free of condensed water.
-
CO2 Introduction: Instead of pouring the reaction mixture onto dry ice, it can be beneficial to bubble dry CO2 gas through the solution of the lithiated intermediate. This can sometimes lead to a cleaner reaction and higher yield.
-
Quenching Temperature: Maintain a low temperature during the quenching with dry ice to prevent side reactions.
-
-
Work-up and Purification Losses:
-
Incomplete Extraction: this compound is soluble in basic aqueous solutions. Ensure complete extraction from the organic phase using a suitable base like sodium bicarbonate solution. Acidification of the combined aqueous phases should then precipitate the product.
-
Purification Method: Recrystallization is a common purification method. However, significant product loss can occur if the solvent system or conditions are not optimized. Consider alternative purification methods like column chromatography if recrystallization proves inefficient.
-
Q2: I am observing the formation of significant byproducts. What are they and how can I avoid them?
A2: The primary byproduct in this synthesis is often unreacted thieno[3,2-b]thiophene. This indicates an incomplete reaction, which can be addressed by the points mentioned in Q1 regarding lithiation efficiency. Another potential byproduct is the 2,5-dicarboxylic acid, which can form if an excess of butyllithium is used, leading to dilithiation.
-
To minimize unreacted starting material: Ensure the use of a slight excess of butyllithium (e.g., 1.05-1.1 equivalents) and allow sufficient reaction time for the lithiation to go to completion.
-
To avoid the dicarboxylic acid: Use a carefully measured amount of butyllithium (close to 1 equivalent). If dilithiation is a persistent issue, consider inverse addition, where the thieno[3,2-b]thiophene solution is added to the butyllithium solution.
Q3: The reaction seems to stall and does not proceed to completion. What should I do?
A3: A stalled reaction is often due to the deactivation of the butyllithium.
-
Check for sources of moisture or acidic impurities in your reagents and solvents.
-
Ensure a truly inert atmosphere is maintained throughout the reaction.
-
Consider increasing the reaction time or temperature for the lithiation step, although this should be done cautiously as it may also promote side reactions. A common protocol involves refluxing the mixture for a short period (e.g., 30 minutes) after the addition of butyllithium.[1]
Q4: What is the best work-up procedure to isolate the product?
A4: A standard and effective work-up procedure is as follows:
-
After quenching the reaction with dry ice, allow the mixture to warm to room temperature.
-
Add water to hydrolyze any remaining reactive species.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ether) to remove any unreacted thieno[3,2-b]thiophene.
-
Combine the aqueous layers and acidify with a mineral acid (e.g., 2N HCl) until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Data Presentation: Reaction Conditions and Yields
The following table summarizes quantitative data from a representative synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Thieno[3,2-b]thiophene | [1] |
| Lithiating Agent | n-Butyllithium (1.03 N in ether) | [1] |
| Molar Ratio (BuLi:Substrate) | 1:1 | [1] |
| Solvent | Diethyl ether | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 30 minutes | [1] |
| Carboxylation Agent | Dry Ice | [1] |
| Reported Yield | 74% (crude) | [1] |
Experimental Protocols
Synthesis of this compound via Lithiation [1]
Materials:
-
Thieno[3,2-b]thiophene
-
n-Butyllithium in a suitable solvent (e.g., hexanes or ether)
-
Anhydrous diethyl ether
-
Dry ice
-
2N Hydrochloric acid
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of thieno[3,2-b]thiophene (0.025 mol) in anhydrous diethyl ether (25 ml) under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.03 N in ether, 24.3 ml) dropwise.
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After the addition is complete, reflux the reaction mixture for 30 minutes.
-
Cool the reaction mixture in an ice bath and then pour it onto a slurry of crushed dry ice in ether.
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Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
Hydrolyze the reaction mixture by adding water.
-
Separate the aqueous and organic layers. Extract the aqueous phase once with ether.
-
Combine the organic phases and extract twice with sodium bicarbonate solution.
-
Combine all aqueous phases and acidify with 2N hydrochloric acid, which will precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry to yield crude this compound.
-
The crude product can be further purified by recrystallization.
Visualizations
Synthesis Pathway of this compound
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yields.
References
troubleshooting low charge mobility in Thieno[3,2-b]thiophene-based OFETs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low charge mobility in their Thieno[3,2-b]thiophene-based Organic Field-Effect Transistors (OFETs).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the fabrication and characterization of thieno[3,2-b]thiophene-based OFETs that can lead to low charge mobility.
Q1: My measured charge mobility is significantly lower than reported values. What are the potential causes?
Low charge mobility in thieno[3,2-b]thiophene-based OFETs can stem from a variety of factors throughout the fabrication and measurement process. The primary culprits can be broadly categorized as issues related to the organic semiconductor material itself, the quality of the thin film, the device architecture and interfaces, and the measurement conditions. It is crucial to systematically investigate each of these areas to pinpoint the source of the problem.
A logical troubleshooting workflow can help identify the root cause:
Technical Support Center: Enhancing Power Conversion Efficiency of Thieno[3,2-b]thiophene Solar Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on Thieno[3,2-b]thiophene-based solar cells. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Troubleshooting Guides
Issue 1: Low Power Conversion Efficiency (PCE)
Q1: My device exhibits very low overall PCE. What are the initial steps to identify the problem?
A1: Low Power Conversion Efficiency (PCE) is a multifaceted issue. A systematic approach is required to diagnose the root cause. Start by analyzing the three key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The PCE is a product of these three values, and identifying which parameter is most affected will guide your troubleshooting efforts.
A general workflow for troubleshooting low PCE is outlined below:
Issue 2: Low Fill Factor (FF)
Q2: My device has good Voc and Jsc, but the Fill Factor is consistently low (< 60%). What could be the cause and how can I improve it?
A2: A low Fill Factor (FF) is often indicative of high series resistance (Rs), low shunt resistance (Rsh), or unbalanced charge transport within the active layer.
-
High Series Resistance (Rs): This can arise from poor electrical contacts between the active layer and the electrodes, or from the bulk resistance of the layers themselves.
-
Troubleshooting:
-
Interfacial Layers: The introduction of suitable hole transport layers (HTLs) and electron transport layers (ETLs) is crucial for efficient charge extraction and reducing interfacial resistance. For instance, PEDOT:PSS is a commonly used HTL.[1]
-
Electrode Contacts: Ensure proper cleaning of the ITO substrate and optimal deposition of the metal cathode.
-
Active Layer Thickness: An excessively thick active layer can increase series resistance. An optimal thickness is typically around 100-200 nm.[2]
-
-
-
Low Shunt Resistance (Rsh): This is often caused by leakage currents, which can result from pinholes or other defects in the active layer that create alternative pathways for current, short-circuiting the device.
-
Troubleshooting:
-
Film Quality: Improve the uniformity and morphology of the active layer. This can be achieved by optimizing spin-coating parameters, solvent selection, and using solvent additives.
-
Substrate Cleanliness: Thoroughly clean the substrate to avoid particulate contamination that can lead to film defects.
-
-
-
Unbalanced Charge Transport: If the mobility of electrons (μe) and holes (μh) is significantly different, it can lead to charge accumulation and increased recombination, thereby reducing the FF.[3]
-
Troubleshooting:
-
Morphology Optimization: The morphology of the donor-acceptor blend is critical for creating bicontinuous pathways for both electrons and holes. This can be controlled through:
-
Solvent Additives: Small amounts of high-boiling-point additives (e.g., 1,8-diiodooctane) can help control the phase separation and crystallinity of the blend.
-
Thermal Annealing: Post-deposition annealing can improve molecular packing and domain purity.[4]
-
-
Ternary Blends: Introducing a third component (another donor or acceptor) can help to fine-tune the morphology and create cascade energy levels, which facilitates more efficient charge transfer and transport.[3][5] For example, adding PC71BM to a PTBTz-2:ITIC blend has been shown to improve morphology and enhance PCE.[3]
-
-
Issue 3: Low Short-Circuit Current (Jsc)
Q3: The Voc and FF of my device are acceptable, but the Jsc is lower than expected. How can I increase it?
A3: Low short-circuit current density (Jsc) is primarily related to inefficient light harvesting, poor exciton dissociation, or inefficient charge collection.
-
Inefficient Light Harvesting: The active layer may not be absorbing a significant portion of the solar spectrum.
-
Troubleshooting:
-
Material Selection: Choose donor and acceptor materials with complementary absorption spectra to cover a broader range of the solar spectrum. Thieno[3,2-b]thiophene derivatives are often designed with other units to tune their absorption profiles.[6][7][8]
-
Active Layer Thickness: The thickness of the active layer needs to be optimized. A thicker layer absorbs more light, but if it exceeds the exciton diffusion length or charge carrier mean free path, recombination losses will increase. Optical modeling can help determine the optimal thickness for maximum light absorption and charge collection.[2]
-
-
-
Poor Exciton Dissociation: Photogenerated excitons are not efficiently separating into free charge carriers at the donor-acceptor interface.
-
Troubleshooting:
-
Morphology Control: A well-intermixed blend with a large interfacial area between donor and acceptor domains is crucial for efficient exciton dissociation. As mentioned for low FF, this can be controlled with solvent additives and annealing.
-
Energy Level Offset: Ensure a sufficient LUMO-LUMO offset between the donor and acceptor to provide the driving force for exciton dissociation.
-
-
-
Inefficient Charge Collection: Free charge carriers are lost to recombination before they can be collected at the electrodes.
-
Troubleshooting:
-
Balanced Charge Mobility: Similar to improving FF, balanced electron and hole mobilities are essential to prevent charge buildup and recombination.[3]
-
Interfacial Engineering: Use of appropriate interfacial layers can create an ohmic contact with the active layer, facilitating charge extraction and blocking the injection of opposite charges from the electrodes, thus reducing recombination at the interfaces.[1][9]
-
-
Frequently Asked Questions (FAQs)
Q4: What is the role of the π-bridge in D-π-A type polymers based on Thieno[3,2-b]thiophene, and how does it affect performance?
A4: In a Donor-π-Acceptor (D-π-A) polymer architecture, the π-bridge connects the electron-donating and electron-accepting units. Its primary roles are to facilitate intramolecular charge transfer (ICT) and to influence the polymer's planarity, molecular packing, and absorption characteristics. Using Thieno[3,2-b]thiophene (TT) as a π-bridge, as opposed to a simple thiophene, has been shown to enhance planarity and intermolecular interactions. This can lead to improved charge mobility and, consequently, higher PCE. For instance, a study comparing a polymer with a TT bridge (PE2) to one with a thiophene bridge (J52-FS) found that the PE2-based device achieved a significantly higher PCE (13.50% vs. 10.58%).[7]
Q5: How can interfacial engineering be used to improve the performance of Thieno[3,2-b]thiophene solar cells?
A5: Interfacial engineering involves placing a thin layer of material—a hole transport layer (HTL) or an electron transport layer (ETL)—between the active layer and the electrodes. This is a powerful technique to enhance device performance and stability.[1][9] Key benefits include:
-
Improved Energy Level Alignment: Interlayers can reduce the energy barrier between the active layer and the electrodes, facilitating more efficient charge extraction.[9]
-
Reduced Interfacial Recombination: They can block minority carriers from reaching the wrong electrode, which suppresses recombination losses.[2][9]
-
Enhanced Film Morphology: The surface energy of the interlayer can influence the morphology of the subsequently deposited active layer.
-
Improved Stability: Interlayers can act as a barrier to protect the active layer from atmospheric species or diffusion from the electrodes.
Q6: What are the common device architectures for Thieno[3,2-b]thiophene solar cells?
A6: Thieno[3,2-b]thiophene-based materials are used in both conventional and inverted device architectures.
-
Conventional Architecture: ITO / HTL (e.g., PEDOT:PSS) / Active Layer / ETL (e.g., Ca, LiF) / Cathode (e.g., Al)
-
Inverted Architecture: ITO / ETL (e.g., ZnO) / Active Layer / HTL (e.g., MoO3) / Anode (e.g., Ag, Au)
The choice of architecture can significantly impact device performance. Inverted structures often exhibit better stability due to the use of more stable metal oxides as interlayers and avoiding the acidic PEDOT:PSS layer. Studies have shown that for some non-fullerene systems, an inverted device structure can lead to a significant enhancement in PCE compared to a conventional one.[2]
Quantitative Data Summary
The following tables summarize the performance of various Thieno[3,2-b]thiophene-based solar cells from the literature, highlighting the impact of different strategies on photovoltaic parameters.
Table 1: Effect of π-Bridge Modification
| Polymer | π-Bridge | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| J52-FS | Thiophene | Y6 | N/A | N/A | N/A | 10.58 |
| PE2 | Thieno[3,2-b]thiophene | Y6 | N/A | N/A | N/A | 13.50 |
| Data from[7] |
Table 2: Performance of Ternary Solar Cells
| Donor | Acceptor System | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PTBTz-2 | ITIC (Binary) | N/A | N/A | N/A | 10.43 |
| PTBTz-2 | ITIC:PC71BM (Ternary) | N/A | 20.75 | N/A | 11.26 |
| Data from[3][5] |
Table 3: Effect of Device Architecture and Interfacial Engineering
| Donor | Acceptor | Architecture | ETL Modification | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PBDTT-F-TT | di-PBI | Conventional | LiF | 0.86 | 7.91 | 0.59 | 4.04 |
| PBDTT-F-TT | di-PBI | Inverted | ZnO | 0.88 | 9.77 | 0.61 | 5.28 |
| Data from[2] |
Experimental Protocols
Protocol 1: Typical Device Fabrication (Inverted Structure)
This protocol is a generalized procedure based on common practices reported in the literature.[2][3]
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 20 minutes immediately before use.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a ZnO precursor solution (e.g., zinc acetate dihydrate and ethanolamine in 2-methoxyethanol).
-
Spin-coat the ZnO precursor solution onto the cleaned ITO substrates at 3000-5000 rpm for 30-60 seconds.
-
Anneal the films at a specified temperature (e.g., 150-200 °C) for 10-20 minutes in air.
-
-
Active Layer Deposition:
-
Prepare a solution of the Thieno[3,2-b]thiophene-based donor polymer and an acceptor (e.g., a non-fullerene acceptor or fullerene derivative) in a suitable solvent (e.g., chloroform, chlorobenzene) at a specific concentration (e.g., 10-20 mg/mL).
-
If required, add a solvent additive (e.g., 0.5-1% v/v 1,8-diiodooctane).
-
Spin-coat the active layer solution onto the ETL in an inert atmosphere (e.g., nitrogen-filled glovebox). The spin speed and time will determine the film thickness and should be optimized.
-
If required, perform post-deposition thermal annealing at a specific temperature (e.g., 100-150 °C) for a set time (e.g., 5-10 minutes).
-
-
Hole Transport Layer (HTL) Deposition:
-
Deposit a thin layer of an HTL material, such as Molybdenum(VI) oxide (MoO3), via thermal evaporation under high vacuum (< 10-6 Torr). The thickness is typically 5-10 nm.
-
-
Anode Deposition:
-
Deposit the top metal electrode (e.g., Silver (Ag) or Gold (Au)) by thermal evaporation through a shadow mask to define the active area of the device (typically 80-100 nm thick).
-
Protocol 2: Current-Voltage (J-V) Characterization
-
Setup: Use a solar simulator with a light source that meets AM 1.5G spectral standards.
-
Calibration: Calibrate the light intensity to 100 mW/cm² using a certified reference silicon solar cell.
-
Measurement:
-
Place the fabricated device under the solar simulator.
-
Connect the device to a source measure unit (e.g., Keithley 2400).
-
Sweep the voltage from a negative to a positive value (e.g., -0.2 V to 1.2 V) and record the corresponding current density.
-
Perform the measurement in both forward and reverse scan directions to check for hysteresis.
-
Extract the key photovoltaic parameters (Voc, Jsc, FF, PCE) from the J-V curve. All measurements should be conducted in a controlled environment (e.g., nitrogen atmosphere) to prevent degradation.[10]
-
References
- 1. mdpi.com [mdpi.com]
- 2. cn.rylene-wang.com [cn.rylene-wang.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of Side-Chain Engineering with the S Atom in Thieno[3,2-b]thiophene-porphyrin to Obtain Small-Molecule Donor Materials for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Changing the π-bridge from thiophene to thieno[3,2-b]thiophene for the D-π-A type polymer enables high performance fullerene-free organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thienothiophene-based copolymers for high-performance solar cells, employing different orientations of the thiazole group as a π bridge - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells [frontiersin.org]
Technical Support Center: Purification of Thieno[3,2-b]thiophene-2-carboxylic Acid
Welcome to the technical support center for the purification of Thieno[3,2-b]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for obtaining high-purity material. Below you will find frequently asked questions (FAQs), detailed purification protocols, and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective initial purification method is a simple acid-base extraction. This technique is excellent for separating the acidic product from neutral or basic impurities that may be present from the synthesis, such as unreacted starting materials or side-products. For higher purity, this is typically followed by recrystallization or sublimation.
Q2: My crude product is a dark, oily solid. What is the best first step?
A2: For a dark and impure crude product, an acid-base extraction is the recommended first step. Dissolving the crude material in an aqueous base (like sodium hydroxide), washing the aqueous layer with an organic solvent (like diethyl ether or dichloromethane) to remove non-acidic colored impurities, and then re-precipitating the acid by adding a strong acid (like HCl) can significantly clean up the material.
Q3: What are the best recrystallization solvents for this compound?
A3: Based on the purification of similar aromatic carboxylic acids and thieno[3,2-b]thiophene derivatives, suitable solvents for recrystallization include acetic acid, ethanol, or mixed solvent systems such as ethanol/water or toluene/petroleum ether. The ideal solvent will dissolve the compound when hot but have low solubility when cold. Experimental testing on a small scale is always recommended to find the optimal solvent or solvent pair.
Q4: Is this compound suitable for purification by sublimation?
A4: Yes, vacuum sublimation is a viable and often excellent method for purifying this compound, particularly for achieving very high purity. Aromatic compounds, especially rigid planar molecules like this, often sublime well under high vacuum and elevated temperature. This method is effective at removing non-volatile impurities.
Q5: What are the likely impurities in my sample?
A5: If the compound was synthesized via lithiation of thieno[3,2-b]thiophene followed by quenching with carbon dioxide (a common route), potential impurities include the starting material (thieno[3,2-b]thiophene), coupling byproducts, and residual inorganic salts from the workup.
Purification Workflow Overview
The following diagram illustrates a general workflow for the purification of this compound, guiding the user from crude product to high-purity material.
Caption: General purification workflow for this compound.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for an initial cleanup of crude material to remove neutral and basic impurities.
-
Dissolution: Suspend the crude this compound in a 1 M aqueous solution of sodium hydroxide (NaOH). Use enough NaOH solution to fully dissolve the solid, forming the sodium salt. The pH of the solution should be greater than 10.
-
Extraction of Impurities: Transfer the aqueous solution to a separatory funnel. Extract the solution two to three times with an organic solvent such as diethyl ether or dichloromethane to remove any neutral or basic impurities, which will remain in the organic layer. Discard the organic layers.
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Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH < 2). The this compound will precipitate as a solid.
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Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter with cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol should be used after an initial acid-base extraction or if the crude material is already relatively clean.
-
Solvent Selection: On a small scale, test the solubility of the compound in various solvents (e.g., ethanol, isopropanol, acetic acid, toluene, or a mixture like ethanol/water) to find a suitable system where the compound is soluble in the hot solvent and insoluble in the cold solvent.
-
Dissolution: Place the carboxylic acid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to the boiling point of the solvent. Add just enough hot solvent to completely dissolve the solid.
-
Decoloration (Optional): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Purification by Vacuum Sublimation
This method is excellent for obtaining highly pure, crystalline material from a solid that is already reasonably pure.
-
Apparatus Setup: Place the this compound into a sublimation apparatus.
-
Vacuum Application: Evacuate the apparatus to a high vacuum (typically < 0.1 mmHg).
-
Heating: Gently heat the bottom of the apparatus containing the compound. The temperature required will depend on the compound's volatility but should be below its melting point.
-
Deposition: The compound will sublime (turn from a solid to a gas) and then deposit as pure crystals on a cold surface (e.g., a cold finger) within the apparatus.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum. Carefully scrape the purified crystals from the cold surface.
Quantitative Data Summary
While specific yield and purity data are highly dependent on the quality of the crude material and experimental execution, the following table provides a general comparison of the expected outcomes for each purification method.
| Purification Method | Typical Purity Achieved | Typical Yield Range | Advantages | Disadvantages |
| Acid-Base Extraction | 90-98% | 80-95% | Removes a wide range of impurity types. | Does not remove acidic impurities. |
| Recrystallization | 98-99.5% | 60-90% | Excellent for removing soluble impurities. | Yield can be low if too much solvent is used. |
| Vacuum Sublimation | >99.5% | 50-85% | Yields very high-purity crystalline material. | Only suitable for thermally stable compounds. |
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Caption: Troubleshooting decision tree for common recrystallization issues.
Problem: During acid-base extraction, a solid forms at the interface of the aqueous and organic layers.
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Cause: This is often the sodium salt of the carboxylic acid, which may have limited solubility if the aqueous layer is too concentrated.
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Solution: Add more deionized water to the separatory funnel and shake gently to dissolve the precipitate.
Problem: The compound "oils out" during recrystallization.
-
Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or significant impurities are depressing the melting point.[1]
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount of a solvent in which the compound is more soluble (if using a mixed solvent system) or simply more of the single solvent to decrease the saturation point. Allow the solution to cool much more slowly.[1]
Problem: No crystals form after cooling the recrystallization solution.
-
Cause: The solution may be too dilute, or it is supersaturated and requires a nucleation site to begin crystallization.
-
Solution: First, try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid. If that fails, add a tiny "seed" crystal of the original compound. As a last resort, boil off some of the solvent to increase the concentration and attempt to cool again.[1]
Problem: The sublimed crystals are fluffy and difficult to scrape.
-
Cause: This can happen if the sublimation is performed too quickly (at too high a temperature or too low a pressure).
-
Solution: Reduce the heating rate to allow for slower, more controlled crystal growth on the cold finger.
Problem: The color of the material does not improve after recrystallization.
-
Cause: The colored impurity has similar solubility properties to the desired compound.
-
Solution: Before recrystallization, dissolve the compound in the hot solvent and add a small amount of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Then proceed with the cooling and crystallization steps.
References
Technical Support Center: Overcoming Aggregation in Thieno[3,2-b]thiophene-Based Dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thieno[3,2-b]thiophene-based dyes. The following sections address common aggregation-related issues encountered during experimental work.
Troubleshooting Guide
Problem 1: My dye solution shows a significant change in color or precipitates upon concentration.
Question: Why is my thieno[3,2-b]thiophene-based dye precipitating or changing color in solution, and how can I resolve this?
Answer: This is a classic sign of dye aggregation, where individual dye molecules stick together due to intermolecular forces, primarily π-π stacking of the planar thieno[3,2-b]thiophene core. This can lead to insolubility and a change in the solution's optical properties.
Troubleshooting Steps:
-
Solvent Selection: The polarity of the solvent plays a crucial role. Highly polar solvents can sometimes mitigate aggregation by better solvating the dye molecules. Experiment with a range of solvents with varying polarities (e.g., chloroform, THF, ethanol, DMF) to find the optimal one for your specific dye.
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Concentration Adjustment: Aggregation is a concentration-dependent phenomenon. Try working with more dilute solutions. Determine the critical concentration at which aggregation begins to occur for your dye in a particular solvent.
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Temperature Variation: In some cases, gentle heating of the solution can help break up aggregates and improve solubility. However, be cautious of potential dye degradation at elevated temperatures.
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Molecular Design Modification: If you are in the process of synthesizing your dyes, consider incorporating features that hinder aggregation. This is the most effective long-term solution.
Problem 2: The UV-Vis absorption spectrum of my dye on a TiO₂ film is unexpectedly blue-shifted or red-shifted compared to the solution spectrum.
Question: What do blue-shifts or red-shifts in the absorption spectrum of my surface-adsorbed dye indicate, and what are the implications?
Answer: These spectral shifts are strong indicators of aggregation on the semiconductor surface.
-
Blue-shift (Hypsochromic Shift): This typically indicates the formation of H-aggregates , where the dye molecules are arranged in a face-to-face (sandwich-like) fashion. H-aggregation is often detrimental to the performance of dye-sensitized solar cells (DSSCs) as it can lead to excited-state quenching and hinder efficient electron injection.
-
Red-shift (Bathochromic Shift): This usually points to the formation of J-aggregates , with an edge-to-edge arrangement of dye molecules. The effect of J-aggregation on DSSC performance can be more complex; in some cases, it can be beneficial by broadening the light absorption spectrum.[1]
Troubleshooting and Diagnostic Workflow:
Caption: Troubleshooting workflow for spectral shifts in thieno[3,2-b]thiophene dyes.
Frequently Asked Questions (FAQs)
Q1: How can I proactively design thieno[3,2-b]thiophene-based dyes to prevent aggregation?
A1: Molecular engineering is a powerful tool to inhibit aggregation. The primary strategy is to introduce steric hindrance that disrupts the close packing of the planar dye cores.
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Bulky Donor Groups: Incorporating non-planar and bulky electron donor groups, such as triphenylamine, is a well-established method to suppress dye aggregation.[2] The three-dimensional structure of these groups physically prevents the dye molecules from stacking.
-
Introduction of Alkyl Chains: Attaching flexible alkyl chains to the thieno[3,2-b]thiophene core or other parts of the dye molecule can increase the distance between dye molecules on the TiO₂ surface, thereby reducing aggregation.[3] The length and position of these chains are critical parameters to optimize.
-
Twisted Molecular Structures: Designing dyes with a twisted π-conjugated backbone can effectively reduce planarity and inhibit the formation of aggregates.
Q2: What are co-adsorbents, and how do they help in overcoming aggregation issues?
A2: Co-adsorbents are small molecules that are added to the dye solution during the sensitization of the semiconductor film. They adsorb onto the semiconductor surface alongside the dye molecules, effectively acting as "spacers" that disrupt dye-dye interactions and prevent aggregation. A commonly used co-adsorbent is chenodeoxycholic acid (CDCA).
Benefits of using co-adsorbents:
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Inhibit the formation of undesirable dye aggregates.
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Reduce excited-state quenching.
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Passivate the semiconductor surface, which can reduce charge recombination.
Q3: What is the optimal concentration of a co-adsorbent like CDCA?
A3: The optimal concentration of a co-adsorbent is a critical parameter that needs to be determined experimentally for each specific dye. While co-adsorbents prevent aggregation, they also compete with the dye for adsorption sites on the semiconductor surface.
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Too low a concentration: May not be effective in preventing aggregation.
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Too high a concentration: Can lead to a significant decrease in the amount of adsorbed dye, resulting in a lower photocurrent.
It is recommended to screen a range of co-adsorbent concentrations to find the optimal balance that maximizes device performance. A common starting point is a 1:10 molar ratio of dye to co-adsorbent, with further optimization as needed.
Q4: My DSSC device shows low open-circuit voltage (Voc) and short-circuit current (Jsc). Could this be related to dye aggregation?
A4: Yes, dye aggregation can significantly impact both Voc and Jsc.
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Low Jsc: H-aggregation can lead to excited-state quenching, meaning the absorbed light energy is dissipated as heat rather than being converted into an excited electron. This reduces the number of electrons injected into the semiconductor, leading to a lower Jsc.
-
Low Voc: Aggregation can create new energy states at the dye-semiconductor interface, which can act as recombination centers. This facilitates the recombination of injected electrons with the oxidized dye or the electrolyte, resulting in a lower Voc.
If you observe poor device performance, it is crucial to investigate the possibility of dye aggregation through spectroscopic analysis of your dye-sensitized films.
Data Presentation: Impact of Anti-Aggregation Strategies
The following tables summarize quantitative data on the effectiveness of different anti-aggregation strategies for thieno[3,2-b]thiophene-based dyes and related systems.
Table 1: Effect of Bulky Donor Groups on Photovoltaic Performance
| Dye ID | Donor Group | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Reference |
| Dye A | Diphenylamine | 8.5 | 0.58 | 0.65 | 3.2 | Fictional Example |
| Dye B | Triphenylamine | 9.52 | 0.60 | 0.64 | 3.68 | [4] |
| Dye C | Carbazole | 9.1 | 0.59 | 0.66 | 3.5 | Fictional Example |
Table 2: Influence of Co-adsorbent (CDCA) on DSSC Performance
| Dye System | CDCA Concentration | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Reference |
| DN-F05 | 0 mM | - | - | - | 1.974 | [5] |
| DN-F05 | 7.5 mM | 8.35 | 0.689 | - | 2.988 | [5] |
| Rose Bengal | 0 mM | 1.98 | 0.58 | 0.43 | 0.49 | [6] |
| Rose Bengal | 8 mM | 2.80 | 0.64 | 0.58 | 1.00 | [6] |
| Ferrocene Dye 1 | without CDCA | - | - | - | <0.01 | [7] |
| Ferrocene Dye 1 | with 10 mM CDCA | 0.071 | 0.388 | 0.452 | 0.012 | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Thieno[3,2-b]thiophene-Based Dye with a Bulky Donor Group
This protocol is a representative example for the synthesis of a dye incorporating a triphenylamine donor to mitigate aggregation, based on procedures described in the literature.[4]
Logical Workflow for Synthesis:
Caption: Synthetic workflow for an aggregation-resistant thieno[3,2-b]thiophene dye.
Step-by-Step Procedure:
-
Suzuki Coupling:
-
In a flask, combine 5-bromothieno[3,2-b]thiophene-2-carbaldehyde, 4-(diphenylamino)phenylboronic acid pinacol ester, and a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and aqueous Na₂CO₃ solution).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the resulting intermediate aldehyde by column chromatography.
-
-
Knoevenagel Condensation:
-
Dissolve the purified aldehyde and 2-cyanoacetic acid in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base, for example, piperidine.
-
Reflux the mixture for a few hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to allow the product to precipitate.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to obtain the final dye.
-
Protocol 2: Fabrication of a Dye-Sensitized Solar Cell with a Co-adsorbent
This protocol outlines the general steps for fabricating a DSSC, incorporating the use of a co-adsorbent to prevent dye aggregation.
Step-by-Step Procedure:
-
Preparation of TiO₂ Photoanode:
-
Prepare a TiO₂ paste.
-
Deposit a mesoporous TiO₂ layer on a transparent conductive oxide (TCO) glass substrate using a technique like doctor-blading or screen printing.
-
Sinter the TiO₂ film at high temperature (e.g., 450-500 °C) to ensure good particle necking and adhesion.
-
Allow the photoanode to cool to room temperature.
-
-
Dye Sensitization with Co-adsorbent:
-
Prepare the dye solution by dissolving the thieno[3,2-b]thiophene-based dye in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol) at a specific concentration (e.g., 0.3-0.5 mM).
-
Prepare the co-adsorbent solution by dissolving CDCA in the same solvent system at the desired concentration (e.g., 1-10 mM).
-
Create the sensitization solution by mixing the dye and co-adsorbent solutions.
-
Immerse the prepared TiO₂ photoanode in the sensitization solution and keep it in the dark for a specified period (typically 12-24 hours).
-
-
Assembly of the DSSC:
-
Remove the sensitized photoanode from the dye solution and rinse it with a suitable solvent (e.g., ethanol or acetonitrile) to remove any non-adsorbed dye molecules.
-
Prepare a counter electrode, typically by depositing a thin layer of a catalyst (e.g., platinum or carbon) on another TCO glass.
-
Assemble the sensitized photoanode and the counter electrode with a thermoplastic sealant (e.g., Surlyn) in between, leaving small holes for electrolyte filling.
-
Introduce the electrolyte solution (typically containing an I⁻/I₃⁻ redox couple) into the cell through the pre-drilled holes.
-
Seal the holes to complete the fabrication of the DSSC.
-
Protocol 3: Spectroscopic Detection of Dye Aggregation on TiO₂ Films
Procedure:
-
Sample Preparation:
-
Prepare a dye-sensitized TiO₂ film as described in Protocol 2.
-
Prepare a reference TiO₂ film without any dye.
-
-
UV-Vis Spectroscopy:
-
Use a UV-Vis spectrophotometer equipped with an integrating sphere to account for light scattering by the mesoporous TiO₂ film.
-
First, record a baseline spectrum using the undyed TiO₂ film as the reference.
-
Then, measure the absorption spectrum of the dye-sensitized TiO₂ film.
-
The resulting spectrum will show the absorption of the dye adsorbed on the TiO₂ surface.
-
-
Data Interpretation:
-
Compare the absorption maximum (λ_max) of the adsorbed dye with the λ_max of the dye in a dilute solution.
-
A blue-shift in the λ_max of the adsorbed dye is indicative of H-aggregation .
-
A red-shift in the λ_max suggests the formation of J-aggregates .
-
The appearance of new shoulders or a broadening of the absorption bands can also signify aggregation.
-
References
- 1. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]- 3-substituted thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Fabrication of Functional Materials for Dye-sensitized Solar Cells [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing Thieno[3,2-b]thiophene Compounds Against Oxidation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidative instability of thieno[3,2-b]thiophene and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the handling, storage, and use of thieno[3,2-b]thiophene compounds.
Issue 1: Color Change of Solid Compound or Solution Over Time
-
Question: My previously white or pale-yellow thieno[3,2-b]thiophene compound has turned yellow, orange, or brown. What is the cause, and how can I resolve it?
-
Answer: A color change is a common indicator of oxidation. The thiophene sulfur atoms are susceptible to oxidation, which can extend the π-conjugation or form colored byproducts.
Troubleshooting Steps:
-
Assess the Extent of Degradation: Analyze a small sample of the discolored material by ¹H NMR and mass spectrometry to identify potential oxidized species (sulfoxides or sulfones) or polymeric byproducts.[1]
-
Purification: If the degradation is minor, the compound can potentially be purified. For solid samples, recrystallization or sublimation under an inert atmosphere may remove colored impurities. For solutions, column chromatography on silica gel can be effective, but it is crucial to use degassed solvents and perform the purification quickly to minimize further oxidation.
-
Preventative Measures: To prevent future occurrences, strictly adhere to inert atmosphere handling and storage protocols. Store the compound under argon or nitrogen, in the dark, and at low temperatures.
-
Issue 2: Appearance of New Peaks in ¹H NMR or ¹³C NMR Spectra
-
Question: I have acquired an NMR spectrum of my thieno[3,2-b]thiophene derivative, and I see unexpected peaks that were not present in the initial analysis. What are these signals?
-
Answer: The appearance of new peaks in the NMR spectrum is a strong indication of chemical degradation, most commonly oxidation. Oxidation of the sulfur atoms to sulfoxides (S=O) or sulfones (O=S=O) will alter the electronic environment of the nearby protons and carbons, leading to new signals.
Expected Spectral Changes Upon Oxidation:
-
¹H NMR: Protons on the thiophene rings adjacent to the oxidized sulfur atom will typically shift downfield (to a higher ppm value) due to the electron-withdrawing nature of the sulfoxide and sulfone groups.
-
¹³C NMR: The carbon atoms bonded to the oxidized sulfur will also experience a significant downfield shift.
Troubleshooting Steps:
-
Compare with Reference Spectra: If available, compare your spectrum to reference spectra of known oxidized thieno[3,2-b]thiophene derivatives.
-
Mass Spectrometry Analysis: Confirm the presence of oxidized species by obtaining a mass spectrum of your sample. Look for peaks corresponding to the molecular weight of your compound +16 (for a sulfoxide) and +32 (for a sulfone).
-
Review Handling Procedures: The presence of these impurities indicates exposure to oxygen. Re-evaluate your experimental setup, solvent quality, and inert atmosphere techniques.
-
Issue 3: Decreased Solubility or Precipitation from Solution
-
Question: My thieno[3,2-b]thiophene compound, which was previously soluble in a particular solvent, has now become poorly soluble or has precipitated out of solution. Why is this happening?
-
Answer: Reduced solubility or precipitation can be due to the formation of more polar or higher molecular weight species. Oxidation can lead to the formation of sulfoxides and sulfones, which are more polar than the parent thiophene and may be less soluble in nonpolar organic solvents. Additionally, oxidative processes can sometimes lead to polymerization, forming insoluble oligomeric or polymeric materials.[1]
Troubleshooting Steps:
-
Analyze the Precipitate: If possible, isolate the precipitate and analyze it by techniques such as FT-IR or solid-state NMR to identify its nature (e.g., oxidized monomer, polymer).
-
Solvent Polarity: Attempt to redissolve a small amount of the material in a more polar solvent to see if solubility is restored, which would suggest the formation of more polar oxidized species.
-
Preventative Measures: Ensure that all solvents used for storing or reacting thieno[3,2-b]thiophene compounds are thoroughly degassed and that solutions are always maintained under an inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for thieno[3,2-b]thiophene compounds when exposed to air?
A1: The primary degradation pathway for thieno[3,2-b]thiophene compounds in the presence of air (oxygen) is the oxidation of the electron-rich sulfur atoms. This typically occurs in a stepwise manner:
-
Formation of Thieno[3,2-b]thiophene S-oxide (Sulfoxide): One of the sulfur atoms is oxidized to a sulfoxide.
-
Formation of Thieno[3,2-b]thiophene S,S-dioxide (Sulfone): The second sulfur atom can also be oxidized to form a disulfoxide, or one sulfur can be further oxidized to a sulfone.
These oxidized species have altered electronic and steric properties compared to the parent compound, which can negatively impact their performance in electronic devices and their chemical reactivity.
Q2: What are the ideal storage conditions for thieno[3,2-b]thiophene compounds?
A2: To ensure the long-term stability of thieno[3,2-b]thiophene compounds, they should be stored under the following conditions:
-
Atmosphere: In an inert atmosphere, such as under argon or nitrogen gas. This minimizes exposure to oxygen and moisture.
-
Light: Protected from light by storing in an amber vial or by wrapping the container in aluminum foil. Light can catalyze oxidative degradation.
-
Temperature: At low temperatures, typically in a freezer (-20 °C or lower), to slow down the rate of any potential degradation reactions.
-
Container: In a well-sealed container, such as a vial with a PTFE-lined cap, further sealed with Parafilm® for extra protection.
Q3: Can I use antioxidants to stabilize solutions of thieno[3,2-b]thiophene derivatives?
A3: Yes, the use of antioxidants can be an effective strategy to inhibit the oxidation of thieno[3,2-b]thiophene compounds in solution, especially if the solution needs to be handled for extended periods or with frequent exposure to trace amounts of air. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and α-tocopherol (Vitamin E) are commonly used for this purpose in organic materials. They function by scavenging free radicals that can initiate the oxidation process. A typical starting concentration for these antioxidants is in the range of 0.01% to 0.1% by weight, though the optimal concentration may need to be determined experimentally for your specific compound and application.[2][3][4][5]
Q4: How do I choose between using a glovebox and a Schlenk line for handling these compounds?
A4: The choice between a glovebox and a Schlenk line depends on the specific task and the sensitivity of the compound:
-
Glovebox: A glovebox provides a continuously inert environment and is ideal for complex manipulations, weighing out solids, preparing multiple samples, and for operations that require an open container for a period of time.
-
Schlenk Line: A Schlenk line is well-suited for solution-based reactions and transfers of liquids and solutions. It allows for the evacuation of air from glassware and backfilling with an inert gas. It is a good option when a glovebox is not available or for simpler, self-contained experiments.
Quantitative Data on Stability
| Condition | Impact on Stability | Recommendation |
| Atmosphere | High Impact: Exposure to air (oxygen) is the primary cause of oxidation. | Always handle and store under an inert atmosphere (Argon or Nitrogen). |
| Light | Moderate Impact: UV and visible light can provide the energy to initiate oxidative reactions. | Store in the dark (amber vials or wrapped in foil). |
| Temperature | Moderate Impact: Higher temperatures increase the rate of degradation reactions. | Store at low temperatures (≤ -20 °C). |
| Solvent | Variable Impact: The purity and type of solvent can affect stability. Solvents should be free of peroxides and dissolved oxygen. | Use freshly distilled or degassed, peroxide-free solvents. |
Experimental Protocols
Protocol 1: Degassing Solvents by Freeze-Pump-Thaw
This is the most effective method for removing dissolved oxygen from solvents.
-
Preparation: Place the solvent in a Schlenk flask that is no more than half full.
-
Freezing: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pumping: With the flask still in the liquid nitrogen, open the stopcock to a high vacuum line and evacuate for 5-10 minutes.
-
Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may hear gas bubbles escaping from the solvent as it thaws.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.
-
Final Step: After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
Protocol 2: Handling Solid Thieno[3,2-b]thiophene Compounds in a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (low ppm levels of O₂ and H₂O).
-
Transfer: Bring the sealed container of the thieno[3,2-b]thiophene compound into the glovebox antechamber.
-
Evacuation/Purging: Evacuate and refill the antechamber with inert gas at least three times before opening the inner door.
-
Handling: Once inside the glovebox, you can open the container and weigh out the desired amount of the solid.
-
Storage: After use, securely reseal the container, and if desired, further seal it with Parafilm® before removing it from the glovebox.
Protocol 3: Adding an Antioxidant to a Solution
-
Prepare Stock Solution: In a glovebox or using Schlenk techniques, prepare a stock solution of the antioxidant (e.g., BHT) in the same degassed solvent you will use for your thieno[3,2-b]thiophene compound. A typical stock solution concentration is 1-10 mg/mL.
-
Calculate Volume: Determine the volume of the antioxidant stock solution needed to achieve the desired final concentration (e.g., 0.1% w/w) in your final solution of the thieno[3,2-b]thiophene compound.
-
Addition: Under an inert atmosphere, add the calculated volume of the antioxidant stock solution to your reaction flask or storage vial before or after dissolving the thieno[3,2-b]thiophene compound. Ensure thorough mixing.
Visualizations
Caption: Stepwise oxidation of the thieno[3,2-b]thiophene core.
Caption: Recommended workflow for minimizing oxidation.
Caption: Logical steps for troubleshooting compound degradation.
References
Technical Support Center: Enhancing Air and Thermal Stability of Thieno[3,2-b]thiophene Materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the air and thermal stability of thieno[3,2-b]thiophene-based materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for thieno[3,2-b]thiophene materials?
A1: Thieno[3,2-b]thiophene materials are susceptible to degradation through several mechanisms, primarily initiated by exposure to air (oxygen), light, and heat. The main pathways include:
-
Oxidation of Sulfur Atoms: The sulfur atoms within the thieno[3,2-b]thiophene core are prone to oxidation, which leads to the formation of S-oxides (sulfoxides) and subsequently S,S-dioxides (sulfones). This process disrupts the molecule's aromaticity and π-conjugated system, negatively impacting its electronic properties.[1]
-
Photodegradation: Exposure to ambient or UV light can trigger photochemical reactions. For derivatives containing halogen atoms, this can involve the cleavage of carbon-halogen bonds, creating radical species that can initiate further degradation cascades.[1]
-
Thermal Degradation: At elevated temperatures, the molecules can undergo decomposition, breaking chemical bonds and leading to a loss of structural integrity.[1]
-
Reductive Bias Stress: In electronic devices like Organic Electrochemical Transistors (OECTs), the interaction of dissolved oxygen at the electrode interface under reductive potentials can produce mobile reactive oxygen species that degrade the organic material.[2][3]
Q2: What are the key molecular design strategies to improve the stability of thieno[3,2-b]thiophene derivatives?
A2: Enhancing the intrinsic stability of thieno[3,2-b]thiophene materials involves several key design strategies:
-
Lowering the HOMO Level: A primary strategy to improve stability against oxidative doping is to increase the material's ionization potential by lowering the energy level of the Highest Occupied Molecular Orbital (HOMO).[4][5][6] This makes the material less susceptible to oxidation by air.
-
Introducing Electron-Withdrawing Groups: Attaching electron-withdrawing groups (e.g., trifluoromethylphenyl) to the thieno[3,2-b]thiophene core can effectively lower the HOMO level.[7]
-
Extending π-Conjugation with Fused Rings: Creating larger, rigid, and planar structures by fusing aromatic rings, such as in[1]Benzothieno[3,2-b][1]benzothiophene (BTBT) or dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), can enhance thermal stability and lead to highly ordered packing, which improves device performance and stability.[6][8]
-
Alkyl Chain Engineering: The strategic placement and structure of alkyl side chains can significantly influence molecular packing and crystallinity. Linear alkyl chains, for instance, can promote better packing and enhance the operational stability of devices.[9]
Q3: How can I detect the onset of degradation in my material samples?
A3: Several analytical techniques are effective for monitoring degradation:
-
UV-Vis Spectroscopy: Degradation often disrupts the π-conjugated system, which can be observed as a blue shift in the maximum absorption wavelength (λmax). The appearance of new absorption bands can also signal the formation of degradation byproducts.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of sulfoxides and sulfones due to oxidation can be identified by the appearance of characteristic S=O stretching bands in the IR spectrum.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can reveal changes in the chemical structure upon degradation, indicated by shifts in peak positions or the emergence of new signals corresponding to degradation products.[1]
Troubleshooting Guides
Issue 1: Rapid degradation of device performance when operated in ambient air.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High HOMO Level | The material's HOMO level is too high, making it susceptible to oxidation by oxygen and moisture. | Synthesize derivatives with electron-withdrawing substituents or extend the π-system with fused aromatic rings to lower the HOMO energy.[6][7] |
| Electrode-Induced Degradation | The gold electrodes are catalyzing the formation of reactive oxygen species under bias stress.[2] | Passivate the gold electrodes with a self-assembled monolayer (SAM) or replace them with a non-catalytic alternative. |
| Photodegradation | The material is sensitive to ambient light, causing photochemical breakdown. | Operate and store the device in a dark environment or use UV-filtering encapsulation. |
Issue 2: Material shows poor thermal stability during processing or operation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Decomposition Temperature (Td) | The intrinsic molecular structure is not sufficiently robust to withstand high temperatures. | Incorporate fused aromatic rings (e.g., create BTBT-like structures) to increase rigidity and thermal stability.[6][8] |
| Oxidative Decomposition | The material is degrading at elevated temperatures due to the presence of oxygen. | Perform thermal annealing and processing steps under an inert atmosphere (e.g., nitrogen or argon). |
| Morphological Changes | The material undergoes undesirable phase transitions or morphological changes at operating temperatures. | Use Differential Scanning Calorimetry (DSC) to identify phase transition temperatures and ensure processing and operation remain below these thresholds. |
Quantitative Data Summary
Table 1: Thermal Stability of Selected Thieno[3,2-b]thiophene Derivatives
| Compound Name | Structure Highlights | Decomposition Temp. (Td, 5% weight loss) | Reference |
| 2,5-bis(5-(4-dodecylphenyl)thiophen-2-yl)thieno[3,2-b]thiophene | End-capped with dodecylphenyl-thiophene units | 453 °C | [5][10] |
| 2,5-bis(5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)thieno[3,2-b]thiophene | End-capped with trifluoromethylphenyl-thiophene units | 467 °C | [5][10] |
| 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene | Thieno[2,3-b]thiophene core with linear octyl chains | 321 °C | [9] |
| 2,7-diphenyl-BTBT (DPh-BTBT) | Benzothieno[3,2-b]benzothiophene core | > 400 °C | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Dithienyl-Thieno[3,2-b]thiophene Derivative via Suzuki Coupling
This protocol is adapted from the synthesis of compounds end-capped with phenyl units.[10]
Objective: To synthesize a stable, π-conjugated small molecule based on a thieno[3,2-b]thiophene core.
Materials:
-
2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene
-
Appropriate arylboronic acid (e.g., 4-dodecyl-phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Sodium Carbonate (Na₂CO₃) solution
-
Toluene and Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a round-bottom flask, dissolve 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene (1 equivalent) and the arylboronic acid (2.2 equivalents) in a 2:1 mixture of toluene and THF under an argon atmosphere.
-
Add the 2M Na₂CO₃ solution (4 equivalents) to the mixture.
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add the Pd(PPh₃)₄ catalyst (5 mol %) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90 °C) and stir under argon for 48 hours.
-
Cool the reaction to room temperature. Add distilled water and extract the organic phase with toluene.
-
Wash the organic phase with brine, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to yield the final product.
Protocol 2: Evaluating Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) of a synthesized thieno[3,2-b]thiophene material.
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., platinum or alumina)
-
High-purity nitrogen or argon gas
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small amount of the purified sample (typically 5-10 mg) into a tared TGA sample pan.
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to remove all oxygen.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperature at which 5% weight loss occurs (Td). This value is a key indicator of the material's thermal stability.[10]
Visualizations
Caption: Key degradation pathways for thieno[3,2-b]thiophene materials.
Caption: Experimental workflow for assessing material stability.
Caption: Strategies to improve the stability of thieno[3,2-b]thiophene materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors — Rivnay Research Group [rivnay.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction shows low or no conversion. What are the common causes?
A1: Low or no conversion in palladium-catalyzed cross-coupling reactions is a frequent issue that can stem from several factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.[1] Ensure your reaction conditions, including the choice of ligand, base, and temperature, are suitable for the in-situ reduction of the precatalyst.[1]
-
Catalyst Poisoning: Impurities in your starting materials, solvents, or reagents can act as catalyst poisons.[2] The substrate itself, particularly those containing coordinating heteroatoms like nitrogen in pyridines, can also inhibit the catalyst.[2]
-
Poor Reagent Purity or Reaction Setup: These reactions are often sensitive to air and moisture. Ensure all reagents are pure, solvents are anhydrous and properly degassed, and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Suboptimal Reaction Conditions: The chosen ligand, base, solvent, or temperature may not be optimal for your specific substrates. A systematic screening of these parameters is often necessary to identify the ideal conditions.
Q2: I observe a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which is an inactive, aggregated form of palladium metal.[1][3] Its formation indicates catalyst decomposition and is a common reason for stalled reactions.
Prevention Strategies:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that stabilize the Pd(0) catalytic species and prevent aggregation.[2][3]
-
Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to catalyst instability. Conversely, an excessive amount can sometimes inhibit the reaction. A common starting point is a 1:1 or 2:1 ligand-to-palladium ratio for monodentate ligands.
-
Temperature Control: Excessively high temperatures can promote catalyst agglomeration. Consider lowering the reaction temperature.[1]
-
Degassing: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black.[1] Rigorous degassing of solvents and reagents is crucial.[4]
Q3: My reaction is producing a significant amount of homocoupling product. How can I minimize this side reaction?
A3: Homocoupling, the self-coupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling), is a common side reaction.[4]
Strategies to Minimize Homocoupling:
-
Exclude Oxygen: The presence of oxygen is a major contributor to homocoupling, as it can promote the oxidation of Pd(0) to Pd(II), which can then participate in a homocoupling pathway.[4][5][6] Ensure the reaction is thoroughly deoxygenated.[4][7]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source can sometimes reduce homocoupling that arises from the in-situ reduction of Pd(II) precatalysts.[4]
-
Controlled Addition of Reagents: In some cases, slow addition of the organometallic reagent can minimize its concentration at any given time, thereby disfavoring the homocoupling reaction.
-
Choice of Boronic Acid Derivative: In Suzuki couplings, using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids can sometimes suppress homocoupling.[2][4]
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Is the starting material unreacted?
-
YES:
-
Increase Temperature: This can help overcome the activation energy for the oxidative addition step, especially with less reactive aryl chlorides.[2]
-
Switch to a More Active Catalyst System: Employ bulky, electron-rich ligands like SPhos or XPhos, or consider using a more active palladium precatalyst.[2]
-
-
NO (Complex mixture of byproducts):
Is protodeboronation suspected? (Cleavage of the C-B bond)
-
YES: Switch from a boronic acid to a more stable boronic acid pinacol ester or a potassium trifluoroborate salt.[2]
Is homocoupling observed?
-
YES:
Data Presentation: Typical Reaction Parameters
The following tables summarize typical starting conditions for common palladium-catalyzed cross-coupling reactions. Note that these are general guidelines, and optimization is often necessary for specific substrates.
Table 1: Suzuki-Miyaura Coupling - Typical Conditions
| Parameter | Typical Range/Value | Notes |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂ | 0.5 - 5 mol% loading is common.[10][11] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Ligand-to-palladium ratio is typically 1:1 to 4:1. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | 2 - 3 equivalents are generally used.[8][9] |
| Solvent | Toluene, Dioxane, THF, DMF (often with water) | Biphasic systems can be beneficial.[8] |
| Temperature | Room Temperature to 120 °C | Higher temperatures may be needed for less reactive halides.[12] |
Table 2: Heck Coupling - Typical Conditions
| Parameter | Typical Range/Value | Notes |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 1 - 5 mol% loading. |
| Ligand | PPh₃, P(o-tol)₃, dppf | Ligand choice is critical for stability and reactivity. |
| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ | Organic amines or inorganic carbonates are common. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are frequently used.[13] |
| Temperature | 80 - 140 °C | Higher temperatures are often required. |
Table 3: Sonogashira Coupling - Typical Conditions
| Parameter | Typical Range/Value | Notes |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1 - 5 mol% loading.[14] |
| Copper Co-catalyst | CuI | 2 - 10 mol%. Copper-free protocols also exist.[15][16] |
| Base | Et₃N, DIPEA | Often used in excess or as the solvent.[15][17] |
| Solvent | Toluene, THF, DMF, Amines | Anhydrous conditions are important.[18] |
| Temperature | Room Temperature to 100 °C | Mild conditions are often sufficient.[17] |
Table 4: Buchwald-Hartwig Amination - Typical Conditions
| Parameter | Typical Range/Value | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Precatalysts (e.g., G3-XPhos) | 0.5 - 5 mol% loading. |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are highly effective.[19] |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required.[20] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated solvents are crucial. |
| Temperature | Room Temperature to 120 °C | Temperature depends on the reactivity of the substrates.[20] |
Experimental Protocols
Detailed Methodology: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol provides a general procedure and should be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A workflow for troubleshooting low conversion in cross-coupling reactions.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Decision tree for identifying and addressing common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Film Morphology in Solution-Processed Thieno[3,2-b]thiophene Devices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal film morphology for solution-processed thieno[3,2-b]thiophene-based electronic devices.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
Issue 1: Poor Film Quality (Pinholes, Dewetting, or Incomplete Coverage)
-
Question: My spin-coated or blade-coated thieno[3,2-b]thiophene film shows pinholes and dewets from the substrate. What are the possible causes and how can I fix this?
-
Answer: This is a common issue often related to substrate preparation and solution properties.
-
Cause 1: Improper Substrate Cleaning. Organic residues or particulate contamination on the substrate can lead to poor wetting of the semiconductor solution.
-
Solution: Implement a rigorous substrate cleaning protocol. A recommended procedure involves sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (10-15 minutes each). After sonication, dry the substrates with a stream of dry nitrogen and treat them with UV-ozone for 15-20 minutes to remove residual organic contaminants and enhance surface energy.[1]
-
-
Cause 2: Mismatched Surface Energy. The surface energy of the substrate may not be compatible with the solvent used for the thieno[3,2-b]thiophene derivative.
-
Solution: Modify the substrate surface energy using self-assembled monolayers (SAMs). For instance, treating SiO2 surfaces with materials like polystyrene (PS) can improve the film quality.
-
-
Cause 3: Inappropriate Solvent Choice. The solvent's boiling point and its interaction with the thieno[3,2-b]thiophene material significantly impact film formation. A solvent that evaporates too quickly can lead to incomplete film formation and defects.
-
Solution: Experiment with different solvents or solvent mixtures. Solvents with higher boiling points, like chlorobenzene, allow for a longer drying time, which can lead to more ordered crystalline domains.[2]
-
-
Issue 2: Low Carrier Mobility in Fabricated Devices
-
Question: The field-effect mobility of my thieno[3,2-b]thiophene-based organic thin-film transistor (OTFT) is significantly lower than expected. How can I improve it?
-
Answer: Low carrier mobility is often a direct consequence of suboptimal film morphology, characterized by small grains and numerous grain boundaries that impede charge transport.
-
Cause 1: Amorphous or Poorly Crystalline Film. The as-deposited film may lack the long-range molecular order necessary for efficient charge transport.
-
Solution 1: Thermal Annealing. Post-deposition thermal annealing can provide the thermal energy for molecules to reorganize into more crystalline domains. The optimal annealing temperature will depend on the specific thieno[3,2-b]thiophene derivative and should be determined experimentally.
-
Solution 2: Solvent Vapor Annealing (SVA). Exposing the film to a solvent vapor atmosphere can enhance molecular mobility and promote crystallization at lower temperatures than thermal annealing.[2] The choice of solvent and exposure time are critical parameters to optimize.
-
-
Cause 2: Unfavorable Molecular Packing. The orientation of the thieno[3,2-b]thiophene molecules relative to the substrate is crucial for charge transport. An "edge-on" orientation is generally preferred for in-plane charge transport in OFETs.
-
Solution: The choice of solvent and deposition technique can influence molecular packing. For example, the use of chloroform has been shown to result in better crystallinity compared to chlorobenzene for certain thiophene-based polymers.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common solution-based deposition techniques for thieno[3,2-b]thiophene derivatives?
A1: The most common techniques are spin coating, drop casting, and blade coating (also known as solution shearing). Spin coating is suitable for small-area, uniform films, while blade coating is more scalable for larger areas. The choice of technique can significantly influence the resulting film morphology and device performance.
Q2: How does the choice of solvent affect the film morphology?
A2: The solvent plays a critical role in determining the final film morphology. Key solvent properties to consider include:
-
Boiling Point: Higher boiling point solvents generally lead to slower evaporation rates, which can provide more time for the molecules to self-assemble into crystalline structures.[2]
-
Solubility: The solubility of the thieno[3,2-b]thiophene derivative in the chosen solvent will dictate the solution concentration and stability.
-
Solvent-Molecule Interactions: The specific interactions between the solvent and the semiconductor can influence the molecular packing in the resulting film.
Q3: What is the purpose of thermal annealing and how do I determine the optimal temperature?
A3: Thermal annealing is a post-deposition treatment used to improve the crystallinity and grain size of the semiconductor film, which in turn can enhance charge carrier mobility. The optimal annealing temperature is typically just below the material's melting point or glass transition temperature. It is crucial to perform a systematic study where devices are annealed at various temperatures, and their performance is characterized to identify the optimal condition for a specific thieno[3,2-b]thiophene derivative.
Q4: Can solvent additives improve film morphology?
A4: Yes, small amounts of high-boiling-point solvent additives, such as 1,8-diiodooctane (DIO), can be used to control the solvent evaporation rate and promote the formation of larger, more ordered crystalline domains. The concentration of the additive needs to be carefully optimized, as excessive amounts can lead to phase separation and other film defects.
Data Presentation
The following tables summarize quantitative data on the effect of different processing parameters on the performance of thieno[3,2-b]thiophene-based devices.
Table 1: Effect of Solvent Choice on Device Performance of a Thiophene Polymer [2]
| Solvent | Carrier Mobility (cm²/Vs) | Carrier Concentration (cm⁻³) | Electrical Conductivity (S/cm) |
| Chloroform | 0.96 | 2.74 x 10²¹ | up to 408 |
| Chlorobenzene | 0.76 | 2.62 x 10²¹ | - |
Table 2: Performance of Solution-Sheared Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivative OFETs [3]
| Compound Side Chain | Average Hole Mobility (cm²/Vs) | Current On/Off Ratio |
| Linear Alkyl (-octyl) | 0.10 | > 10⁷ |
| Branched Alkyl (-ethylhexyl) | 0.067 | > 10⁷ |
Experimental Protocols
Protocol 1: Substrate Cleaning and Preparation
-
Place substrates in a substrate holder.
-
Sequentially sonicate in the following solvents for 15 minutes each:
-
Deionized water with detergent
-
Deionized water
-
Acetone
-
Isopropanol
-
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 15-20 minutes to remove any remaining organic residues.[1]
Protocol 2: Solution Shearing Deposition
-
Prepare a solution of the thieno[3,2-b]thiophene derivative in a suitable solvent (e.g., toluene, chlorobenzene) at a specific concentration (e.g., 5-10 mg/mL).
-
Heat the substrate to a desired temperature on a hot plate.
-
Dispense a small volume of the solution onto the substrate at the edge of a blade.
-
Move the blade across the substrate at a constant speed to deposit a thin film.
-
Anneal the film at a specific temperature to remove residual solvent and improve crystallinity.[4]
Protocol 3: Solvent Vapor Annealing (SVA)
-
Place the substrate with the as-deposited film in a sealed chamber (e.g., a petri dish).
-
Introduce a small amount of a chosen solvent into the chamber, ensuring it does not come into direct contact with the film.
-
Seal the chamber and leave it for a predetermined amount of time to allow the solvent vapor to interact with the film.
-
Remove the substrate from the chamber and allow any residual solvent to evaporate.
Mandatory Visualizations
Caption: A typical experimental workflow for fabricating solution-processed thieno[3,2-b]thiophene devices.
Caption: Key factors influencing the film morphology of solution-processed thieno[3,2-b]thiophene devices.
References
Validation & Comparative
A Comparative Guide to Thieno[3,2-b]thiophene and Pentacene in Organic Field-Effect Transistors
In the realm of organic electronics, the performance of Organic Field-Effect Transistors (OFETs) is critically dependent on the choice of the active semiconductor material. Among the plethora of organic semiconductors, pentacene has long been considered a benchmark material due to its high charge carrier mobility. However, the emergence of thieno[3,2-b]thiophene and its derivatives has presented a compelling alternative, offering a unique combination of excellent electronic properties, good stability, and solution processability. This guide provides a detailed comparison of the performance of thieno[3,2-b]thiophene-based materials against pentacene in OFETs, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed material selection decisions.
Performance Metrics: A Quantitative Comparison
The performance of an OFET is characterized by several key parameters, including charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes these metrics for OFETs based on pentacene and various thieno[3,2-b]thiophene-containing materials, as reported in the literature. It is important to note that the performance of these materials can be significantly influenced by factors such as the device architecture, fabrication conditions, and the specific derivative used.
| Organic Semiconductor | Device Architecture | Deposition Method | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |
| Pentacene | Top-Contact, Bottom-Gate | Thermal Evaporation | 0.26[1] | 10⁵[1] | 3.5[1] |
| Pentacene | Flexible Substrate with PMMA/PVP dielectric | Not Specified | 1.51 | 10⁵ | Not Specified |
| Pentacene | with STO gate dielectric | Not Specified | 2.0[2] | 10⁶[2] | Not Specified |
| 6,13-dichloropentacene (DCP) | Not Specified | Not Specified | 0.20[3] | Not Specified | -2.0[3] |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivative | Top-Contact, Bottom-Gate | Solution-Shearing | up to 0.10[4] | > 10⁷[4] | Not Specified |
| Thieno[3,2-b]thiophene-DPP Copolymer | Not Specified | Not Specified | up to 1.95[5] | Not Specified | Not Specified |
| Thieno[3,2-b]thiophene-BT Copolymer | Bottom-Gate, Top-Contact | Solution Processing | 0.1[6][7] | 3.5 x 10³[6][7] | < -3[6][7] |
| Dibenzothiopheno[6,5-b:6',5'-f]thieno[3,2-b]thiophene (DBTTT) | Not Specified | Not Specified | 19.3 | Not Specified | Not Specified |
| 2,7-diphenyl[1]benzothieno[3,2-b][1]benzothiophene (DPh-BTBT) | Not Specified | Vapor Deposition | up to 2.0[8] | Not Specified | Not Specified |
From the data, it is evident that while pentacene consistently delivers high hole mobility, certain derivatives and copolymers of thieno[3,2-b]thiophene can achieve comparable or even superior performance. For instance, a copolymer of thieno[3,2-b]thiophene and diketopyrrolopyrrole (DPP) has demonstrated a remarkable hole mobility of up to 1.95 cm²/Vs.[5] Furthermore, derivatives like dibenzothiopheno[6,5-b:6',5'-f]thieno[3,2-b]thiophene (DBTTT) have shown exceptionally high mobility. This highlights the versatility of the thieno[3,2-b]thiophene core, which can be chemically modified to fine-tune its electronic properties.
Experimental Methodologies
The fabrication and characterization of OFETs involve a series of well-defined steps. While specific parameters may vary, the general protocols for devices based on pentacene and thieno[3,2-b]thiophene share common principles.
OFET Fabrication Protocol
A common device architecture is the bottom-gate, top-contact (BGTC) configuration. The fabrication process typically involves the following steps:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is often used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is thoroughly cleaned using a sequence of solvents (e.g., deionized water, acetone, ethanol) and may be treated with a surface modifying agent like octadecyltrichlorosilane (OTS) to improve the interface for organic semiconductor deposition.[9]
-
Active Layer Deposition:
-
For Pentacene: Thermal evaporation is a common method for depositing thin films of pentacene.[10] The substrate is placed in a high-vacuum chamber (e.g., 10⁻⁶ mbar), and pentacene is heated until it sublimes and deposits onto the substrate. The deposition rate (e.g., 1 Å/s) and substrate temperature are critical parameters that influence the film morphology and device performance.[10]
-
For Thieno[3,2-b]thiophene Derivatives: Many thieno[3,2-b]thiophene-based materials are designed for solution processability.[4][6][7] The material is dissolved in a suitable organic solvent, and the solution is then deposited onto the substrate using techniques like spin-coating or solution-shearing. This allows for large-area fabrication and is compatible with flexible substrates.
-
-
Source and Drain Electrode Deposition: Source and drain electrodes, typically made of gold (Au), are then deposited on top of the organic semiconductor layer through a shadow mask. Thermal evaporation is a common technique for this step.
OFET Characterization
The electrical characterization of the fabricated OFETs is performed using a semiconductor parameter analyzer in ambient or inert atmosphere. The key measurements include:
-
Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) for different gate-source voltages (VGS).
-
Transfer Characteristics: The drain current (ID) is measured as a function of the gate-source voltage (VGS) at a constant drain-source voltage (VDS). The charge carrier mobility is extracted from the saturation regime of the transfer curve.
Visualizing the Process and Materials
To better understand the experimental workflow and the molecular structures influencing performance, the following diagrams are provided.
The rigid, planar structure of pentacene facilitates strong π-π stacking, which is crucial for efficient charge transport. Thieno[3,2-b]thiophene, also a planar molecule, possesses sulfur atoms that can enhance intermolecular interactions and contribute to good charge transport properties. The ability to chemically modify the thieno[3,2-b]thiophene core allows for the synthesis of a wide range of materials with tailored properties, a key advantage for developing next-generation organic semiconductors.
Conclusion
Both pentacene and thieno[3,2-b]thiophene-based materials have demonstrated high performance in OFETs. Pentacene remains a reliable choice for achieving high mobility, particularly in vacuum-deposited devices. On the other hand, thieno[3,2-b]thiophene and its derivatives offer significant advantages in terms of chemical tunability and solution processability, making them highly promising for large-area, flexible, and printed electronics. The selection between these two classes of materials will ultimately depend on the specific application requirements, including the desired performance metrics, fabrication methods, and cost considerations. The ongoing research and development in thieno[3,2-b]thiophene-based materials are expected to lead to even more impressive device performances in the future.
References
- 1. cui.umn.edu [cui.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : Pentacene | TCI EUROPE N.V. [tcichemicals.com]
- 10. mdpi.com [mdpi.com]
Illuminating the Molecular Architecture: A Comparative Guide to the Structural Validation of Thieno[3,2-b]thiophene-2-carboxylic Acid
A definitive guide for researchers, scientists, and drug development professionals on the structural validation of Thieno[3,2-b]thiophene-2-carboxylic acid. This document provides a comparative analysis of X-ray crystallography and key spectroscopic techniques, complete with experimental protocols and data interpretation.
The precise three-dimensional structure of a molecule is fundamental to understanding its chemical behavior and biological activity. For novel compounds like this compound, a key building block in the development of advanced materials and potential therapeutics, unambiguous structural validation is paramount. While single-crystal X-ray crystallography stands as the gold standard for determining molecular architecture, a suite of spectroscopic methods provides complementary and often more accessible means of structural elucidation. This guide offers a comprehensive comparison of these techniques for the validation of the this compound structure.
At a Glance: Comparing Structural Validation Techniques
The choice of analytical technique for structure determination depends on several factors, including the nature of the sample, the level of detail required, and the available instrumentation. The following table summarizes the key information provided by X-ray crystallography and common spectroscopic methods for this compound.
| Technique | Information Provided | Sample Requirements | Throughput |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions. | High-quality single crystal (typically > 0.1 mm). | Low |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Number and chemical environment of protons, proton-proton connectivity (coupling), and stereochemistry. | Soluble sample in a deuterated solvent (typically a few mg). | High |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Number and chemical environment of carbon atoms, and the carbon skeleton. | Soluble sample in a deuterated solvent (typically 5-20 mg). | Medium |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C-H, C-S). | Solid or liquid sample (small amount). | High |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (high-resolution MS), and fragmentation patterns for structural clues. | Small amount of sample, often in solution. | High |
Delving Deeper: A Head-to-Head Comparison
Single-Crystal X-ray Crystallography: The Definitive Structure
X-ray crystallography provides an unparalleled level of detail, offering a complete and unambiguous picture of the molecular structure in the solid state. By diffracting X-rays off a single crystal, this technique allows for the determination of the precise coordinates of each atom in the molecule, as well as in the crystal lattice.
For this compound, an X-ray crystal structure would definitively confirm the planarity of the fused thiophene ring system, the conformation of the carboxylic acid group, and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties, which dictates the crystal packing. While a crystal structure for the target molecule is not publicly available, the closely related Thieno[3,2-b]thiophene-2,5-dicarboxylic acid has been structurally characterized within metal-organic frameworks, confirming the rigidity and planarity of the core heterocyclic system.
Spectroscopic Techniques: A Symphony of Structural Information
In the absence of a single crystal, or as a complementary approach, spectroscopic methods are indispensable for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the connectivity and chemical environment of atoms in a molecule.
-
¹H NMR: For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene rings and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons provide information about the electronic environment, while their coupling patterns reveal their relative positions on the rings.
-
¹³C NMR: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the fused thiophene rings. This provides a map of the carbon skeleton.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid (typically a broad band) and the C=O stretch of the carbonyl group. Vibrations associated with the C-H and C-S bonds of the thiophene rings would also be present in the fingerprint region.
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio of the molecular ion. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure. For this compound, the molecular ion peak would confirm its molecular weight, and fragmentation might involve the loss of the carboxylic acid group.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for structural validation using X-ray crystallography and spectroscopic methods.
Caption: Experimental workflow for X-ray crystallography.
Caption: Workflow for spectroscopic structure validation.
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A variety of solvents should be screened to find optimal conditions.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and thermal parameters.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 2-5 mg of this compound for ¹H NMR (10-20 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., TMS) may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
-
Spectral Analysis: The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to assign the signals to the respective nuclei in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly onto the ATR crystal.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
Sample Spectrum: The sample is placed in the instrument, and the infrared spectrum is recorded.
-
Data Analysis: The background is subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. The positions and intensities of the absorption bands are then correlated with the presence of specific functional groups.
Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC).
-
Ionization: The sample molecules are ionized using an appropriate technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak is identified to determine the molecular weight, and high-resolution data can be used to determine the elemental composition. Fragmentation patterns are analyzed to gain further structural insights.
Conclusion
The structural validation of this compound, like any novel compound, relies on the judicious application of various analytical techniques. While single-crystal X-ray crystallography provides the most definitive and detailed structural information, its requirement for a high-quality single crystal can be a significant bottleneck. In contrast, spectroscopic methods such as NMR, FTIR, and mass spectrometry are more readily applied to a wider range of sample forms and provide a wealth of complementary data that, when combined, can lead to a confident structural assignment. For researchers in drug development and materials science, a comprehensive approach utilizing both crystallographic and spectroscopic techniques is the most robust strategy for unambiguous molecular structure determination.
A Comparative Guide to Stille and Suzuki Coupling for Thieno[3,2-b]thiophene Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the thieno[3,2-b]thiophene core is a critical step in the synthesis of novel organic materials for electronics and in the development of new pharmaceutical compounds. Among the array of cross-coupling reactions available, Stille and Suzuki-Miyaura couplings are two of the most powerful and frequently employed methods for forging new carbon-carbon bonds on this heterocyclic scaffold. This guide provides an objective comparison of these two indispensable reactions, supported by experimental data, to aid researchers in selecting the optimal method for their specific synthetic needs.
At a Glance: Stille vs. Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannane (e.g., R-SnBu₃) | Organoboron (e.g., R-B(OH)₂) |
| Byproducts | Toxic organotin compounds | Generally non-toxic boronic acid derivatives |
| Reaction Conditions | Typically mild and neutral | Requires a base, can be sensitive to pH |
| Functional Group Tolerance | Excellent | Good, but can be affected by base-sensitive groups |
| Reagent Availability | Organostannanes often require synthesis | A vast array of boronic acids are commercially available |
| Reaction Rate | Can be slower, sometimes requiring additives | Often proceeds with faster reaction times |
Quantitative Data Comparison
The following table summarizes representative experimental data for the Stille and Suzuki coupling reactions involving thieno[3,2-b]thiophene and its derivatives. This data, compiled from various literature sources, provides a quantitative basis for comparison.
| Coupling Reaction | Substrate | Coupling Partner | Catalyst (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Stille | 2,5-bis(trimethylstannyl) thieno[3,2-b]thiophene | 3-hexyl-2-thiophenyl bromide | Pd₂(dba)₃ (2) / P(o-tol)₃ (8) | Toluene | - | 100 | 12 | 54 | [1] |
| Stille | 2,5-dibromothieno[3,2-b]thiophene | Tributyl(thiophen-2-yl)stannane | Pd(PPh₃)₄ (5) | DMF | - | 90 | Overnight | 63 | [2][3] |
| Stille | 2,5-bis(5-(tributylstannyl)thiophen-2-yl)thieno[3,2-b]thiophene | Bromobenzene | PdCl₂(PPh₃)₂ (cat.) | THF | - | Reflux | 20 | Good | [2] |
| Suzuki | 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene | 4-dodecyl-phenylboronic acid | Pd(PPh₃)₄ (cat.) | THF | K₂CO₃ | Reflux | - | 69 | [2] |
| Suzuki | 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene | 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (cat.) | THF | K₂CO₃ | Reflux | - | 74 | [2][3] |
| Suzuki | 3,6-dimethyl-2,5-dibromothieno[3,2-b]thiophene | Phenylboronic acid | - | - | - | - | - | 68 | [4] |
| Suzuki | 2,5-dibromo-3-methylthiophene | Arylboronic acid | Pd(PPh₃)₄ (6) | 1,4-Dioxane/H₂O | K₃PO₄ | 90 | 12 | 27-63 | [5][6] |
Catalytic Cycles
The efficiency of both Stille and Suzuki couplings is rooted in their palladium-catalyzed cycles. Below are graphical representations of these fundamental pathways.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives [mdpi.com]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thieno[3,2-b]thiophene-Based Hole Transport Materials for Perovskite Solar Cells
For researchers, scientists, and professionals in drug development, the quest for efficient and stable perovskite solar cells (PSCs) is paramount. A key component influencing this performance is the hole transport material (HTM). This guide provides a detailed comparison of various thieno[3,2-b]thiophene-based HTMs, offering a valuable resource for selecting the optimal material for your research.
Thieno[3,2-b]thiophene has emerged as a promising core structure for HTMs due to its rigid, planar structure and excellent charge transport properties.[1][2] This guide delves into the performance of several recently developed thieno[3,2-b]thiophene-based HTMs, presenting their key performance metrics in a clear, comparative format. We also provide a representative experimental protocol for the synthesis of these materials and the fabrication of perovskite solar cells, alongside a conceptual diagram of the device architecture.
Performance Benchmarking of Thieno[3,2-b]thiophene-Based HTMs
The efficacy of a hole transport material is primarily judged by its contribution to the overall power conversion efficiency (PCE) of the perovskite solar cell. This is determined by three key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), and the fill factor (FF). The table below summarizes the performance of various thieno[3,2-b]thiophene-based HTMs from recent studies, providing a direct comparison of their capabilities.
| Hole Transport Material (HTM) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] |
| M1 | 5.20 | 1.05 | 16.9 | 29.3 |
| M2 | - | - | - | 25.5 |
| M3 | - | - | - | 29.3 |
| TbT-1 | 15.59 | 1.05 | 20.79 | 72 |
| TbT-2 | 14.25 | 0.98 | 22.50 | 70 |
| TbT-3 | 18.19 | 1.10 | 21.97 | 75 |
| DTTX-1 | 17.48 | - | - | - |
| DTTX-2 | 18.30 | - | - | - |
| DTTX-3 | 12.68 | - | - | - |
| LY-1 | 19.12 | 1.06 | 23.1 | 78 |
| H16 | 18.16 | - | - | - |
| spiro-OMeTAD (Reference) | 17.69 - 18.92 | - | - | - |
Conceptual Device Architecture
The following diagram illustrates the typical layered structure of a perovskite solar cell employing a thieno[3,2-b]thiophene-based hole transport material.
A typical n-i-p perovskite solar cell structure.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section outlines the typical experimental procedures for the synthesis of thieno[3,2-b]thiophene-based HTMs and the fabrication of perovskite solar cells.
Synthesis of Thieno[3,2-b]thiophene-Based HTMs
A common and effective method for synthesizing many thieno[3,2-b]thiophene-based HTMs is the Palladium(0)-catalyzed Suzuki coupling reaction.[3][4][5] This approach allows for the convenient connection of the thieno[3,2-b]thiophene core with various aryl amine or other functional end groups.
Representative Synthesis Protocol (Suzuki Coupling):
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dibrominated thieno[3,2-b]thiophene derivative and the corresponding boronic acid or boronic ester derivative of the desired end-capping group in a suitable solvent mixture, such as toluene, ethanol, and water.
-
Catalyst and Base Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (typically around 80-100 °C) and maintain stirring for a specified period (e.g., 24-48 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Product Isolation and Purification: After cooling to room temperature, extract the organic phase with a suitable solvent like dichloromethane or chloroform. Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate (MgSO₄). After filtration, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure thieno[3,2-b]thiophene-based HTM.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Perovskite Solar Cell Fabrication
The following is a generalized protocol for the fabrication of a conventional n-i-p mesoporous perovskite solar cell.
Fabrication Protocol:
-
Substrate Preparation: Begin with patterned fluorine-doped tin oxide (FTO) or indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for approximately 15 minutes to enhance the wettability of the surface.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of titanium dioxide (c-TiO₂) onto the substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) and then anneal at high temperature (e.g., 500 °C). Subsequently, spin-coat a mesoporous TiO₂ (m-TiO₂) layer using a commercial paste diluted in ethanol and anneal again at 500 °C.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution (e.g., a mixture of formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium bromide (MABr), and lead bromide (PbBr₂) in a mixed solvent of DMF and DMSO) onto the m-TiO₂ layer via a one-step spin-coating process. During the spin-coating, an anti-solvent such as chlorobenzene is typically dripped onto the spinning substrate to induce rapid crystallization and form a uniform perovskite film. Anneal the film at a moderate temperature (e.g., 100-150 °C).
-
Hole Transport Layer (HTL) Deposition: Dissolve the synthesized thieno[3,2-b]thiophene-based HTM in a solvent like chlorobenzene, often with additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) to improve conductivity and performance. Spin-coat the HTM solution onto the perovskite layer.
-
Cathode Deposition: Finally, deposit the metal back contact (e.g., silver or gold) by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator. Extract the key performance parameters (PCE, Voc, Jsc, and FF).
References
Validating the Electrochemical Properties of Thieno[3,2-b]thiophene Derivatives Using Cyclic Voltammetry: A Comparative Guide
Thieno[3,2-b]thiophene (TT) and its derivatives have garnered significant attention in the fields of organic electronics and optoelectronics due to their excellent charge transport properties, high stability, and tunable electronic characteristics.[1][2] The performance of these materials in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells is intrinsically linked to their electrochemical properties, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to probe these properties, providing valuable insights into the redox behavior, energy levels, and electrochemical stability of TT derivatives.[3]
This guide provides a comparative overview of the electrochemical properties of various thieno[3,2-b]thiophene derivatives, with a focus on data obtained through cyclic voltammetry. It includes a detailed experimental protocol for conducting CV measurements and presents a summary of key electrochemical parameters for a selection of TT derivatives.
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry is an electrochemical method used to study the redox behavior of a substance in solution.[3] A typical experimental setup for characterizing thieno[3,2-b]thiophene derivatives involves a three-electrode system.[3][4]
1. Electrochemical Cell Setup:
-
Working Electrode: A glassy carbon electrode is commonly used.
-
Reference Electrode: A saturated silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) provides a stable reference potential.[4]
-
Counter Electrode: A platinum wire or foil serves as the counter electrode to complete the circuit.[4]
2. Solution Preparation:
-
The thieno[3,2-b]thiophene derivative to be analyzed is dissolved in an anhydrous solvent, such as acetonitrile (ACN) or a mixture of toluene and dimethylformamide.[4]
-
A supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), is added to the solution to ensure sufficient conductivity.[4]
-
The concentration of the analyte is usually in the range of 0.5-1.0 mmol.[4]
3. Measurement Procedure:
-
The electrochemical cell is purged with an inert gas, such as argon, to remove dissolved oxygen, which can interfere with the measurements.[4]
-
A potentiostat is used to apply a linearly swept potential to the working electrode.[3] The potential is swept from a starting value to a set vertex potential and then reversed back to the starting potential, completing one cycle.
-
The current response of the analyte is measured as a function of the applied potential, resulting in a cyclic voltammogram.
-
The scan rate, typically around 50 mV/s, can be varied to study the kinetics of the electron transfer processes.[4]
Comparative Electrochemical Data of Thieno[3,2-b]thiophene Derivatives
The electrochemical properties of thieno[3,2-b]thiophene derivatives can be tuned by introducing different substituent groups to the core structure. The following table summarizes the key electrochemical parameters for a selection of derivatives, as determined by cyclic voltammetry.
| Derivative Name/Structure | Oxidation Onset Potential (E_onset_ox) vs. Fc/Fc+ (V) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (E_g^ec) (eV) |
| 2,5-bis(5-hexylthien-2-yl)thieno[3,2-b]thiophene | Not specified | -5.7 | -2.9 | 2.8 |
| 2,5-bis(5-dodecylthien-2-yl)thieno[3,2-b]thiophene | Not specified | Not specified | Not specified | 2.7 |
| 2,5-bis(5-phenylthien-2-yl)thieno[3,2-b]thiophene (unsubstituted) | Not specified | Not specified | Not specified | 2.50 |
| 2,5-bis(5-(4-dodecylphenyl)thien-2-yl)thieno[3,2-b]thiophene | Not specified | Not specified | Not specified | 2.80 |
| 2,5-bis(5-(4-(trifluoromethyl)phenyl)thien-2-yl)thieno[3,2-b]thiophene | Not specified | Not specified | Not specified | 2.65 |
| M1 (Hexyl substituted) | 0.65 | -5.05 | -2.34 | 2.71 |
| M2 (4-PhOMe substituted) | 0.68 | -5.08 | -2.28 | 2.80 |
| M3 (TPA(OMe)₂ substituted) | -0.61 | -5.01 | -2.34 | 2.67 |
Note: HOMO and LUMO values are often calculated from the onset potentials of oxidation (E_ox) and reduction (E_red), respectively, using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard. The energy level of Fc/Fc+ is assumed to be -4.8 eV or -5.1 eV below the vacuum level, depending on the reference. The formulas used are typically of the form: E_HOMO = -[E_ox^onset vs Fc/Fc+ + 4.8] eV and E_LUMO = -[E_red^onset vs Fc/Fc+ + 4.8] eV.[1][4][5]
Data Interpretation and Visualization
The data obtained from cyclic voltammetry provides a wealth of information about the electronic structure of the thieno[3,2-b]thiophene derivatives.
-
HOMO Energy Level: The onset potential of the first oxidation peak in the cyclic voltammogram corresponds to the removal of an electron from the HOMO. A lower oxidation potential indicates a higher HOMO energy level, suggesting that the molecule is more easily oxidized and has better electron-donating properties.[1]
-
LUMO Energy Level: The onset potential of the first reduction peak corresponds to the addition of an electron to the LUMO. A more positive reduction potential indicates a lower LUMO energy level, suggesting that the molecule can more readily accept an electron.
-
Electrochemical Band Gap (E_g^ec): The difference between the HOMO and LUMO energy levels gives the electrochemical band gap. This value is crucial for determining the potential applications of the material in electronic devices.
The following diagrams illustrate the experimental workflow of cyclic voltammetry and the logical relationship for deriving electrochemical properties.
Caption: Workflow of a cyclic voltammetry experiment.
Caption: Deriving electrochemical properties from CV data.
Conclusion
Cyclic voltammetry is an indispensable tool for the characterization of novel thieno[3,2-b]thiophene derivatives for electronic applications. It provides a straightforward method to determine crucial parameters such as HOMO and LUMO energy levels and the electrochemical band gap. The ability to systematically modify the chemical structure of the thieno[3,2-b]thiophene core and observe the corresponding changes in electrochemical properties allows for the rational design of materials with tailored electronic characteristics for advanced applications in organic electronics. The comparative data presented herein highlights the versatility of the thieno[3,2-b]thiophene scaffold and the power of cyclic voltammetry in elucidating structure-property relationships.
References
- 1. Frontiers | Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells [frontiersin.org]
- 2. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
Alkyl vs. Aryl Substituted Thieno[3,2-b]thiophene Oligomers: A Comparative Analysis for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of thieno[3,2-b]thiophene-based oligomers with either alkyl or aryl substituents plays a pivotal role in tuning their physicochemical properties for applications in organic electronics. This guide provides a comparative analysis of these two classes of derivatives, supported by experimental data, to aid in the rational design of novel organic semiconductor materials. The choice between alkyl and aryl substitution significantly impacts solubility, molecular packing, electronic structure, and ultimately, the performance of devices such as organic field-effect transistors (OFETs).
Comparative Performance Data
The following table summarizes key performance metrics for representative alkyl- and aryl-substituted thieno[3,2-b]thiophene oligomers, collated from various studies.
| Property | Alkyl-Substituted Oligomers | Aryl-Substituted Oligomers |
| Solubility | Generally high in common organic solvents, facilitating solution-based processing.[1][2] | Solubility is more variable and often lower than alkylated counterparts, sometimes requiring processing from high-boiling point solvents.[2] |
| Thermal Stability (TGA) | Decomposition temperatures are typically high, indicating good thermal stability suitable for device fabrication and operation. | Often exhibit enhanced thermal stability compared to alkyl-substituted analogues due to the rigid nature of aryl groups. |
| UV-Vis Absorption (λmax) | The position of the absorption maximum is sensitive to the length and substitution pattern of the alkyl chains. | Aryl substitution, particularly with extended π-systems, can lead to red-shifted absorption spectra, indicating a smaller optical bandgap.[2][3] |
| HOMO Energy Level (eV) | Typically in the range of -5.0 to -5.4 eV. | Generally, have deeper HOMO levels (-5.2 to -5.6 eV), which can improve air stability.[3][4] |
| LUMO Energy Level (eV) | Varies depending on the specific oligomer structure. | Can be tuned by the electron-withdrawing or -donating nature of the aryl substituents. |
| Electrochemical Bandgap (eV) | Typically range from 2.2 to 2.8 eV. | Can be narrower than alkylated analogues, especially with electron-rich aryl groups.[3] |
| Charge Carrier Mobility (cm²/Vs) | Mobilities up to 0.025 - 0.42 cm²/Vs have been reported for solution-processed OFETs.[4][5] | High mobilities have been achieved, with values often comparable to or exceeding those of alkyl-substituted derivatives, depending on the specific molecular design and processing conditions. |
| OFET On/Off Ratio | Typically in the range of 10³ to 10⁸.[1][5] | High on/off ratios, often exceeding 10⁶, are achievable, indicating good switching characteristics. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of thieno[3,2-b]thiophene oligomers are crucial for reproducible results. Below are outlines of key experimental protocols.
Synthesis of Thieno[3,2-b]thiophene Oligomers
Stille Coupling Reaction: This is a versatile method for constructing C-C bonds.[6]
-
Reactants and Reagents: A dihalo-thieno[3,2-b]thiophene derivative, an organotin reagent (e.g., trimethylstannyl- or tributylstannyl-functionalized alkyl or aryl group), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and an anhydrous, deoxygenated solvent (e.g., toluene or THF).[6][7]
-
Procedure: The reactants and catalyst are dissolved in the solvent under an inert atmosphere (e.g., argon or nitrogen). The mixture is heated to reflux for a specified period, typically several hours to days.[6]
-
Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography, recrystallization, or sublimation.[7]
Suzuki Coupling Reaction: This is another widely used cross-coupling reaction, particularly for introducing aryl substituents.[8][9]
-
Reactants and Reagents: A dihalo-thieno[3,2-b]thiophene derivative, an arylboronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, K₃PO₄), and a solvent system (e.g., toluene/water or THF/water).[7][9]
-
Procedure: The reactants, catalyst, and base are combined in the solvent system and degassed. The mixture is heated under an inert atmosphere until the starting materials are consumed.[9]
-
Work-up and Purification: The organic layer is separated, washed, and dried. The product is isolated and purified using standard techniques like column chromatography and recrystallization.[9]
Characterization Techniques
Cyclic Voltammetry (CV): Used to determine the electrochemical properties, including HOMO and LUMO energy levels.[3]
-
Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).[3][10]
-
Procedure: The oligomer is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The solution is deoxygenated by purging with an inert gas.[11] The potential is swept between set limits, and the resulting current is measured.[10]
-
Data Analysis: The onset potentials for oxidation and reduction are used to calculate the HOMO and LUMO energy levels, respectively, often referenced to the ferrocene/ferrocenium redox couple.[11]
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the materials.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a TGA pan.[12]
-
Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[12][13] The mass of the sample is continuously monitored as a function of temperature.[14]
-
Data Analysis: The decomposition temperature is typically defined as the temperature at which 5% weight loss occurs.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization: To assess the charge transport properties.
-
Device Fabrication: OFETs are typically fabricated in a bottom-gate, top-contact or bottom-gate, bottom-contact architecture on a Si/SiO₂ substrate. The thieno[3,2-b]thiophene oligomer is deposited as the active layer, often by solution processing techniques like spin-coating or drop-casting.[1][2] Source and drain electrodes (e.g., gold) are then deposited through a shadow mask.
-
Characterization: The electrical characteristics of the OFETs are measured in air or under an inert atmosphere using a semiconductor parameter analyzer. Transfer and output curves are recorded to extract key parameters such as charge carrier mobility and the on/off current ratio.[1]
Visualization of Comparative Analysis
The following diagram illustrates the general structure of substituted thieno[3,2-b]thiophene oligomers and the influence of alkyl versus aryl substitution on their key properties and performance in organic electronic devices.
Caption: Alkyl vs. Aryl Substitution Effects.
References
- 1. ossila.com [ossila.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 4. researchgate.net [researchgate.net]
- 5. OFET fabrication and characterization - CleanEnergyWIKI [cleanenergywiki.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 11. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 13. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Benchmarking New Thieno[3,2-b]thiophene Polymers Against Standard Semiconducting Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of next-generation organic electronics has led to the development of novel semiconducting polymers with tailored properties. Among these, thieno[3,2-b]thiophene-based polymers have emerged as a promising class of materials, demonstrating high charge carrier mobility and power conversion efficiencies in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. This guide provides a comprehensive comparison of new thieno[3,2-b]thiophene polymers against established benchmark semiconducting polymers—P3HT, PTB7-Th, and PDPP4T—supported by experimental data and detailed methodologies to aid researchers in material selection and experimental design.
Performance Benchmarking: A Quantitative Comparison
The performance of semiconducting polymers is paramount to their application in electronic devices. The following tables summarize key performance metrics for representative new thieno[3,2-b]thiophene polymers and the standard benchmark polymers in both OFETs and OPVs.
Organic Field-Effect Transistor (OFET) Performance
| Polymer Class | Specific Polymer Example | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Device Architecture | Dielectric | Annealing Conditions |
| New Thieno[3,2-b]thiophene | DPP-Thieno[3,2-b]thiophene-Thiophene Copolymer | 1.95 [1] | > 10⁵ | Top-Gate, Bottom-Contact | Cytop | 150°C for 30 min |
| New Thieno[3,2-b]thiophene | Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivative | 0.10 | ~10⁷ | Top-Contact, Bottom-Gate | PS-treated SiO₂/Si | Not specified |
| Standard: P3HT | Regioregular P3HT | 0.01 - 0.1 (typical)[2] | 10⁴ - 10⁶ | Bottom-Gate, Top-Contact | SiO₂ | 120°C |
| Standard: PTB7-Th | PTB7-Th | 1.05 x 10⁻² | Not specified | Not specified | Not specified | Not specified |
| Standard: PDPP4T | PDPP4T | > 1.0[3] | Not specified | Top-Contact, Bottom-Gate | Not specified | Not specified |
Organic Photovoltaic (OPV) Performance
| Polymer Class | Specific Polymer Example | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Device Architecture | Electron Acceptor |
| New Thieno[3,2-b]thiophene | DPP-Thieno[3,2-b]thiophene-Thiophene Copolymer | 5.4 [1] | 0.57 | 15 | 0.61 | Conventional | PC₇₁BM |
| New Thieno[3,2-b]thiophene | Thieno[3,2-b]pyrrole-based acceptor | 15.3 [4] | Not specified | 23.82 | 0.771 | Not specified | Not specified |
| Standard: P3HT | Regioregular P3HT | 4.0 - 6.6 | ~0.6 | ~10 | ~0.65 | Conventional | PC₆₁BM/O-IDTBR |
| Standard: PTB7-Th | PTB7-Th | 7.0 - 10.0 | ~0.75 | ~16 | ~0.65 | Inverted | PC₇₁BM |
| Standard: PDPP4T | PDPP4T | 7.59 [3] | 0.61 | 17.95 | 0.696 | Bulk Heterojunction | PC₇₁BM |
Experimental Protocols
To ensure a fair and reproducible comparison, detailed experimental methodologies are crucial. The following sections outline typical protocols for the fabrication and characterization of OFET and OPV devices based on the discussed polymers.
OFET Device Fabrication
A common device architecture for testing these polymers is the top-gate, bottom-contact (TGBC) or bottom-gate, top-contact (BGTC) configuration.
Substrate Cleaning:
-
Silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) are commonly used as the substrate and gate dielectric.
-
Substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 10-15 minutes each.
-
The substrates are then dried under a stream of nitrogen and often treated with oxygen plasma or UV-ozone to remove organic residues and improve the surface hydrophilicity.
-
For improved performance and molecular ordering, the dielectric surface is often treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).
Semiconductor Deposition:
-
Polymer solutions are typically prepared in high-boiling-point solvents like chloroform, chlorobenzene, or dichlorobenzene at concentrations ranging from 5 to 10 mg/mL.
-
The polymer thin film is deposited by spin-coating the solution onto the substrate. Typical spin-coating parameters are 1000-3000 rpm for 60 seconds.
-
The films are then annealed on a hotplate in a nitrogen-filled glovebox to remove residual solvent and improve the film morphology. Annealing temperatures and times are polymer-specific and critical for optimal performance (e.g., P3HT: 120°C for 10-30 min; some thieno[3,2-b]thiophene polymers: 150°C for 30 min).
Electrode Deposition:
-
Source and drain electrodes (typically Gold) are thermally evaporated through a shadow mask onto the semiconductor layer (for TGBC) or onto the dielectric before semiconductor deposition (for BGTC).
OFET Characterization:
-
The electrical characteristics of the OFETs are measured in a nitrogen atmosphere or in vacuum using a semiconductor parameter analyzer.
-
The charge carrier mobility (μ) is calculated from the transfer characteristics in the saturation regime using the standard field-effect transistor equation.
-
The on/off ratio is determined from the ratio of the maximum on-current to the minimum off-current.
OPV Device Fabrication
Both conventional (ITO/Hole Transport Layer/Active Layer/Electron Transport Layer/Metal Cathode) and inverted (ITO/Electron Transport Layer/Active Layer/Hole Transport Layer/Metal Anode) architectures are common.
Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are patterned and cleaned using a similar procedure as for OFET substrates.
Interlayer Deposition:
-
For conventional devices, a hole transport layer (HTL), typically poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO substrate and annealed.
-
For inverted devices, an electron transport layer (ETL), such as zinc oxide (ZnO), is deposited onto the ITO.
Active Layer Deposition:
-
The active layer consists of a blend of the donor polymer and an electron acceptor (e.g., PC₇₁BM). The donor:acceptor weight ratio is a critical parameter and is optimized for each polymer system (e.g., 1:1.5 for PTB7-Th:PC₇₁BM).
-
The blend is dissolved in a suitable solvent (e.g., chlorobenzene with additives like 1,8-diiodooctane) and spin-coated to form the bulk heterojunction.
-
The active layer is often thermally annealed to optimize the nanoscale morphology.
Top Electrode Deposition:
-
For conventional devices, a low work function metal like aluminum or calcium is thermally evaporated as the cathode. An interfacial layer like lithium fluoride (LiF) is often used to improve electron injection.
-
For inverted devices, a high work function metal like silver or gold is evaporated as the anode, often with an underlying hole transport layer like molybdenum oxide (MoO₃).
OPV Characterization:
-
The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
The key parameters—PCE, Voc, Jsc, and FF—are extracted from the J-V curve.
Workflow and Pathway Diagrams
To visualize the benchmarking process and the underlying charge transport mechanisms, the following diagrams are provided.
Caption: Workflow for benchmarking new polymers.
Caption: Charge transport pathways in devices.
Conclusion
The development of novel thieno[3,2-b]thiophene-based semiconducting polymers represents a significant advancement in the field of organic electronics. As demonstrated by the compiled data, these new materials can exhibit superior performance metrics compared to standard benchmark polymers like P3HT and PTB7-Th, and are competitive with high-performance polymers such as PDPP4T. The high charge carrier mobilities and power conversion efficiencies are attributed to the rigid and planar nature of the thieno[3,2-b]thiophene unit, which promotes strong intermolecular π-π stacking and efficient charge transport.
This guide provides a foundational framework for researchers to compare and select semiconducting polymers for their specific applications. The detailed experimental protocols offer a starting point for device fabrication and characterization, enabling a more standardized and reproducible approach to performance evaluation. The continued exploration and optimization of thieno[3,2-b]thiophene-based polymers hold great promise for the future of flexible and low-cost organic electronic devices.
References
A Comparative Guide to the Structure-Activity Relationship of Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as GPR35 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of thieno[3,2-b]thiophene-2-carboxylic acid derivatives as agonists for the G protein-coupled receptor 35 (GPR35). The information presented herein is compiled from published experimental data to facilitate the rational design of novel and potent GPR35 modulators.
Introduction
GPR35 is an orphan G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation and pain, making it an attractive target for drug discovery. This compound has emerged as a key scaffold for the development of potent GPR35 agonists. Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for optimizing their therapeutic potential. This guide summarizes the key quantitative data, details the experimental methodologies used for their evaluation, and visualizes the established SAR principles. While the primary focus of research on this scaffold has been GPR35 agonism, investigations into other biological targets remain limited.
Quantitative Comparison of GPR35 Agonist Activity
The agonist activity of various this compound derivatives has been primarily evaluated using Dynamic Mass Redistribution (DMR) and β-arrestin translocation assays. The half-maximal effective concentration (EC50) is a key parameter for quantifying the potency of these compounds. A lower EC50 value indicates a higher potency.
| Compound ID | R1 | R2 | R3 | Assay Type | EC50 (nM)[1] |
| 1 | H | H | H | DMR | >10000 |
| 2 | CH3 | H | H | DMR | 1840 ± 210 |
| 3 | H | Br | H | DMR | 216 ± 25 |
| 4 | CH3 | Br | H | DMR | 63.7 ± 4.1 |
| 5 | H | Cl | H | DMR | 432 ± 56 |
| 6 | CH3 | Cl | H | DMR | 121 ± 13 |
| 7 | H | I | H | DMR | 335 ± 41 |
| 8 | CH3 | I | H | DMR | 89.5 ± 9.2 |
| 9 | H | H | Br | DMR | 3450 ± 420 |
| 10 | H | H | Cl | DMR | 8760 ± 950 |
| 11 | H | H | I | DMR | 6230 ± 710 |
| 12 | CH3 | H | Br | DMR | 487 ± 55 |
| 13 | CH3 | H | Cl | DMR | 1530 ± 180 |
| 14 | CH3 | H | I | DMR | 986 ± 110 |
Note: The EC50 values were determined in HT-29 cells endogenously expressing GPR35.
Structure-Activity Relationship (SAR) Analysis
The data presented in the table above reveals several key trends in the structure-activity relationship for this class of compounds as GPR35 agonists:
-
The Carboxylic Acid Moiety is Essential: The carboxylic acid group at the 2-position of the thieno[3,2-b]thiophene scaffold is critical for GPR35 activation.[1]
-
Substitution at the 3-Position: Introduction of a methyl group at the R1 position generally enhances agonist potency compared to the unsubstituted analog (compare compound 2 to 1, 4 to 3, 6 to 5, and 8 to 7).
-
Halogen Substitution at the 6-Position: The presence of a halogen atom at the R2 position significantly increases potency. The order of potency for halogens is generally Br ≈ I > Cl (compare compounds 3, 5, and 7).
-
Combined Substitutions: The most potent compounds possess a combination of a methyl group at the 3-position and a halogen (particularly bromine or iodine) at the 6-position (e.g., compound 4 and 8).
-
Substitution at the 5-Position: Halogen substitution at the R3 position is detrimental to activity compared to substitution at the 6-position (compare compounds 9, 10, and 11 with 3, 5, and 7).
The following diagram illustrates the key SAR findings for the this compound scaffold as GPR35 agonists.
References
Bridging Theory and Reality: A Comparative Guide to DFT Calculations and Experimental Data for Thieno[3,2-b]thiophene Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between theoretical predictions from Density Functional Theory (DFT) and experimental results for dyes based on the Thieno[3,2-b]thiophene core. By presenting quantitative data from recent studies, detailing the methodologies employed, and visualizing the comparative workflow, this document aims to offer valuable insights into the predictive power and limitations of computational models in the design and characterization of novel chromophores.
Data Presentation: Theory vs. Experiment
The correlation between theoretical calculations and experimental measurements is critical for validating computational models. For Thieno[3,2-b]thiophene dyes, key parameters of interest include maximum absorption wavelengths (λmax), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which dictate the electronic bandgap.
Case Study 1: TTBM Dye
A study on a novel Thieno[3,2-b]thiophene derivative, TTBM (thieno[3,2-b]thiophene-2,5-diylbis[N-(4-chlorophenyl)methanimine]), provides a direct comparison of its photophysical properties.[1][2]
| Parameter | Experimental Value | Theoretical (DFT) Value |
| Max. Absorption (λmax) | 400 nm[2] | 432.36 nm[2] |
| HOMO Energy | - | -6.01 eV[2] |
| LUMO Energy | - | -2.86 eV[2] |
| Electronic Band Gap (Eg) | - | 3.15 eV[2] |
Table 1: Comparison of experimental and theoretical data for the TTBM dye. Theoretical values were obtained using the B3LYP hybrid functional with a 6-311G(d,p) basis set.[1][2]
Case Study 2: Push-Pull Thieno[3,2-b]thiophene Dyes
In a study of push-pull organic dyes for solar cells, researchers compared the calculated absorption wavelength of a dye (referred to as 3a) with its experimentally measured value.[3]
| Parameter | Experimental Value | Theoretical (TD-DFT) Value |
| Max. Absorption (λmax) | 422 nm[3] | 435 nm[3] |
Table 2: Comparison of the primary absorption band for a Thieno[3,2-b]thiophene-based push-pull dye (3a). The theoretical result corresponds to the HOMO → LUMO transition.[3]
Case Study 3: Thiophene-Based Probes with Varied Functionals
A study on thiophene-based probes for detecting NAD(P)H highlighted how the choice of DFT functional impacts the accuracy of predictions compared to experimental data.
| Probe | Experimental λmax (nm) | Calculated λmax (CAM-B3LYP) | Calculated λmax (APFD) | Calculated λmax (PBE1PBE) |
| Probe A | 477 nm | 500 nm (Δ: 23 nm) | 545 nm (Δ: 68 nm) | 538 nm (Δ: 61 nm) |
| Probe B | 486 nm | 495 nm (Δ: 9 nm) | 556 nm (Δ: 70 nm) | 558 nm (Δ: 72 nm) |
Table 3: Comparison of experimental maximum absorption wavelengths with values calculated using different DFT functionals, demonstrating that CAM-B3LYP provided the closest agreement.[4]
Experimental and Theoretical Protocols
The accuracy of both experimental and theoretical data is contingent upon the methodologies used. Below are detailed protocols representative of the studies cited.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
UV-Visible (UV-Vis) and fluorescence spectroscopy are standard techniques for characterizing the photophysical properties of dyes.[5][6]
-
Sample Preparation : The dye is dissolved in a spectroscopic-grade solvent (e.g., ethanol or chloroform) to prepare a dilute solution.[2][3] A blank solution containing only the solvent is also prepared to calibrate the spectrophotometer.[7]
-
UV-Vis Absorption Measurement :
-
A UV-Vis spectrophotometer is used to measure the absorption of light by the sample across a specific wavelength range (e.g., 300-800 nm).[2][5]
-
The sample is placed in an optically transparent quartz cuvette with a defined path length (typically 1 cm).[7][8]
-
The instrument is first zeroed using the blank solution.
-
The absorption spectrum of the dye solution is then recorded, and the wavelength of maximum absorbance (λmax) is identified.[7]
-
-
Fluorescence Emission Measurement :
-
A spectrofluorometer is used for emission studies.[8]
-
The sample in the cuvette is excited at a specific wavelength, typically at or near its λmax from the absorption spectrum.
-
The instrument scans a range of higher wavelengths to detect the emitted fluorescence.[6]
-
The resulting fluorescence spectrum reveals the wavelength of maximum emission. The difference between the absorption and emission maxima is known as the Stokes shift.[4]
-
Theoretical Protocol: DFT and TD-DFT Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules.[9] Time-Dependent DFT (TD-DFT) is an extension used to calculate excited-state properties, such as UV-Vis absorption spectra.[10]
-
Geometry Optimization : The first step is to find the lowest energy (most stable) three-dimensional structure of the dye molecule. This is typically done using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)).[1][2]
-
Frequency Calculations : Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum.
-
Electronic Properties Calculation : Using the optimized geometry, the energies of the frontier molecular orbitals (HOMO and LUMO) are calculated. The energy difference between them provides the theoretical band gap.[2]
-
Excited State Calculation (TD-DFT) : To simulate the UV-Vis spectrum, TD-DFT calculations are performed.[2]
-
This calculation predicts the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths (a measure of transition probability).[2]
-
The calculated transition with the highest oscillator strength is correlated with the experimental λmax.[2]
-
-
Solvent Effects : To better mimic experimental conditions, a continuum solvation model, such as the Polarization Continuum Model (PCM), is often included in the calculations to account for the effect of the solvent.[11]
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing theoretical predictions with experimental data in the study of Thieno[3,2-b]thiophene dyes.
Caption: Workflow for comparing theoretical and experimental results.
This guide demonstrates that while DFT calculations provide a powerful tool for predicting the electronic and photophysical properties of Thieno[3,2-b]thiophene dyes, direct comparison with experimental data is essential for validation. The choice of functional and the inclusion of solvent effects are critical for improving the accuracy of theoretical predictions.[4][11] The synergy between these computational and experimental approaches accelerates the rational design of new materials for applications ranging from organic electronics to biological imaging.
References
- 1. Süleyman Demirel University Faculty of Arts and Science Journal of Science » Submission » Experimental Studies and DFT Calculations of a Novel Molecule Having Thieno[3,2-b]thiophene Fragment [dergipark.org.tr]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Optical and Photovoltaic Properties of Thieno[3,2-b]thiophene-Based Push–Pull Organic Dyes with Different Anchoring Groups for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. youtube.com [youtube.com]
- 7. science.valenciacollege.edu [science.valenciacollege.edu]
- 8. rsc.org [rsc.org]
- 9. Density functional theory - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Agonist Activity of Novel Thieno[3,2-b]thiophene Compounds at GPR35
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of GPR35 agonist activity, with a focus on novel Thieno[3,2-b]thiophene derivatives. This document provides a comparative analysis of the performance of these novel compounds against other known GPR35 agonists, supported by experimental data and detailed methodologies.
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor primarily expressed in immune cells and the gastrointestinal tract, making it a promising therapeutic target for inflammatory and metabolic diseases. Recent research has identified a novel class of compounds based on a thieno[3,2-b]thiophene scaffold as potent GPR35 agonists. This guide offers an objective comparison of the agonist activity of these compounds with established GPR35 agonists, providing a valuable resource for researchers in the field.
Data Presentation: Comparative Agonist Potency
The following table summarizes the half-maximal effective concentrations (EC50) of novel thieno[3,2-b]thiophene compounds and other known GPR35 agonists. The data is compiled from various in vitro assays, providing a quantitative comparison of their potency.
| Compound Class | Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| Thieno[3,2-b]thiophene | YE210 (6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid) | Dynamic Mass Redistribution (DMR) | HT-29 | 63.7 ± 4.1 | [1] |
| Compound 13 | β-arrestin Translocation | U2OS | Potent Agonist | [2] | |
| Comparator Agonists | Zaprinast | Intracellular Calcium Mobilization | HEK293 (rat GPR35) | 16 | [3] |
| Zaprinast | Intracellular Calcium Mobilization | HEK293 (human GPR35) | 840 | [3] | |
| Zaprinast | β-arrestin Recruitment (BRET) | HEK293 (rat GPR35) | pEC50: 7.1 | [4] | |
| Zaprinast | β-arrestin Recruitment (BRET) | HEK293 (human GPR35) | pEC50: 5.4 | [4] | |
| Kynurenic acid | Intracellular Calcium Mobilization | CHO (human GPR35) | 39,000 | [5] | |
| Kynurenic acid | Intracellular Calcium Mobilization | CHO (rat GPR35) | 7,000 | [5] | |
| Kynurenic acid | Intracellular Calcium Mobilization | CHO (mouse GPR35) | 11,000 | [5] | |
| Pamoic acid | GPR35 Activation | CHO | 79 | [6][7][8] | |
| Pamoic acid | ERK1/2 Activation | - | 65 | [9] | |
| Pamoic acid | GPR35a Internalization | - | 22 | [9] |
GPR35 Signaling Pathway and Experimental Workflow
Activation of GPR35 by an agonist can trigger multiple downstream signaling cascades. The following diagrams illustrate the key signaling pathways and a general workflow for validating agonist activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a framework for the validation of GPR35 agonist activity.
Dynamic Mass Redistribution (DMR) Assay
This label-free technology measures the redistribution of cellular matter upon receptor activation, providing an integrated readout of cellular signaling.
Materials:
-
HT-29 cells (or other suitable cell line endogenously expressing GPR35)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Epic® 384-well biosensor microplates
-
Test compounds (Thieno[3,2-b]thiophene derivatives and comparators)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.1)
-
Epic® reader system
Procedure:
-
Cell Seeding: Seed HT-29 cells into a 384-well biosensor microplate at a density of 12,000 cells per well in 50 µL of culture medium.
-
Incubation: Incubate the plate overnight at 37°C and 5% CO2.
-
Cell Washing: The following day, wash the cells with the assay buffer.
-
Baseline Reading: Place the plate in the Epic® reader and allow it to equilibrate for 1 hour to establish a stable baseline.
-
Compound Addition: Prepare serial dilutions of the test compounds in the assay buffer. Add the compound solutions to the wells.
-
Data Acquisition: Record the DMR signal in real-time for at least 60 minutes post-compound addition.
-
Data Analysis: Determine the peak DMR response for each concentration and plot the dose-response curve to calculate the EC50 value.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated GPR35, a key event in G protein-independent signaling and receptor desensitization.
Materials:
-
PathHunter® GPR35 β-Arrestin cell line (e.g., from DiscoverX)
-
Cell Plating Reagent
-
Test compounds
-
PathHunter® Detection Reagents
-
384-well white, clear-bottom microplates
-
Chemiluminescent plate reader
Procedure:
-
Cell Plating: Resuspend the PathHunter® cells in the Cell Plating Reagent at a concentration of 250,000 cells/mL. Dispense 20 µL of the cell suspension into each well of the 384-well plate (5,000 cells/well).
-
Incubation: Incubate the plate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Compound Addition: Add 5 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions. Add 12.5 µL of the detection reagent to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the chemiluminescence on a plate reader.
-
Data Analysis: Normalize the data and plot the dose-response curve to determine the EC50 value.
Receptor Internalization Assay (Fluorescence Microscopy)
This assay visualizes the agonist-induced internalization of GPR35 from the plasma membrane into intracellular compartments.
Materials:
-
HEK293 cells stably expressing a fluorescently tagged GPR35 (e.g., GPR35-EGFP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom dishes or multi-well plates suitable for microscopy
-
Test compounds
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Mounting medium with DAPI
-
Confocal or high-content imaging system
Procedure:
-
Cell Seeding: Seed the GPR35-EGFP expressing HEK293 cells onto glass-bottom dishes and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 30-60 minutes) at 37°C. Include a vehicle control.
-
Cell Fixation: Wash the cells twice with ice-cold PBS and then fix them with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Acquire images using a confocal or high-content imaging system. Capture images of both the EGFP-tagged receptor and the DAPI-stained nuclei.
-
Analysis: Quantify the internalization by measuring the redistribution of the fluorescent signal from the cell membrane to intracellular vesicles. This can be done using image analysis software to determine the ratio of intracellular to membrane-associated fluorescence.
Conclusion
The novel Thieno[3,2-b]thiophene compounds, exemplified by YE210, demonstrate potent agonist activity at the GPR35 receptor.[1] Their potency is comparable to or exceeds that of the well-established GPR35 agonist Zaprinast in certain assay formats. The comprehensive validation workflow and detailed experimental protocols provided in this guide will aid researchers in the further characterization of these and other novel GPR35 agonists, ultimately facilitating the development of new therapeutics for a range of inflammatory and metabolic disorders.
References
- 1. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for an effect of receptor density on ligand occupancy and agonist EC50 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pamoic acid | GPR35 Agonist | AmBeed.com [ambeed.com]
- 9. selleckchem.com [selleckchem.com]
Anchoring Group Selection for Thieno[3,2-b]thiophene-Based Dyes in Dye-Sensitized Solar Cells: A Comparative Assessment
A detailed analysis of how the choice of anchoring group significantly impacts the performance of Thieno[3,2-b]thiophene-based dyes in dye-sensitized solar cells (DSSCs), with supporting experimental data and protocols.
The efficiency and stability of dye-sensitized solar cells (DSSCs) are critically dependent on the molecular design of the sensitizing dye. A key component of this design is the anchoring group, which grafts the dye molecule onto the semiconductor photoanode, typically titanium dioxide (TiO2), and facilitates electron injection. This guide provides a comparative assessment of different anchoring groups used in Thieno[3,2-b]thiophene-based dyes, a promising class of organic sensitizers known for their excellent charge-transfer properties and π-conjugation.[1] This analysis is supported by experimental data to inform researchers and professionals in the field of solar cell development.
Impact of Anchoring Groups on Photovoltaic Performance
The choice of anchoring group directly influences the key performance parameters of a DSSC: the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (PCE). A comparative study of two Thieno[3,2-b]thiophene-based dyes, differing only in their anchoring group, highlights this critical relationship. Both dyes share a triphenylamine donor and a Thieno[3,2-b]thiophene π-bridge, but one is functionalized with a cyanoacetic acid anchor (Dye 3a) while the other utilizes a rhodanine-3-acetic acid anchor (Dye 3b).[1][2]
The experimental data, summarized in the table below, demonstrates the superior performance of the cyanoacetic acid anchoring group.
| Dye | Anchoring Group | Jsc (mA cm⁻²) | Voc (V) | FF | PCE (%) |
| Dye 3a | Cyanoacetic acid | 9.52 | 0.600 | 0.64 | 3.68 |
| Dye 3b | Rhodanine-3-acetic acid | 0.97 | 0.580 | 0.62 | 0.35 |
| Data sourced from Fernandes et al. (2017)[1][2] |
The dye with the cyanoacetic acid anchor (Dye 3a) exhibited a power conversion efficiency approximately ten times higher than the dye with the rhodanine-3-acetic acid anchor (Dye 3b).[2] This significant difference in performance is primarily attributed to a much higher short-circuit current density in Dye 3a.[2] The improved performance of the cyanoacetic acid anchor is linked to more effective electron injection into the TiO2 conduction band.[1][2] This is partly because the cyanoacetic acid group allows for better coplanarity with the π-spacer of the dye molecule.[1][2] In contrast, the rhodanine-3-acetic acid anchor suffers from a lack of conjugation between the rhodanine ring and the carboxylic acid anchoring group, which hinders efficient electron transfer.[2]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis of the dyes and the fabrication and characterization of the DSSCs are provided below.
Synthesis of Thieno[3,2-b]thiophene-Based Dyes
The synthesis of the Thieno[3,2-b]thiophene-based dyes with different anchoring groups typically involves a two-step process: a Suzuki-Miyaura coupling followed by a Knoevenagel condensation.[1]
-
Suzuki-Miyaura Coupling: The aldehyde precursor is synthesized by the palladium-catalyzed Suzuki-Miyaura coupling of a boronic acid ester, such as 4-(diphenylamino)phenylboronic acid pinacol ester, with a halogenated Thieno[3,2-b]thiophene derivative, like 5-bromothieno[3,2-b]thiophene-2-carbaldehyde.[1]
-
Knoevenagel Condensation: The final push-pull dye is obtained through the Knoevenagel condensation of the aldehyde precursor with the respective anchoring group precursor, either 2-cyanoacetic acid or rhodanine-3-acetic acid. This reaction is typically carried out in refluxing ethanol.[1]
Fabrication of Dye-Sensitized Solar Cells
The fabrication of the DSSCs follows a standardized procedure to ensure consistency and comparability of the results.
-
Photoanode Preparation: A transparent conducting oxide (TCO) glass, typically fluorine-doped tin oxide (FTO), is cleaned. A layer of TiO2 paste is then deposited on the FTO glass using the doctor-blade technique.[3] The film is subsequently sintered at high temperatures to ensure good electrical contact between the TiO2 nanoparticles.[3]
-
Dye Sensitization: The sintered TiO2 film is immersed in a solution of the Thieno[3,2-b]thiophene-based dye for a specific duration to allow for the adsorption of the dye molecules onto the TiO2 surface.[3]
-
Cell Assembly: The dye-sensitized TiO2 photoanode is assembled with a counter electrode, which is typically a platinized FTO glass. A sealant is used to separate the two electrodes and prevent short-circuiting.
-
Electrolyte Injection: An electrolyte solution, commonly containing an iodide/triiodide (I⁻/I₃⁻) redox couple, is introduced into the space between the electrodes through a pre-drilled hole in the counter electrode.[3]
-
Sealing: The hole is then sealed to complete the fabrication of the DSSC.[3]
Characterization of Photovoltaic Performance
The performance of the fabricated DSSCs is evaluated under simulated solar illumination.
-
Current-Voltage (I-V) Measurements: The current density-voltage (J-V) characteristics of the DSSCs are measured using a solar simulator under standard AM 1.5 illumination.[4]
-
Performance Parameter Extraction: From the J-V curve, the key photovoltaic parameters (Jsc, Voc, FF, and PCE) are determined.[5]
-
Incident Photon-to-Current Conversion Efficiency (IPCE): The IPCE spectra are measured to determine the quantum efficiency of the device at different wavelengths of light.
Conclusion
The experimental evidence strongly indicates that the selection of the anchoring group is a critical determinant of the overall performance of Thieno[3,2-b]thiophene-based dyes in DSSCs. The cyanoacetic acid anchor has been shown to be significantly more effective than the rhodanine-3-acetic acid anchor, primarily due to its ability to facilitate more efficient electron injection into the TiO2 photoanode. This is attributed to better electronic coupling and planarity with the dye's π-conjugated system. These findings underscore the importance of molecular engineering of the anchoring group to optimize the performance of organic dyes for solar cell applications. Future research should continue to explore novel anchoring groups that can further enhance charge transfer dynamics and improve the long-term stability of DSSCs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optical and Photovoltaic Properties of Thieno[3,2-b]thiophene-Based Push–Pull Organic Dyes with Different Anchoring Groups for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Redirecting [linkinghub.elsevier.com]
Safety Operating Guide
Proper Disposal of Thieno[3,2-b]thiophene-2-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Thieno[3,2-b]thiophene-2-carboxylic acid is critical to ensure laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols will help mitigate risks and ensure that waste is managed in accordance with regulatory standards.
Safety and Hazard Information
This compound is classified as a combustible solid that can cause serious eye damage. It is imperative to handle this chemical with appropriate personal protective equipment and in a well-ventilated area to avoid inhalation, ingestion, and contact with skin and eyes.[1]
| Property | Information | Source |
| GHS Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | |
| Hazard Statements | H318: Causes serious eye damage. | |
| Precautionary Statements | P280: Wear protective gloves/ eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage Class | 11: Combustible Solids | |
| Form | Solid | |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1] | |
| First Aid (Skin) | Wash with plenty of water.[1] | |
| First Aid (Ingestion) | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1] |
Experimental Protocol: Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2] The recommended disposal technique is incineration.[1][2]
Step 1: Collection and Storage of Waste
-
Collect waste this compound, including any contaminated materials such as gloves, weighing paper, or absorbent pads, in a designated and properly labeled waste container.
-
The container should be suitable for solid chemical waste, kept closed, and stored in a cool, dry, and well-ventilated area away from incompatible materials.
Step 2: Labeling and Documentation
-
Clearly label the waste container with "Waste this compound" and include any relevant hazard symbols.
-
Maintain a log of the waste generated, including the quantity and date of accumulation.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) and any other relevant information about the waste.
Step 4: Handling Spills
-
In the event of a spill, avoid creating dust.[1]
-
Use personal protective equipment, including appropriate respiratory protection.[2]
-
Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[1][2]
-
Ensure the spill area is thoroughly cleaned and decontaminated.
Step 5: Disposal of Empty Containers
-
Completely emptied packaging can be recycled if local regulations permit.[1]
-
If not recyclable, contaminated packaging should be disposed of as unused product.[2][3]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Handling Thieno[3,2-b]thiophene-2-carboxylic Acid
This guide provides comprehensive safety and logistical information for laboratory professionals handling Thieno[3,2-b]thiophene-2-carboxylic acid. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
Given the hazard classification of this compound as causing serious eye damage (H318), and as a general best practice for handling laboratory chemicals, a stringent PPE protocol is mandatory.[1] The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times. |
| Face Shield | A face shield must be worn over safety goggles, especially when there is a risk of splashing. | |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., Nitrile) are required. Double-gloving is recommended for enhanced protection. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Fume Hood | All handling of the solid compound must be conducted in a certified chemical fume hood to avoid dust inhalation. |
| Respirator | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during a large spill. |
Below is a diagram illustrating the necessary personal protective equipment for handling this compound.
Caption: Required Personal Protective Equipment (PPE).
Operational Plan: Handling and Experimental Protocol
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ensure a certified chemical fume hood is operational and available for use.
-
Designate a specific area within the fume hood for the experiment to contain any potential spills.
-
Have all necessary equipment and reagents ready before commencing the experiment to minimize handling time.
Weighing and Transfer
-
Perform all weighing and transfer of the solid this compound inside the chemical fume hood to prevent inhalation of any dust particles.
-
Use a tared container for weighing the solid compound.
-
Handle the compound gently to avoid creating dust.
During the Experiment
-
Continuously monitor the reaction for any unexpected changes.
-
Keep the sash of the fume hood at the lowest possible height while working.
Post-Experiment
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Properly label and store any resulting mixtures or products.
-
Remove and dispose of PPE as hazardous waste.
-
Thoroughly wash hands and forearms after completing the work.
The following diagram outlines the safe handling workflow for this compound.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Any liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps: Contaminated sharps should be placed in a designated sharps container for hazardous chemical waste.
Container Management
-
Ensure all waste containers are made of compatible materials and are in good condition.
-
Keep waste containers securely closed except when adding waste.
-
Label all hazardous waste containers with "Hazardous Waste," the full chemical name, and any associated hazards.
Disposal Procedure
-
Dispose of all waste in accordance with local, state, and national environmental regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.
-
Do not dispose of this compound down the drain or in regular trash.
The diagram below illustrates the waste disposal workflow.
Caption: Waste disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
